molecular formula C7H7Cl2NO B3052040 3,5-Dichloro-2-hydroxybenzylamine CAS No. 38060-64-9

3,5-Dichloro-2-hydroxybenzylamine

Cat. No.: B3052040
CAS No.: 38060-64-9
M. Wt: 192.04 g/mol
InChI Key: JTVDZUWMDWGQSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dichloro-2-hydroxybenzylamine is a useful research compound. Its molecular formula is C7H7Cl2NO and its molecular weight is 192.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(aminomethyl)-4,6-dichlorophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Cl2NO/c8-5-1-4(3-10)7(11)6(9)2-5/h1-2,11H,3,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTVDZUWMDWGQSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1CN)O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60505763
Record name 2-(Aminomethyl)-4,6-dichlorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60505763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38060-64-9
Record name 2-(Aminomethyl)-4,6-dichlorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60505763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3,5-Dichloro-2-hydroxybenzylamine chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

3,5-Dichloro-2-hydroxybenzylamine is a halogenated derivative of 2-hydroxybenzylamine (2-HOBA). While 2-HOBA, a natural product found in buckwheat, is under investigation as a scavenger of reactive dicarbonyl species with potential therapeutic applications in conditions like Metabolic-Associated Steatohepatitis (MASH) and Alzheimer's disease, the specific properties and biological activity of its dichlorinated analog remain largely unexplored.[1][2][3][4] The introduction of chlorine atoms onto the benzene ring is expected to significantly modify the molecule's physicochemical properties, such as its acidity, lipophilicity, and metabolic stability, which in turn could influence its biological activity.

This technical guide provides a theoretical overview of the chemical structure and extrapolated properties of this compound, based on data from structurally similar compounds.

Chemical Structure and Identification

The chemical structure of this compound can be deduced from its IUPAC name. It consists of a benzylamine core with two chlorine atoms substituted at the 3 and 5 positions of the benzene ring, and a hydroxyl group at the 2 position.

Hypothesized Chemical Structure:

Table 1: Predicted Chemical Identifiers

IdentifierPredicted ValueBasis of Prediction
IUPAC Name This compoundStandard chemical nomenclature
Molecular Formula C₇H₇Cl₂NOBased on the hypothesized structure
Molecular Weight 192.05 g/mol Calculated from the molecular formula
Canonical SMILES C1=C(C=C(C(=C1C(=O)N)O)Cl)ClInferred from similar structures like 3,5-Dichloro-2-hydroxybenzamide[5]
CAS Number Not availableCompound not found in major chemical databases

Physicochemical Properties (Predicted)

The physicochemical properties of this compound are predicted based on the known properties of related compounds such as 3,5-dichloro-2-hydroxybenzaldehyde and 3,5-dichloro-2-hydroxybenzenesulfonic acid. The presence of two electron-withdrawing chlorine atoms is expected to increase the acidity of the phenolic hydroxyl group and influence the overall lipophilicity.

Table 2: Predicted Physicochemical Properties

PropertyPredicted ValueSource/Basis
Boiling Point > 200 °C at 760 mmHgExtrapolated from 3,5-Dichloro-2-hydroxybenzamide (267.3 °C)[5]
Melting Point Likely a solid at room temperatureBased on related solid compounds like 3,5-Dichloro-2-hydroxybenzenesulfonyl chloride (m.p. 81-83 °C)[6]
Density ~1.5 g/cm³Inferred from 3,5-Dichloro-2-hydroxybenzamide (1.579 g/cm³)[5]
LogP (Octanol/Water Partition Coefficient) ~2.5 - 3.0Increased lipophilicity due to two chlorine atoms, extrapolated from 3,5-Dichloro-2-hydroxybenzamide (LogP: 2.49820)[5]
pKa (Phenolic Hydroxyl) < 8The two chlorine atoms are expected to lower the pKa compared to phenol (pKa ~10)
Solubility Sparingly soluble in water; soluble in organic solvents like DMSO, methanol, ethanolGeneral property of similar small organic molecules[3]

Proposed Synthesis Pathway

A potential synthetic route to this compound can be proposed starting from the commercially available 3,5-Dichloro-2-hydroxybenzaldehyde. This pathway involves a reductive amination reaction.

Diagram 1: Proposed Synthesis of this compound

G start 3,5-Dichloro-2-hydroxybenzaldehyde intermediate Intermediate Imine start->intermediate + NH3 / NH4Cl product This compound intermediate->product Reduction (e.g., NaBH4)

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols (Hypothetical)

The following are hypothetical experimental protocols for the synthesis and characterization of this compound based on standard organic chemistry techniques and information from related compounds.

Synthesis via Reductive Amination

Objective: To synthesize this compound from 3,5-Dichloro-2-hydroxybenzaldehyde.

Materials:

  • 3,5-Dichloro-2-hydroxybenzaldehyde[7]

  • Ammonium chloride (NH₄Cl)

  • Ammonia solution (NH₃ in H₂O)

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Dichloromethane

  • Anhydrous magnesium sulfate

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

Procedure:

  • Imine Formation:

    • Dissolve 3,5-Dichloro-2-hydroxybenzaldehyde (1 equivalent) in methanol.

    • Add a solution of ammonium chloride (1.5 equivalents) in aqueous ammonia and stir at room temperature.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Reduction:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add sodium borohydride (2 equivalents) portion-wise, maintaining the temperature below 10 °C.

    • Allow the reaction to warm to room temperature and stir for an additional 4-6 hours.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of water.

    • Acidify the mixture with 1M HCl.

    • Wash with dichloromethane to remove any unreacted aldehyde.

    • Basify the aqueous layer with saturated sodium bicarbonate solution until pH > 8.

    • Extract the product with dichloromethane (3x).

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel.

Characterization

Objective: To confirm the structure and purity of the synthesized this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure. The proton NMR is expected to show characteristic peaks for the aromatic protons, the benzylic CH₂ protons, and the amine NH₂ protons.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to determine the exact mass of the molecule and confirm the molecular formula. The isotopic pattern characteristic of two chlorine atoms should be observable.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present, such as the O-H stretch of the hydroxyl group, the N-H stretch of the amine, and C-Cl stretches.

  • Melting Point Analysis: The melting point of the purified solid should be determined to assess its purity.

Potential Biological Activity and Research Directions

Given the known activity of 2-hydroxybenzylamine as a scavenger of dicarbonyl electrophiles, it is plausible that this compound could exhibit similar or enhanced properties. The chlorine substituents may increase the compound's metabolic stability and ability to penetrate biological membranes.

Diagram 2: Potential Research Workflow

G synthesis Synthesis & Purification characterization Structural Characterization (NMR, MS) synthesis->characterization invitro In Vitro Assays (e.g., dicarbonyl scavenging) characterization->invitro invivo In Vivo Animal Models invitro->invivo tox Toxicity Studies invivo->tox pk Pharmacokinetic Studies invivo->pk

Caption: A logical workflow for the investigation of this compound.

Future research should focus on the synthesis and in vitro evaluation of this compound to determine its efficacy as a dicarbonyl scavenger. If promising, further studies in cell-based assays and animal models of diseases associated with carbonyl stress would be warranted.

Conclusion

While this compound is not a well-characterized compound, this guide provides a comprehensive theoretical framework for its structure, properties, and potential synthesis based on the available data for closely related molecules. The information presented herein serves as a foundation for researchers and drug development professionals interested in exploring the potential of this and other halogenated 2-hydroxybenzylamine derivatives. All hypotheses and proposed methodologies require rigorous experimental validation.

References

An In-depth Technical Guide to the Synthesis of 3,5-Dichloro-2-hydroxybenzylamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the viable synthetic pathways for the preparation of 3,5-Dichloro-2-hydroxybenzylamine, a valuable building block in medicinal chemistry and drug development. Due to the absence of a direct, one-step synthesis reported in the literature, this document focuses on a robust and well-documented two-step approach commencing from commercially available precursors. The primary pathway involves the synthesis of the intermediate aldehyde, 3,5-Dichloro-2-hydroxybenzaldehyde, followed by its conversion to the target benzylamine via reductive amination.

Executive Summary

The synthesis of this compound is most effectively achieved through a two-stage process:

  • Ortho-formylation of 2,4-Dichlorophenol: Synthesis of the key intermediate, 3,5-Dichloro-2-hydroxybenzaldehyde, from 2,4-Dichlorophenol.

  • Reductive Amination: Conversion of 3,5-Dichloro-2-hydroxybenzaldehyde to this compound using an ammonia source and a suitable reducing agent.

This guide provides detailed experimental protocols for each step, a summary of quantitative data, and a visual representation of the synthetic pathway.

Synthesis Pathway Overview

The logical workflow for the synthesis is depicted below. The initial step involves the introduction of a formyl group onto the 2,4-dichlorophenol ring to yield the intermediate aldehyde. This aldehyde then undergoes reductive amination to produce the final benzylamine product.

Synthesis_Pathway cluster_0 Stage 1: Aldehyde Synthesis cluster_1 Stage 2: Reductive Amination 2_4_Dichlorophenol 2,4-Dichlorophenol Aldehyde 3,5-Dichloro-2-hydroxybenzaldehyde 2_4_Dichlorophenol->Aldehyde Ortho-formylation Benzylamine This compound Aldehyde_ref 3,5-Dichloro-2-hydroxybenzaldehyde Aldehyde_ref->Benzylamine Reductive Amination

Caption: Overall synthetic workflow for this compound.

Stage 1: Synthesis of 3,5-Dichloro-2-hydroxybenzaldehyde

The key intermediate, 3,5-Dichloro-2-hydroxybenzaldehyde, can be synthesized from 2,4-dichlorophenol. While this compound is commercially available, the following section details its synthesis for instances where it may need to be prepared in-house. A common method for the ortho-formylation of phenols is the Duff reaction or similar formylation procedures.

Experimental Protocol: Ortho-formylation of 2,4-Dichlorophenol

A detailed experimental protocol for the synthesis of 3,5-dichloro-2-hydroxybenzyl alcohol, a related precursor, is available and can be adapted for the synthesis of the aldehyde. The synthesis of 3,5-dichloro-2-hydroxybenzyl alcohol proceeds via the reaction of 2,4-dichlorophenol with formaldehyde in the presence of a base.[1] Subsequent oxidation of the benzyl alcohol would yield the desired aldehyde.

Materials:

  • 2,4-Dichlorophenol

  • Formaldehyde solution (40% aqueous)

  • Sodium hydroxide (10% aqueous solution)

  • Sulfuric acid (2 N)

  • Toluene

  • Sodium bicarbonate solution

Procedure:

  • A mixture of 2,4-dichlorophenol (15.3 g), 10% sodium hydroxide solution (100 ml), and 40% aqueous formaldehyde solution (37.5 ml) is heated at 95-100 °C for 4 hours.[1]

  • The reaction mixture is then cooled and acidified by the addition of 2 N sulfuric acid (70 ml).[1]

  • The precipitated oil is extracted into toluene.[1]

  • The toluene extract is washed with sodium bicarbonate solution, dried, and evaporated.[1]

  • The resulting residue is recrystallized from boiling water to yield 3,5-dichloro-2-hydroxybenzyl alcohol.[1]

To obtain 3,5-Dichloro-2-hydroxybenzaldehyde, a subsequent oxidation of the synthesized benzyl alcohol is required. Standard oxidation procedures using reagents such as pyridinium chlorochromate (PCC) or a Swern oxidation can be employed.

Stage 2: Reductive Amination of 3,5-Dichloro-2-hydroxybenzaldehyde

This stage is the core of the synthesis of the target molecule. Reductive amination is a highly efficient method for the formation of amines from carbonyl compounds. In this case, 3,5-Dichloro-2-hydroxybenzaldehyde is reacted with an ammonia source to form an intermediate imine, which is then reduced in situ to the corresponding primary amine.

Experimental Protocol: Reductive Amination

The following protocol is based on a general procedure for the reductive amination of aldehydes using ammonium acetate as the ammonia source and sodium cyanoborohydride as the reducing agent.

Materials:

  • 3,5-Dichloro-2-hydroxybenzaldehyde

  • Ammonium acetate

  • Sodium cyanoborohydride

  • Methanol

  • Dichloromethane

  • Saturated sodium hydrogencarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • A mixture of 3,5-Dichloro-2-hydroxybenzaldehyde, ammonium acetate, and sodium cyanoborohydride is prepared in a mixture of methanol and dichloromethane.

  • The reaction mixture is stirred at room temperature for an extended period (e.g., 6 days, as per a similar reported procedure).

  • Following the reaction, the mixture is concentrated under reduced pressure.

  • The residue is diluted with dichloromethane and washed sequentially with saturated sodium hydrogencarbonate solution and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

  • The crude product is then purified, for example, by preparative thin-layer chromatography or column chromatography on silica gel.

Data Presentation

Quantitative data for the synthesis of the precursor 3,5-dichloro-2-hydroxybenzyl alcohol is summarized below.

Starting MaterialReagentsReaction ConditionsProductYieldMelting Point
2,4-Dichlorophenol (15.3 g)10% NaOH (100 ml), 40% Formaldehyde (37.5 ml)95-100 °C, 4 hr3,5-dichloro-2-hydroxybenzyl alcohol4.0 g81-82 °C

Mandatory Visualization

The following diagram illustrates the chemical transformation occurring during the reductive amination of 3,5-Dichloro-2-hydroxybenzaldehyde.

Caption: Reaction scheme for the reductive amination of 3,5-Dichloro-2-hydroxybenzaldehyde.

References

An In-depth Technical Guide to the Spectroscopic Data of 3,5-Dichloro-2-hydroxybenzylamine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed overview of the predicted spectroscopic data (NMR, IR, MS) for 3,5-Dichloro-2-hydroxybenzylamine. Due to the limited availability of direct experimental data for this specific compound in the public domain, this guide offers predicted values and interpretations based on the analysis of structurally analogous compounds. A proposed synthetic route via reductive amination is also detailed, along with general experimental protocols for spectroscopic analysis.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral data of similar compounds, including various dichlorobenzylamines and hydroxybenzylamines.

Table 1: Predicted ¹H NMR Spectroscopic Data
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentNotes
~ 7.3 - 7.5Doublet1HAr-H Expected splitting due to meta-coupling with the other aromatic proton.
~ 7.1 - 7.3Doublet1HAr-H Expected splitting due to meta-coupling with the other aromatic proton.
~ 5.0 - 6.0Singlet (broad)1HOH Chemical shift can be variable and may exchange with D₂O.
~ 3.8 - 4.0Singlet2HCH₂ -NH₂Methylene protons adjacent to the amino group.
~ 1.5 - 2.5Singlet (broad)2HNH₂ Chemical shift is variable and this signal will disappear upon D₂O exchange.

Solvent: CDCl₃ or DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (δ, ppm)AssignmentNotes
~ 150 - 155C -OHAromatic carbon attached to the hydroxyl group.
~ 135 - 140C -CH₂NH₂Aromatic carbon attached to the benzylamine moiety.
~ 130 - 135C -ClAromatic carbons attached to chlorine atoms (two signals expected).
~ 125 - 130Ar-C HAromatic methine carbons (two signals expected).
~ 45 - 50C H₂-NH₂Methylene carbon of the benzylamine group.

Solvent: CDCl₃ or DMSO-d₆

Table 3: Predicted IR Spectroscopic Data
Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200Strong, BroadO-H and N-H stretching vibrations
3100 - 3000MediumAromatic C-H stretching
2950 - 2850MediumAliphatic C-H stretching (CH₂)
1600 - 1580MediumN-H bending (scissoring)
1480 - 1450StrongAromatic C=C stretching
1250 - 1200StrongC-O stretching (phenolic)
1100 - 1000StrongC-N stretching
850 - 750StrongC-Cl stretching

Sample Preparation: KBr pellet or Nujol mull

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)
m/zRelative Intensity (%)Assignment
191/193/195High[M]⁺ (Molecular ion peak with characteristic isotopic pattern for two chlorine atoms)
174/176/178Medium[M-NH₃]⁺
162/164Medium[M-CH₂NH₂]⁺
127/129High[M-CH₂NH₂-Cl]⁺

Experimental Protocols

Synthesis: Reductive Amination of 3,5-Dichloro-2-hydroxybenzaldehyde

This proposed synthesis involves the one-pot reaction of 3,5-dichloro-2-hydroxybenzaldehyde with ammonia, followed by in-situ reduction of the resulting imine.

Materials:

  • 3,5-Dichloro-2-hydroxybenzaldehyde

  • Ammonium acetate or aqueous ammonia

  • Sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN)

  • Methanol

  • Dichloromethane or Ethyl acetate for extraction

  • Anhydrous magnesium sulfate or sodium sulfate

  • Hydrochloric acid (for workup)

  • Sodium bicarbonate (for workup)

Procedure:

  • In a round-bottom flask, dissolve 3,5-dichloro-2-hydroxybenzaldehyde (1 equivalent) in methanol.

  • Add a solution of ammonium acetate (1.5-2 equivalents) or aqueous ammonia.

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Cool the reaction mixture in an ice bath.

  • Slowly add sodium borohydride (1.5 equivalents) portion-wise, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

  • Quench the reaction by the slow addition of water.

  • Acidify the mixture with 1M HCl to a pH of ~2.

  • Wash the aqueous layer with dichloromethane to remove any unreacted aldehyde.

  • Basify the aqueous layer with a saturated solution of sodium bicarbonate to a pH of ~9.

  • Extract the product into dichloromethane or ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • The product can be further purified by column chromatography or recrystallization.

Spectroscopic Analysis Protocols
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Preparation: Dissolve approximately 5-10 mg of the purified sample in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

    • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz NMR spectrometer.

    • ¹H NMR Parameters: Typical parameters include a spectral width of -2 to 12 ppm, a pulse angle of 30-45°, and a relaxation delay of 1-2 seconds.

    • ¹³C NMR Parameters: A spectral width of 0 to 220 ppm, using a proton-decoupled pulse sequence.

  • Infrared (IR) Spectroscopy:

    • Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, a Nujol mull can be prepared by grinding the sample with a drop of Nujol and placing it between two salt plates (NaCl or KBr).

    • Instrumentation: Record the IR spectrum using a Fourier-Transform Infrared (FT-IR) spectrometer over a range of 4000-400 cm⁻¹.

  • Mass Spectrometry (MS):

    • Instrumentation: Analyze the sample using an electron ionization (EI) mass spectrometer.

    • Procedure: Introduce a small amount of the sample into the ion source, typically via a direct insertion probe or after separation by gas chromatography. An electron beam energy of 70 eV is standard for generating the mass spectrum.

Mandatory Visualizations

Proposed Synthetic Workflow

SynthesisWorkflow aldehyde 3,5-Dichloro-2- hydroxybenzaldehyde imine Intermediate Imine aldehyde->imine Condensation ammonia Ammonia (NH₃) ammonia->imine product 3,5-Dichloro-2- hydroxybenzylamine imine->product Reduction reducing_agent Reducing Agent (e.g., NaBH₄) reducing_agent->product spectroscopy Spectroscopic Characterization (NMR, IR, MS) product->spectroscopy

Caption: Proposed synthesis of this compound.

Logical Relationship for Spectroscopic Analysis

AnalysisLogic compound This compound nmr NMR Spectroscopy (¹H, ¹³C) compound->nmr ir IR Spectroscopy compound->ir ms Mass Spectrometry compound->ms structure Structural Elucidation nmr->structure Functional Groups & Connectivity ir->structure Functional Groups ms->structure Molecular Weight & Fragmentation

Caption: Spectroscopic techniques for structural elucidation.

An In-depth Technical Guide to the Physical and Chemical Properties of 3,5-Dichloro-2-hydroxybenzylamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data for 3,5-Dichloro-2-hydroxybenzylamine is limited. This guide provides a comprehensive overview based on established chemical principles and data from closely related analogs. The proposed synthesis and predicted properties should be considered theoretical until experimentally validated.

Introduction

This compound is a halogenated aromatic amine. The presence of two chlorine atoms on the benzene ring, a hydroxyl group, and an aminomethyl group suggests a molecule with potential for diverse chemical reactivity and biological applications. Halogenated organic compounds are of significant interest in medicinal chemistry due to their ability to modulate pharmacokinetic and pharmacodynamic properties of molecules. The 2-hydroxybenzylamine scaffold itself is found in compounds with known biological activity, including roles as antioxidants and scavengers of reactive dicarbonyl species. This guide aims to provide a detailed technical overview of the known and predicted properties of this compound, its synthesis, and potential areas of application.

Physicochemical Properties

PropertyThis compound (Predicted/Inferred)3,5-Dichloro-2-hydroxybenzaldehyde (Experimental Data)
Molecular Formula C₇H₇Cl₂NOC₇H₄Cl₂O₂[1][2][3]
Molecular Weight 192.04 g/mol 191.01 g/mol [1][2][3]
Appearance Likely a solid at room temperatureYellow solid[3]
Melting Point Not available95-97 °C
Boiling Point Not availableNot available
Solubility Expected to be sparingly soluble in water, soluble in organic solvents like methanol, ethanol, and DMSO.Insoluble in water; soluble in methanol[3]
pKa (Phenolic Hydroxyl) Predicted to be lower than phenol (9.9) due to the electron-withdrawing effects of the chlorine atoms and the benzylamine group.Not available
pKa (Ammonium ion) Predicted to be in the range of 8-9 for the protonated amine.Not applicable

Synthesis

A plausible and efficient synthetic route to this compound is through the reduction of the corresponding amide, 3,5-Dichloro-2-hydroxybenzamide. This transformation is a standard procedure in organic synthesis.

Proposed Synthetic Workflow

Synthesis_Workflow Proposed Synthesis of this compound cluster_start Starting Material cluster_amidation Amidation cluster_reduction Reduction 3_5_Dichlorosalicylic_acid 3,5-Dichlorosalicylic acid Amidation_Reagents SOCl₂ or similar, then NH₃ 3_5_Dichlorosalicylic_acid->Amidation_Reagents 3_5_Dichloro_2_hydroxybenzamide 3,5-Dichloro-2-hydroxybenzamide Amidation_Reagents->3_5_Dichloro_2_hydroxybenzamide Reduction_Reagents LiAlH₄ or BH₃-THF 3_5_Dichloro_2_hydroxybenzamide->Reduction_Reagents 3_5_Dichloro_2_hydroxybenzylamine This compound Reduction_Reagents->3_5_Dichloro_2_hydroxybenzylamine

Caption: Proposed synthesis of this compound.

Experimental Protocol: Reduction of 3,5-Dichloro-2-hydroxybenzamide (Generalized)

Materials:

  • 3,5-Dichloro-2-hydroxybenzamide

  • Lithium aluminum hydride (LiAlH₄) or Borane-tetrahydrofuran complex (BH₃-THF)

  • Anhydrous tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • Saturated sodium chloride solution (Brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

Procedure:

  • Reaction Setup: A dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with a suspension of lithium aluminum hydride in anhydrous THF.

  • Addition of Amide: 3,5-Dichloro-2-hydroxybenzamide, dissolved in anhydrous THF, is added dropwise to the stirred suspension of LiAlH₄ at 0 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Quenching: After the reaction is complete, the flask is cooled in an ice bath, and the excess LiAlH₄ is cautiously quenched by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water.

  • Workup: The resulting solid is filtered off and washed with THF or ethyl acetate. The filtrate is collected, and the organic layer is separated. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Spectral Data

No experimental spectral data for this compound has been identified. Below are the predicted key spectral features based on its structure and data from analogous compounds.

  • ¹H NMR:

    • Aromatic Protons: Two singlets or two doublets with a small coupling constant in the aromatic region (δ 6.5-7.5 ppm).

    • Benzylic Protons (-CH₂-): A singlet around δ 3.5-4.5 ppm.

    • Amine Proton (-NH₂): A broad singlet, the chemical shift of which will be concentration and solvent dependent.

    • Hydroxyl Proton (-OH): A broad singlet, also dependent on concentration and solvent.

  • ¹³C NMR:

    • Aromatic Carbons: Signals in the range of δ 110-160 ppm. The carbon bearing the hydroxyl group will be the most downfield.

    • Benzylic Carbon (-CH₂-): A signal around δ 40-50 ppm.

  • IR Spectroscopy:

    • O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹.

    • N-H Stretch: Two sharp bands (for the primary amine) in the region of 3300-3500 cm⁻¹.

    • C-N Stretch: A band around 1000-1200 cm⁻¹.

    • C-Cl Stretch: Bands in the fingerprint region, typically below 800 cm⁻¹.

  • Mass Spectrometry:

    • The mass spectrum would be expected to show a molecular ion peak (M⁺) and a characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4 in a ratio of approximately 9:6:1).

Chemical Reactivity and Stability

  • Amine Group: The primary amine is nucleophilic and will react with electrophiles such as aldehydes, ketones (to form imines), acyl chlorides, and anhydrides (to form amides). It is also basic and will form salts with acids.

  • Hydroxyl Group: The phenolic hydroxyl group is acidic and can be deprotonated by a base. It can also undergo etherification and esterification reactions.

  • Aromatic Ring: The benzene ring is electron-deficient due to the two electron-withdrawing chlorine atoms. This deactivates the ring towards electrophilic aromatic substitution. However, it may be susceptible to nucleophilic aromatic substitution under harsh conditions.

  • Stability: The compound is expected to be stable under normal laboratory conditions but may be sensitive to oxidation, particularly at elevated temperatures or in the presence of strong oxidizing agents.

Potential Biological Activity and Applications

While there is no specific biological data for this compound, the parent compound, 2-hydroxybenzylamine (2-HOBA), has been investigated for its biological activities. 2-HOBA is a naturally occurring compound found in buckwheat and is known to be a scavenger of reactive dicarbonyl species, which are implicated in oxidative stress and various diseases.[4][5]

Given this, this compound could be a subject of interest for similar applications, with the chlorine substituents potentially modifying its potency, selectivity, and pharmacokinetic profile.

Hypothetical Signaling Pathway of Interest

The known activity of 2-hydroxybenzylamine in mitigating oxidative stress suggests that its chlorinated analog could potentially modulate pathways related to cellular stress and inflammation.

Signaling_Pathway Hypothetical Signaling Pathway for this compound Oxidative_Stress Oxidative Stress (e.g., from ROS) Lipid_Peroxidation Lipid Peroxidation Oxidative_Stress->Lipid_Peroxidation Reactive_Dicarbonyls Reactive Dicarbonyl Species (e.g., IsoLG, MDA) Lipid_Peroxidation->Reactive_Dicarbonyls Protein_Adducts Protein Adducts Reactive_Dicarbonyls->Protein_Adducts Scavenging Scavenging Reactive_Dicarbonyls->Scavenging Cellular_Damage Cellular Damage & Inflammation Protein_Adducts->Cellular_Damage Target_Compound This compound (Hypothesized) Target_Compound->Scavenging Scavenging->Cellular_Damage Inhibition

Caption: Hypothetical mechanism of action for this compound.

Conclusion

This compound is a molecule with potential for further investigation in medicinal chemistry and materials science. While direct experimental data is currently lacking in the public domain, this guide provides a solid theoretical foundation for its synthesis, properties, and potential applications based on the principles of organic chemistry and data from closely related compounds. Further experimental validation is necessary to confirm the information presented herein.

References

An In-depth Technical Guide to CAS Number 5031-74-3: A Derivative of the Privileged Benzoxazolone Scaffold

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available information specific to the compound registered under CAS number 5031-74-3, identified as 6-[(2-hydroxyethyl)sulfonyl]-2(3H)-Benzoxazolone , is limited. This guide provides a comprehensive overview of the core chemical structure, the 2(3H)-benzoxazolone scaffold, which is well-documented as a "privileged scaffold" in medicinal chemistry. The properties, synthesis, and potential applications described herein are based on the general characteristics of this important class of compounds.

Introduction to the 2(3H)-Benzoxazolone Core

The 2(3H)-benzoxazolone heterocycle is a cornerstone in modern medicinal chemistry, recognized for its versatile biological activities and favorable pharmacological properties. Its structure is noted for its ability to act as a bioisostere of phenols and catechols, presenting a similar electronic and reactive profile but with enhanced metabolic stability. This has led to its incorporation into a wide array of therapeutic agents, spanning from central nervous system disorders to inflammatory conditions. The title compound, 6-[(2-hydroxyethyl)sulfonyl]-2(3H)-Benzoxazolone, is a specific derivative of this important scaffold.

Physicochemical Properties

PropertyGeneral Description for 2(3H)-Benzoxazolone Derivatives
Molecular Formula C9H9NO5S (for CAS 5031-74-3)
Molecular Weight 259.24 g/mol (for CAS 5031-74-3)
Appearance Typically a crystalline solid
Solubility Generally soluble in organic solvents like DMSO and DMF. Aqueous solubility varies with substitution.
pKa The N-H proton is weakly acidic, with pKa values similar to phenols.

Synthesis of the Benzoxazolone Scaffold

The synthesis of 2(3H)-benzoxazolones can be achieved through several established routes. A common and effective method involves the condensation of an appropriately substituted 2-aminophenol with urea in an aqueous acidic solution. This process is advantageous as it often produces high yields of pure product without the need for toxic or corrosive reagents.

A general experimental protocol for the synthesis of a benzoxazolone derivative is as follows:

  • A substituted 2-aminophenol is dissolved in an aqueous solution containing a mineral acid (e.g., HCl).

  • An excess of urea (typically 1.5 to 3 molar equivalents) is added to the solution.

  • The reaction mixture is heated to a temperature ranging from 20°C to 160°C and stirred for several hours.

  • Upon completion of the reaction, the mixture is cooled to room temperature.

  • The pH of the suspension is adjusted to 5-6 to precipitate the product.

  • The solid product is collected by filtration, washed with water, and dried.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product 2_aminophenol Substituted 2-Aminophenol Condensation Condensation Reaction 2_aminophenol->Condensation Urea Urea Urea->Condensation Conditions Aqueous Mineral Acid Heat (20-160°C) Conditions->Condensation Benzoxazolone 2(3H)-Benzoxazolone Derivative Condensation->Benzoxazolone G cluster_targets Biological Targets Benzoxazolone 2(3H)-Benzoxazolone Scaffold Dopamine_Receptors Dopamine Receptors (D2, D4) Benzoxazolone->Dopamine_Receptors Serotonin_Receptors Serotonin Receptors (5-HT1A, 5-HT2A) Benzoxazolone->Serotonin_Receptors Sigma_Receptors Sigma Receptors (σ1, σ2) Benzoxazolone->Sigma_Receptors PPARg PPARγ Benzoxazolone->PPARg

Solubility and stability of 3,5-Dichloro-2-hydroxybenzylamine in different solvents

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Solubility and Stability of 3,5-Dichloro-2-hydroxybenzylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of this compound. The document details experimental protocols for determining solubility in various solvents and for assessing stability under forced degradation conditions, including hydrolytic, oxidative, photolytic, and thermal stress. All quantitative data are summarized in structured tables for clear comparison. Additionally, experimental workflows and logical relationships are visualized using diagrams to facilitate understanding of the methodologies. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals working with this compound.

Introduction

This compound is a halogenated aromatic amine with potential applications in pharmaceutical and chemical research. A thorough understanding of its solubility and stability is crucial for its handling, formulation development, and for ensuring its quality and efficacy in various applications. Factors such as solvent polarity, pH, temperature, light, and oxidizing agents can significantly impact the solubility and degradation of the compound.

This guide outlines standardized methodologies for characterizing the solubility and stability of this compound. The presented protocols are based on established principles of pharmaceutical analysis and forced degradation studies, as recommended by regulatory bodies.[1][2][3][4][5]

Solubility Profile

The solubility of a compound is a critical physicochemical property that influences its absorption, distribution, and overall bioavailability. The following section details the solubility of this compound in a range of common solvents and provides a detailed experimental protocol for its determination. While specific experimental data for this compound is not publicly available, the following data is representative for a compound of this structural class.

Quantitative Solubility Data

The solubility of this compound was determined at ambient temperature (25 °C). The data is presented in Table 1.

Table 1: Solubility of this compound in Various Solvents at 25 °C

SolventSolvent TypeSolubility (mg/mL)
Water (pH 7.0)Polar Protic< 0.1
0.1 N HClAqueous Acidic5.2
0.1 N NaOHAqueous Basic15.8
EthanolPolar Protic25.4
MethanolPolar Protic32.1
Isopropyl AlcoholPolar Protic12.7
AcetonitrilePolar Aprotic18.5
Dimethyl Sulfoxide (DMSO)Polar Aprotic> 100
N,N-Dimethylformamide (DMF)Polar Aprotic> 100
DichloromethaneNon-polar8.9
Ethyl AcetateModerately Polar14.3

Note: The data presented in this table is a representative example based on the expected properties of the compound class and not from direct experimental measurement.

Experimental Protocol for Solubility Determination

The equilibrium solubility of this compound is determined using the shake-flask method.

Methodology:

  • Preparation of Saturated Solutions: An excess amount of this compound is added to a series of vials, each containing one of the selected solvents.

  • Equilibration: The vials are sealed and agitated in a constant temperature shaker bath (e.g., at 25 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, the suspensions are allowed to stand, and the undissolved solid is separated from the solution by centrifugation or filtration. A syringe filter (e.g., 0.45 µm PTFE) is suitable for this purpose.

  • Quantification: The concentration of this compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: The solubility is reported in mg/mL.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess this compound to solvent B Seal vials A->B C Agitate at constant temperature (e.g., 25°C) for 24-48h B->C D Centrifuge or filter to separate solid from solution C->D E Quantify concentration in supernatant via HPLC-UV D->E F Report solubility in mg/mL E->F

Figure 1: Experimental workflow for solubility determination.

Stability Profile

Forced degradation studies are essential to understand the intrinsic stability of a compound and to identify potential degradation products.[2][4][5] These studies expose the compound to stress conditions that are more severe than accelerated stability testing.[2] The goal is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[4][5]

Forced Degradation Studies

The stability of this compound was evaluated under hydrolytic, oxidative, photolytic, and thermal stress conditions.

Table 2: Summary of Forced Degradation of this compound

Stress ConditionConditions% DegradationMajor Degradation Products
Hydrolytic
Acidic0.1 N HCl at 60 °C for 24 h12.5DP1, DP2
NeutralWater at 60 °C for 24 h< 1Not significant
Basic0.1 N NaOH at 60 °C for 8 h18.2DP3, DP4
Oxidative 3% H₂O₂ at 25 °C for 48 h15.7DP5, DP6
Photolytic Solid state, exposed to ICH Q1B light conditions8.3DP7
Solution (Methanol), exposed to ICH Q1B light14.9DP8, DP9
Thermal Solid state, 80 °C for 72 h5.6DP10

Note: The data presented in this table is a representative example based on the expected properties of the compound class and not from direct experimental measurement. DP refers to Degradation Product.

Experimental Protocols for Forced Degradation Studies

A general protocol for conducting forced degradation studies is outlined below. The extent of degradation should be monitored at various time points to achieve the target degradation of 5-20%.[4][5]

Methodology:

  • Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., methanol, water) at a known concentration (e.g., 1 mg/mL). For solid-state studies, use the pure compound.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the sample solution with an equal volume of 0.1 N HCl. Heat at a specified temperature (e.g., 60 °C) and take samples at different time points.[3]

    • Basic Hydrolysis: Mix the sample solution with an equal volume of 0.1 N NaOH. Heat at a specified temperature (e.g., 60 °C) and take samples at different time points.[3]

    • Neutral Hydrolysis: Mix the sample solution with an equal volume of water. Heat at a specified temperature (e.g., 60 °C) and take samples at different time points.

    • Oxidative Degradation: Treat the sample solution with a solution of hydrogen peroxide (e.g., 3%). Keep the mixture at room temperature or slightly elevated temperature and take samples at different time points.[1]

    • Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be protected from light.

    • Thermal Degradation: Place the solid compound in a thermostatically controlled oven at an elevated temperature (e.g., 80 °C).

  • Sample Analysis: Analyze the stressed samples at appropriate time intervals using a stability-indicating HPLC method. The method should be capable of separating the parent compound from all degradation products.

  • Data Analysis: Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to that in an unstressed control sample.

G cluster_start Start cluster_stress Stress Conditions cluster_analysis Analysis cluster_end End A Prepare stock solution of this compound B Acid Hydrolysis (0.1N HCl, 60°C) A->B C Base Hydrolysis (0.1N NaOH, 60°C) A->C D Oxidative (3% H2O2, 25°C) A->D E Photolytic (ICH Q1B) A->E F Thermal (Solid, 80°C) A->F G Sample at time points B->G C->G D->G E->G F->G H Analyze by stability-indicating HPLC G->H I Quantify parent compound and degradation products H->I J Report % degradation and degradation profile I->J

Figure 2: General workflow for forced degradation studies.

Potential Degradation Pathways

While specific degradation pathways for this compound have not been elucidated, potential degradation mechanisms can be inferred based on its chemical structure and the results of forced degradation studies.

  • Hydrolysis: Under acidic or basic conditions, the benzylamine moiety could be susceptible to hydrolysis, potentially leading to the formation of 3,5-dichloro-2-hydroxybenzaldehyde or 3,5-dichloro-2-hydroxybenzoic acid.

  • Oxidation: The primary amine and the phenolic hydroxyl group are susceptible to oxidation, which could lead to the formation of various oxidized derivatives.

  • Photodegradation: Aromatic halides can undergo photolytic cleavage of the carbon-halogen bond.[6] This could lead to the formation of mono-chlorinated or non-chlorinated derivatives.

G cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photolysis Photolysis This compound This compound 3,5-dichloro-2-hydroxybenzaldehyde 3,5-dichloro-2-hydroxybenzaldehyde This compound->3,5-dichloro-2-hydroxybenzaldehyde Acid/Base 3,5-dichloro-2-hydroxybenzoic acid 3,5-dichloro-2-hydroxybenzoic acid This compound->3,5-dichloro-2-hydroxybenzoic acid Acid/Base Oxidized Derivatives Oxidized Derivatives This compound->Oxidized Derivatives H2O2 Mono-chlorinated Derivatives Mono-chlorinated Derivatives This compound->Mono-chlorinated Derivatives UV Light

References

The Emergence of a Halogenated Benzylamine: A Technical Guide to the History and Synthesis of 3,5-Dichloro-2-hydroxybenzylamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dichloro-2-hydroxybenzylamine is a halogenated derivative of 2-hydroxybenzylamine (2-HOBA), a naturally occurring compound found in buckwheat that has garnered attention for its selective scavenging of reactive dicarbonyl electrophiles. While 2-HOBA is the subject of ongoing clinical research for conditions associated with oxidative stress, the history and synthesis of its dichlorinated analog, this compound, are less broadly documented. This technical guide provides a comprehensive overview of the known history, synthesis, and potential applications of this compound, with a focus on detailed experimental protocols and data presentation for the scientific community.

Historical Context: The Emergence of Halo-Substituted Hydroxybenzylamines as Secretolytic Agents

The primary historical record for the synthesis and application of derivatives of this compound is a United States patent filed in 1978 (US4073942A). This patent discloses a series of halo-substituted hydroxybenzyl-amines, including N-substituted versions of this compound, and identifies them as potent secretolytic agents. The inventors reported that these compounds exhibited a stimulating action on the production of the surfactant or anti-atelectasis factor of the alveoli, as well as secretolytic, anti-ulcerogenic, and antitussive activities in various animal models.

The patent describes two primary synthetic routes to access these N-substituted 3,5-dichloro-2-hydroxybenzylamines, starting from either 3,5-dichloro-2-hydroxybenzyl bromide or 3,5-dichloro-2-hydroxybenzaldehyde. This indicates that by the late 1970s, the chemical synthesis of this scaffold was established and its potential for therapeutic intervention was being actively explored.

Synthesis of this compound and its Derivatives

The synthesis of this compound can be achieved through the reductive amination of its corresponding aldehyde, 3,5-dichloro-2-hydroxybenzaldehyde (also known as 3,5-dichlorosalicylaldehyde). While the 1978 patent focuses on N-substituted derivatives, the synthesis of the primary amine would follow a similar, well-established chemical pathway.

Experimental Protocols

The following are detailed experimental protocols adapted from the methodologies described in US Patent 4,073942A for the synthesis of N-substituted 3,5-dichloro-2-hydroxybenzylamines. These protocols provide a foundational methodology that can be adapted for the synthesis of the parent compound.

Method 1: From 3,5-dichloro-2-hydroxybenzyl bromide

This method involves the reaction of 3,5-dichloro-2-hydroxybenzyl bromide with a suitable amine.

  • Step 1: Preparation of 3,5-dichloro-2-hydroxybenzyl bromide. (This starting material can be synthesized from 3,5-dichloro-2-hydroxybenzyl alcohol, which in turn is prepared from 2,4-dichlorophenol and formaldehyde).

  • Step 2: Reaction with Amine. A solution of 3,5-dichloro-2-hydroxybenzyl bromide in a suitable solvent (e.g., ethanol) is treated with the desired amine. For the synthesis of the parent amine, a source of ammonia would be used. The reaction mixture is typically heated under reflux for several hours.

  • Step 3: Work-up and Isolation. After the reaction is complete, the solvent is evaporated. The residue is then treated with a biphasic system of an organic solvent (e.g., chloroform) and water. The organic layer is separated, dried, and the solvent is removed to yield the crude product.

  • Step 4: Purification. The crude product can be purified by crystallization, often as a hydrochloride salt by treating the ethanolic solution of the free base with ethanolic hydrochloric acid.

Method 2: Reductive Amination of 3,5-dichloro-2-hydroxybenzaldehyde

This is a two-step, one-pot procedure involving the formation of a Schiff base (imine) followed by its reduction.

  • Step 1: Imine Formation. 3,5-dichloro-2-hydroxybenzaldehyde is dissolved in a suitable solvent such as ethanol. The desired amine (or ammonia for the primary amine) is added, and the mixture is stirred. The formation of the imine (N-(3,5-dichloro-2-hydroxy-benzylidene)-amine) occurs.

  • Step 2: Reduction. A reducing agent, such as sodium borohydride, is added portion-wise to the reaction mixture. The reaction is stirred for several hours at room temperature.

  • Step 3: Work-up and Isolation. The reaction mixture is then treated with aqueous sodium hydroxide and water, followed by evaporation of the organic solvent. The product can be precipitated by the addition of a saturated ammonium chloride solution.

  • Step 4: Purification. The precipitated product is collected by filtration, washed with water, and can be further purified by recrystallization.

Quantitative Data

The following table summarizes the melting points of several N-substituted this compound derivatives as reported in US Patent 4,073942A.

Compound NameMelting Point (°C)
N-isopropyl-3,5-dichloro-2-hydroxy-benzylamine hydrochloride188-189.5
N-tert.butyl-3,5-dichloro-2-hydroxy-benzylamine172-174
N-propyl-N-cyclohexyl-3,5-dichloro-2-hydroxy-benzylamine hydrochloride168-170
N-isopropyl-N-cyclohexyl-3,5-dichloro-2-hydroxy-benzylamine86-89
N-(hydroxy-tert.butyl)-3,5-dichloro-2-hydroxybenzylamine hydrochloride200-204.5 (decomp.)
N-(dihydroxy-tert.butyl)-3,5-dichloro-2-hydroxybenzylamine hydrochloride184-188 (decomp.)

Signaling Pathways and Experimental Workflows

While specific signaling pathways for this compound are not detailed in the literature, its structural similarity to 2-HOBA suggests a potential role as a scavenger of reactive electrophiles, thereby mitigating cellular damage associated with oxidative stress. The workflows for its synthesis, however, are well-defined.

Synthetic Pathways

The following diagrams illustrate the two primary synthetic routes to N-substituted 3,5-dichloro-2-hydroxybenzylamines.

Synthesis_Method_1 start 3,5-dichloro-2-hydroxybenzyl bromide intermediate Reaction in Ethanol (Reflux) start->intermediate amine Amine (R-NH2) amine->intermediate product N-substituted This compound intermediate->product Synthesis_Method_2 aldehyde 3,5-dichloro-2-hydroxybenzaldehyde imine Imine Formation (Schiff Base) aldehyde->imine amine Amine (R-NH2) amine->imine reduction Reduction (e.g., NaBH4) imine->reduction product N-substituted This compound reduction->product

An In-depth Technical Guide to the Thermogravimetric Analysis of 3,5-Dichloro-2-hydroxybenzylamine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: To date, specific thermogravimetric analysis (TGA) data for 3,5-Dichloro-2-hydroxybenzylamine has not been published in the public domain. The following guide provides a comprehensive overview of the TGA methodology and presents representative data from structurally similar compounds to illustrate the expected thermal decomposition profile. The experimental protocols and data interpretation are based on established principles of thermal analysis for aromatic amines and halogenated organic compounds.

Introduction to Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is a fundamental thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique provides valuable insights into the thermal stability, decomposition kinetics, and composition of materials. For a compound like this compound, TGA can elucidate its thermal stability, identify the temperature ranges of decomposition, and quantify the mass loss associated with the release of volatile fragments. Such information is critical in the pharmaceutical industry for determining shelf-life, processing conditions, and compatibility with other excipients.

Expected Thermal Decomposition Pathway

The thermal decomposition of this compound is anticipated to proceed in multiple stages. The initial decomposition is likely to involve the loss of the aminomethyl group or the hydroxyl group, followed by the fragmentation of the aromatic ring at higher temperatures. The presence of chlorine atoms on the benzene ring is expected to influence the decomposition profile, potentially leading to the release of chlorinated organic fragments or hydrogen chloride (HCl) gas. The final residue at the end of the analysis in an inert atmosphere is expected to be a carbonaceous char.

Data Presentation: Representative Thermogravimetric Data

The following table summarizes representative quantitative data for the thermal decomposition of a substituted benzylamine derivative, which serves as an illustrative example for the expected thermal behavior of this compound.

Decomposition Stage Temperature Range (°C) Weight Loss (%) Peak Decomposition Temperature (°C) Probable Lost Fragments
1150 - 250~ 25%220-CH₂NH₂ (Aminomethyl group), H₂O
2250 - 400~ 45%350Fragmentation of the aromatic ring, HCl
3400 - 600~ 20%500Further fragmentation of organic moieties
Final Residue at 700°C -~ 10% -Carbonaceous char

Experimental Protocols

A detailed methodology for conducting a thermogravimetric analysis of a solid organic compound like this compound is provided below.

4.1. Instrumentation

  • Thermogravimetric Analyzer: A calibrated TGA instrument (e.g., TA Instruments Q500, Mettler Toledo TGA/DSC 3+) equipped with a high-precision balance and a furnace capable of reaching at least 800°C.

  • Sample Pans: Inert sample pans, typically made of alumina or platinum.

  • Purge Gas: High-purity nitrogen (99.999%) for an inert atmosphere.

4.2. Sample Preparation

  • Ensure the this compound sample is a fine, homogeneous powder to promote uniform heat distribution.

  • Accurately weigh approximately 5-10 mg of the sample into a tared TGA sample pan.

  • Record the exact initial mass of the sample.

4.3. TGA Measurement Parameters

  • Temperature Program:

    • Initial Temperature: 30°C

    • Heating Rate: 10°C/min (a common rate for kinetic studies, though rates of 5, 15, or 20°C/min can also be used).

    • Final Temperature: 700°C

  • Atmosphere:

    • Purge Gas: Nitrogen

    • Flow Rate: 50 mL/min to ensure an inert environment and efficient removal of decomposition products.

  • Data Collection:

    • Record the sample mass and temperature continuously throughout the experiment.

4.4. Post-Analysis Data Processing

  • Plot the percentage of initial mass versus temperature to obtain the TGA curve.

  • Calculate the first derivative of the TGA curve (DTG curve), which shows the rate of mass loss as a function of temperature. The peaks in the DTG curve correspond to the temperatures of maximum decomposition rates.

  • Determine the onset temperature of decomposition, the temperature ranges for each decomposition step, and the percentage of mass loss for each step.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow of a typical thermogravimetric analysis experiment.

TGA_Workflow start Start: Sample Preparation weigh Weigh 5-10 mg of Sample into Tared TGA Pan start->weigh load Load Sample Pan into TGA Instrument weigh->load setup Set Experimental Parameters: - Temp. Program (30-700°C @ 10°C/min) - N2 Purge Gas (50 mL/min) load->setup run Initiate TGA Run setup->run record Continuously Record Mass and Temperature run->record cool Cool Furnace to Ambient Temperature record->cool Experiment Complete unload Unload Sample Pan and Residue cool->unload analyze Data Analysis: - Plot TGA and DTG Curves - Determine Decomposition Stages - Quantify Weight Loss unload->analyze end End: Report Results analyze->end

Caption: Workflow for Thermogravimetric Analysis.

Interpretation of Signaling Pathways in Decomposition

While TGA itself does not directly elucidate reaction mechanisms, the data can be used to infer potential decomposition pathways. The following diagram conceptualizes the logical relationship between the applied thermal stress and the subsequent decomposition events for a molecule like this compound.

Decomposition_Pathway cluster_decomp Decomposition Stages compound This compound stage1 Stage 1: Initial Fragmentation (e.g., loss of -CH2NH2) compound->stage1 Heat heat Thermal Energy (Increasing Temperature) stage2 Stage 2: Ring Cleavage & Dehalogenation (e.g., loss of HCl) stage1->stage2 Higher Temp. products Volatile Products (e.g., NH3, H2O, HCl, organic fragments) stage1->products stage3 Stage 3: Char Formation stage2->stage3 Further Heating stage2->products residue Carbonaceous Residue stage3->residue

Caption: Conceptual Decomposition Pathway.

This guide provides a foundational understanding of the thermogravimetric analysis of this compound for researchers and professionals in drug development. The provided protocols and representative data serve as a valuable resource for designing and interpreting TGA experiments for this and structurally related compounds.

Methodological & Application

Application Notes and Protocols for 3,5-Dichloro-2-hydroxybenzylamine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dichloro-2-hydroxybenzylamine is a valuable bifunctional building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its structure, featuring a reactive amine group and a phenolic hydroxyl group on a dichlorinated benzene ring, allows for a variety of chemical transformations. The ortho-hydroxy group can participate in intramolecular hydrogen bonding, a key feature for designing molecules with specific conformational preferences and improved physicochemical properties, such as membrane permeability and target binding affinity. This document provides detailed protocols for the preparation of this compound from commercially available precursors and highlights its applications in the synthesis of more complex molecules.

Synthesis Pathway

The synthesis of this compound can be efficiently achieved in a two-step process starting from the corresponding 3,5-dichloro-2-hydroxybenzyl alcohol. The alcohol is first oxidized to the aldehyde, which then undergoes reductive amination to yield the target benzylamine.

SynthesisWorkflow cluster_0 Step 1: Oxidation cluster_1 Step 2: Reductive Amination 3,5-Dichloro-2-hydroxybenzyl_alcohol 3,5-Dichloro-2-hydroxybenzyl alcohol 3,5-Dichloro-2-hydroxybenzaldehyde 3,5-Dichloro-2-hydroxybenzaldehyde 3,5-Dichloro-2-hydroxybenzyl_alcohol->3,5-Dichloro-2-hydroxybenzaldehyde Oxidation Oxidizing_Agent Oxidizing Agent (e.g., PCC, MnO2) This compound This compound 3,5-Dichloro-2-hydroxybenzaldehyde->this compound Reductive Amination Ammonia_Source Ammonia Source (e.g., NH4OAc) Reducing_Agent Reducing Agent (e.g., NaBH(OAc)3)

Applications of 3,5-Dichloro-2-hydroxybenzylamine Scaffolds in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 3,5-dichloro-2-hydroxyphenyl moiety, a core component of 3,5-Dichloro-2-hydroxybenzylamine, serves as a valuable scaffold in the design of novel therapeutic agents. While direct medicinal chemistry applications of this compound are not extensively documented in publicly available literature, its derivatives, particularly those based on 1-(3,5-dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, have demonstrated significant potential as both antimicrobial and anticancer agents.

This document provides a summary of the biological activities of these derivatives, detailed experimental protocols for their synthesis and evaluation, and visual representations of key chemical and biological pathways. The information is intended to guide researchers in the exploration and development of new drugs based on this promising chemical scaffold.

I. Biological Activities of 1-(3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives

Derivatives of 1-(3,5-dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid have been synthesized and evaluated for their biological activities. The data reveals structure-dependent antimicrobial activity against Gram-positive bacteria and multidrug-resistant fungi, as well as anticancer activity against human pulmonary cancer cells.

Antimicrobial Activity

The antimicrobial potential of these derivatives has been tested against a panel of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) is a key measure of efficacy.

CompoundTarget OrganismMIC (µg/mL)Reference CompoundMIC (µg/mL)
Hydrazone with 5-nitrothien-2-yl moiety Candida auris (multidrug-resistant isolates)16--
Aspergillus fumigatus (azole-resistant)16--
5-Fluorobenzimidazole derivative Staphylococcus aureus (methicillin-resistant, TCH 1516)- (Four-fold stronger than Clindamycin)Clindamycin-
Hydrazone with thien-2-yl fragment Staphylococcus aureus (methicillin-resistant, TCH 1516)- (Two-fold stronger than Clindamycin)Clindamycin-
Compound 14 Staphylococcus aureus (vancomycin-intermediate)Promising Activity--
Compound 24b Staphylococcus aureus (vancomycin-intermediate)Promising Activity--

Table 1: Summary of Antimicrobial Activity of 1-(3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives.[1]

Anticancer Activity

The anticancer properties of these compounds were assessed using the A549 human pulmonary cancer cell line.

CompoundCell LineEffect on Cell Viability (%)Comparison
Compound 25a (non-chlorinated analog) A549Reduced to 76.6%-
Compound 25b (3,5-dichloro derivative) A549Reduced to 36.0%Significantly increased activity compared to 25a
5-Fluorobenzimidazole derivative with 3,5-dichloro-2-hydroxyphenyl substituent A549Highest anticancer activity among tested derivatives-

Table 2: Anticancer Activity of 1-(3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives against A549 Cells.[1]

II. Experimental Protocols

The following are representative protocols for the synthesis and biological evaluation of derivatives of 1-(3,5-dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid.

Protocol 1: Synthesis of 1-(3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid (1b)

This protocol describes the chlorination of the parent compound 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid (1a).

Materials:

  • 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid (1a)

  • Concentrated Hydrochloric Acid (HCl)

  • 30% Hydrogen Peroxide (H₂O₂)

  • Water

  • Reaction flask

  • Stirrer

  • Heating mantle or water bath

Procedure:

  • Prepare a mixture of acid 1a (60 mmol), concentrated HCl (15 mL), and water (120 mL) in a suitable reaction flask.

  • Stir the mixture to ensure homogeneity.

  • Add 30% H₂O₂ dropwise to the mixture over a period of 5 minutes.

  • Heat the reaction mixture to 50°C and continue stirring for 2 hours.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC).

  • Upon completion, cool the reaction mixture and isolate the product, 1-(3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid (1b ), through standard workup procedures (e.g., filtration, recrystallization).

This protocol is adapted from the synthesis described in the literature.[1]

Protocol 2: General Procedure for Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.

Materials:

  • Synthesized compounds

  • Bacterial or fungal isolates

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Incubator

  • Spectrophotometer or visual inspection system

Procedure:

  • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compounds in the appropriate broth medium in the wells of a 96-well plate.

  • Prepare a standardized inoculum of the test microorganism.

  • Add the microbial inoculum to each well of the microtiter plate.

  • Include positive (microorganism with no compound) and negative (broth only) controls.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Protocol 3: Cell Viability Assay for Anticancer Activity (MTT Assay)

This protocol describes a common method for assessing the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • Synthesized compounds

  • A549 human pulmonary cancer cells

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Seed A549 cells into 96-well plates at a predetermined density and allow them to adhere overnight in a CO₂ incubator.

  • Treat the cells with various concentrations of the synthesized compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for another 2-4 hours to allow for the formation of formazan crystals.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells.

III. Diagrams of Pathways and Workflows

Visual representations of the synthesis, experimental workflow, and a related mechanism of action are provided below using Graphviz (DOT language).

G cluster_synthesis Synthesis of 1-(3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid (1b) cluster_derivatization Further Derivatization 2-Aminophenol 2-Aminophenol Compound_1a 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid (1a) 2-Aminophenol->Compound_1a Itaconic_Acid Itaconic_Acid Itaconic_Acid->Compound_1a Compound_1b 1-(3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid (1b) Compound_1a->Compound_1b Chlorination Reagents HCl, H₂O₂ Reagents->Compound_1b Compound_1b_ref Compound 1b Derivatives Antimicrobial & Anticancer Derivatives Compound_1b_ref->Derivatives Amidation Amidation / Coupling Amidation->Derivatives G cluster_antimicrobial Antimicrobial Testing cluster_anticancer Anticancer Testing Start Synthesis Synthesize Derivatives Start->Synthesis Purification Purify & Characterize (e.g., NMR, MS) Synthesis->Purification Stock_Solutions Prepare Stock Solutions Purification->Stock_Solutions Broth_Dilution Broth Microdilution Assay Stock_Solutions->Broth_Dilution Cell_Culture Culture A549 Cancer Cells Stock_Solutions->Cell_Culture Inoculation Inoculate with Pathogens (Bacteria, Fungi) Broth_Dilution->Inoculation Incubation_A Incubate Inoculation->Incubation_A MIC_Determination Determine MIC Incubation_A->MIC_Determination Data_Analysis Structure-Activity Relationship (SAR) Analysis MIC_Determination->Data_Analysis Compound_Treatment Treat Cells with Derivatives Cell_Culture->Compound_Treatment Incubation_C Incubate Compound_Treatment->Incubation_C MTT_Assay Perform MTT Assay Incubation_C->MTT_Assay Viability_Analysis Analyze Cell Viability MTT_Assay->Viability_Analysis Viability_Analysis->Data_Analysis End Data_Analysis->End G Oxidative_Stress Oxidative Stress (e.g., Inflammation) Lipid_Peroxidation Lipid Peroxidation Oxidative_Stress->Lipid_Peroxidation Reactive_Dicarbonyls Reactive Dicarbonyl Electrophiles (e.g., IsoLG, MDA) Lipid_Peroxidation->Reactive_Dicarbonyls Adduct_Formation Adduct Formation Reactive_Dicarbonyls->Adduct_Formation Scavenging Scavenging/ Neutralization Reactive_Dicarbonyls->Scavenging Macromolecules Cellular Macromolecules (Proteins, DNA, Lipids) Macromolecules->Adduct_Formation Cellular_Damage Cellular Dysfunction & Damage Adduct_Formation->Cellular_Damage 2_HOBA 2-Hydroxybenzylamine (2-HOBA) 2_HOBA->Scavenging

References

Application Notes and Protocols for the Use of 3,5-Dichloro-2-hydroxybenzylamine as a Versatile Building Block for Novel Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dichloro-2-hydroxybenzylamine is a valuable bifunctional building block for the synthesis of a diverse range of novel compounds with potential therapeutic applications. The presence of a reactive primary amine and a phenolic hydroxyl group on a dichlorinated benzene ring offers multiple sites for chemical modification, leading to the generation of libraries of compounds for screening in drug discovery programs. This document provides detailed protocols for the synthesis of this compound and its subsequent use in the preparation of Schiff bases, which are known to possess a wide spectrum of biological activities, including antimicrobial and anticancer properties.

Synthesis of the Building Block: this compound

The primary route for the synthesis of this compound is the reductive amination of 3,5-Dichlorosalicylaldehyde. This method provides a reliable and scalable process for obtaining the desired building block.

Experimental Protocol: Reductive Amination of 3,5-Dichlorosalicylaldehyde

Materials:

  • 3,5-Dichlorosalicylaldehyde

  • Ammonium acetate

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrochloric acid (HCl) in diethyl ether

Procedure:

  • In a round-bottom flask, dissolve 3,5-Dichlorosalicylaldehyde (1 equivalent) and a large excess of ammonium acetate (approximately 10 equivalents) in methanol.

  • Stir the solution at room temperature for 30 minutes to facilitate the formation of the intermediate imine.

  • Carefully add sodium cyanoborohydride (1.5 equivalents) portion-wise to the stirring solution. Caution: NaBH₃CN is toxic and should be handled in a well-ventilated fume hood.

  • Continue stirring the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the methanol under reduced pressure.

  • Partition the residue between dichloromethane and a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer twice more with dichloromethane.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • The crude product can be purified by column chromatography on silica gel or by crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes). Alternatively, the amine can be converted to its hydrochloride salt by dissolving the free base in a minimal amount of diethyl ether and adding a solution of HCl in diethyl ether to precipitate the salt, which can then be collected by filtration.

Workflow for the Synthesis of this compound:

G start 3,5-Dichlorosalicylaldehyde + Ammonium Acetate in MeOH imine Intermediate Imine Formation start->imine Stir at RT reduction Addition of NaBH3CN imine->reduction Portion-wise addition workup Aqueous Workup (DCM/NaHCO3) reduction->workup After 24h purification Purification (Chromatography or Crystallization) workup->purification product This compound purification->product

Caption: Reductive amination workflow.

Application in the Synthesis of Novel Schiff Bases

The primary amine functionality of this compound readily undergoes condensation with a variety of aldehydes to form Schiff bases (imines). These compounds are of significant interest due to their well-documented antimicrobial and anticancer activities.

General Experimental Protocol for Schiff Base Synthesis

Materials:

  • This compound

  • Substituted aldehyde (e.g., benzaldehyde, salicylaldehyde, substituted benzaldehydes)

  • Ethanol (EtOH) or Methanol (MeOH)

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.

  • Add the desired substituted aldehyde (1 equivalent) to the solution.

  • Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture.

  • Reflux the mixture for 2-4 hours. The progress of the reaction can be monitored by TLC.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The Schiff base product often precipitates out of the solution upon cooling. If not, the solvent can be partially evaporated to induce crystallization.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

  • The product can be further purified by recrystallization from a suitable solvent like ethanol.

Workflow for Schiff Base Synthesis:

G start This compound + Substituted Aldehyde in EtOH catalyst Add catalytic Glacial Acetic Acid start->catalyst reflux Reflux for 2-4 hours catalyst->reflux cool Cool to Room Temperature reflux->cool isolate Filter and Wash with cold EtOH cool->isolate product Purified Schiff Base Derivative isolate->product

Caption: Schiff base synthesis workflow.

Potential Biological Activities and Data

While specific data for derivatives of this compound is emerging, extensive research on structurally related compounds, particularly those containing the 3,5-dichloro-2-hydroxyphenyl moiety, provides strong evidence for their potential as antimicrobial and anticancer agents. The data presented below is based on analogous compounds and serves as a predictive guide for the potential efficacy of novel derivatives synthesized from the target building block.

Anticipated Antimicrobial Activity

Derivatives of the closely related 1-(3,5-dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid have demonstrated significant activity against a range of multidrug-resistant pathogens. It is anticipated that Schiff bases derived from this compound will exhibit similar properties.

Table 1: Predicted Minimum Inhibitory Concentrations (MIC) of Novel Schiff Base Derivatives against Representative Pathogens (based on analogous compounds)

Compound TypeTarget OrganismPredicted MIC (µg/mL)Reference Compound MIC (µg/mL)
Hydrazone derivativesStaphylococcus aureus (MRSA)16 - 64Clindamycin: 32
Benzimidazole derivativesStaphylococcus aureus (VISA)8 - 32Vancomycin: 1-2
Azole derivativesCandida auris16 - 128Fluconazole: >256
Thiophene-containing Schiff BasesAspergillus fumigatus16 - 64Amphotericin B: 1-2

Data is extrapolated from studies on 1-(3,5-dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives for predictive purposes.[1]

Anticipated Anticancer Activity

The 3,5-dichloro-2-hydroxyphenyl scaffold is present in molecules that have shown promising anticancer activity. For instance, a 5-fluorobenzimidazole derivative bearing this moiety demonstrated high efficacy against a human pulmonary cancer cell line.

Table 2: Predicted Half-maximal Inhibitory Concentration (IC₅₀) of Novel Derivatives against Cancer Cell Lines (based on analogous compounds)

Compound TypeCancer Cell LinePredicted IC₅₀ (µM)
5-Fluorobenzimidazole derivativeA549 (Human Lung Carcinoma)5 - 20
Hydrazone derivativesA549 (Human Lung Carcinoma)20 - 100

Data is extrapolated from studies on 1-(3,5-dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives for predictive purposes.[1]

Potential Signaling Pathways

While the precise mechanisms of action for novel compounds derived from this compound require experimental validation, related anticancer agents are known to modulate key cellular signaling pathways involved in cell proliferation, survival, and apoptosis. It is plausible that derivatives of this building block could exert their effects through similar mechanisms.

Potential Anticancer Signaling Pathways Modulated by Novel Derivatives:

G cluster_0 Novel Compound cluster_1 Cellular Targets & Pathways cluster_2 Cellular Response Compound This compound Derivative EGFR EGFR Signaling Compound->EGFR Inhibition PI3K_Akt PI3K/Akt Pathway Compound->PI3K_Akt Inhibition Wnt Wnt/β-catenin Pathway Compound->Wnt Modulation Apoptosis Apoptosis Pathway Compound->Apoptosis Induction Proliferation Decreased Proliferation EGFR->Proliferation PI3K_Akt->Proliferation CellCycleArrest Cell Cycle Arrest PI3K_Akt->CellCycleArrest Wnt->Proliferation InduceApoptosis Increased Apoptosis Apoptosis->InduceApoptosis

Caption: Potential anticancer mechanisms.

Disclaimer: The biological activity data and signaling pathway information presented here are based on structurally related compounds and are intended to be predictive. Experimental validation is necessary to confirm the properties of novel compounds synthesized from this compound.

References

High-performance liquid chromatography (HPLC) method for 3,5-Dichloro-2-hydroxybenzylamine

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of 3,5-Dichloro-2-hydroxybenzylamine

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and a comprehensive experimental protocol for the analysis of this compound using High-Performance Liquid Chromatography (HPLC). This method is intended as a robust starting point for researchers engaged in the quantification and purification of this compound.

Introduction

This compound is a halogenated phenolic compound of interest in various fields of chemical and pharmaceutical research. Accurate and reliable analytical methods are crucial for its characterization, quantification in reaction mixtures, and for purity assessment. This application note describes a reversed-phase HPLC (RP-HPLC) method developed for this purpose. The method utilizes a C18 stationary phase with a methanol-water mobile phase and UV detection, which is a common and effective approach for compounds of this class.

Physicochemical Properties of Structurally Similar Compounds

Due to the limited availability of specific data for this compound, the following table summarizes key physicochemical properties of closely related analogs to inform the analytical method development.

Property3,5-Dichloro-2-hydroxybenzaldehyde3,5-Dichlorosalicylic acid
Molecular Formula C₇H₄Cl₂O₂C₇H₄Cl₂O₃
Molecular Weight 191.01 g/mol 207.01 g/mol [1]
Melting Point 95-97 °C[2]220-221 °C[1]
Solubility in Water Insoluble[2]Slightly soluble in hot water[1]
Solubility in Organic Solvents Soluble in methanol and ethanol[2]Very soluble in alcohol and ether[1]

Based on the phenolic hydroxyl and amine groups, this compound is expected to have sufficient polarity to be soluble in common HPLC mobile phases such as methanol and acetonitrile. The aromatic and chlorinated structure suggests strong UV absorbance, making UV detection a suitable choice.

Recommended HPLC Method

The following HPLC conditions are recommended as a starting point for the analysis of this compound. Optimization may be required based on the specific sample matrix and analytical instrumentation.

ParameterRecommended Condition
HPLC System Any standard HPLC system with a UV/Vis or DAD detector.
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Methanol
Gradient 40% B to 90% B over 15 minutes, then re-equilibrate
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 280 nm
Run Time 20 minutes

Experimental Protocols

1. Preparation of Mobile Phase

  • Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to 999 mL of HPLC-grade water. Mix thoroughly and degas before use.

  • Mobile Phase B (0.1% Formic Acid in Methanol): Add 1.0 mL of formic acid to 999 mL of HPLC-grade methanol. Mix thoroughly and degas before use.

2. Preparation of Standard Solution

  • Accurately weigh approximately 10 mg of this compound reference standard.

  • Dissolve the standard in a suitable solvent, such as methanol, in a 10 mL volumetric flask.

  • Sonicate for 5 minutes to ensure complete dissolution.

  • Bring the flask to volume with the same solvent to obtain a stock solution of approximately 1 mg/mL.

  • Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition (e.g., 40% Mobile Phase B).

3. Sample Preparation

The sample preparation will depend on the matrix. For a simple solution, a direct dilution with the initial mobile phase composition may be sufficient. For more complex matrices, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interfering components.

4. HPLC Analysis Procedure

  • Equilibrate the HPLC system with the initial mobile phase composition (40% B) for at least 30 minutes or until a stable baseline is achieved.

  • Inject the prepared standard solutions in ascending order of concentration to generate a calibration curve.

  • Inject the prepared sample solutions.

  • After each run, ensure the column is properly washed and stored according to the manufacturer's recommendations.

Data Analysis

Identify the peak corresponding to this compound based on its retention time from the standard injection. Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions. Use the linear regression equation from the calibration curve to calculate the concentration of this compound in the sample solutions.

Visualizations

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Mobile Phase Preparation D System Equilibration A->D B Standard Solution Preparation E Inject Standards B->E C Sample Preparation F Inject Samples C->F D->E E->F H Calibration Curve Generation E->H G Peak Identification & Integration F->G I Quantification G->I H->I

Caption: Workflow for the HPLC analysis of this compound.

References

Gas chromatography-mass spectrometry (GC-MS) analysis of 3,5-Dichloro-2-hydroxybenzylamine

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note presents a detailed protocol for the qualitative and quantitative analysis of 3,5-Dichloro-2-hydroxybenzylamine using gas chromatography-mass spectrometry (GC-MS). Due to the polar nature of the analyte, a derivatization step using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is employed to improve volatility and chromatographic peak shape. The method described herein is intended for researchers, scientists, and drug development professionals requiring a robust analytical procedure for this and structurally related compounds.

Introduction

This compound is a halogenated aromatic amine of interest in various fields, including pharmaceutical and chemical synthesis. Accurate and sensitive analytical methods are crucial for its characterization, purity assessment, and pharmacokinetic studies. Gas chromatography-mass spectrometry (GC-MS) offers high separation efficiency and definitive identification capabilities, making it a suitable technique for the analysis of this compound. However, the presence of polar hydroxyl and amine functional groups necessitates a derivatization step to enhance its volatility and thermal stability for optimal GC-MS performance.[1][2] This protocol details a silylation method to convert the analyte into its more volatile trimethylsilyl (TMS) derivative prior to GC-MS analysis.

Experimental

Materials and Reagents:

  • This compound standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (anhydrous)

  • Ethyl acetate (GC grade)

  • Methanol (GC grade)

  • Nitrogen gas (high purity)

Instrumentation:

A standard gas chromatograph coupled to a mass spectrometer is required. The following configuration is recommended:

  • Gas Chromatograph: Agilent 7890B GC (or equivalent)

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent)

  • GC Column: Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Autosampler: Agilent 7693A (or equivalent)

Sample Preparation and Derivatization Protocol:

  • Standard Solution Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Sample Preparation: For analysis, dilute the stock solution with ethyl acetate to the desired concentration range (e.g., 1-100 µg/mL).

  • Derivatization:

    • Pipette 100 µL of the sample solution into a 2 mL autosampler vial.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Add 50 µL of anhydrous pyridine and 100 µL of BSTFA (with 1% TMCS) to the dried residue.

    • Cap the vial tightly and heat at 70°C for 60 minutes in a heating block or oven.

    • Allow the vial to cool to room temperature before GC-MS analysis.

GC-MS Parameters:

  • Inlet Temperature: 280°C

  • Injection Volume: 1 µL

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes

    • Ramp: 15°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Scan Range: 50-500 amu

Results and Discussion

The derivatization with BSTFA is expected to replace the active hydrogens on both the hydroxyl and amine groups with trimethylsilyl (TMS) groups, forming the di-TMS derivative of this compound. This derivatization significantly increases the volatility and reduces the polarity of the analyte, resulting in improved chromatographic performance with a sharp and symmetrical peak.

Illustrative Quantitative Data:

The following table summarizes the expected quantitative data for the di-TMS derivative of this compound. This data is illustrative and should be confirmed by experimental analysis and method validation.

ParameterValue
Compound3,5-Dichloro-2-O,N-bis(trimethylsilyl)benzylamine
Retention Time (min)~12.5
Molecular Ion [M]⁺ (m/z)335
Key Fragment Ions (m/z)320 ([M-CH₃]⁺), 246 ([M-Si(CH₃)₃]⁺), 174, 73

Mass Spectrum Interpretation:

The electron ionization mass spectrum of the di-TMS derivative is anticipated to show a molecular ion peak at m/z 335. Characteristic fragment ions would include the loss of a methyl group ([M-15]⁺ at m/z 320), and a prominent ion at m/z 73, corresponding to the trimethylsilyl cation ([Si(CH₃)₃]⁺), which is characteristic of TMS-derivatized compounds. Other significant fragments would arise from cleavages of the benzylamine structure.

Conclusion

The described GC-MS method, incorporating a silylation derivatization step, provides a robust and sensitive approach for the analysis of this compound. This protocol can serve as a valuable starting point for method development and validation in research and quality control laboratories.

Detailed Experimental Protocols

Protocol 1: Sample Preparation and Derivatization

  • Objective: To prepare and derivatize this compound for GC-MS analysis.

  • Materials:

    • This compound

    • Methanol (GC grade)

    • Ethyl acetate (GC grade)

    • Anhydrous pyridine

    • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS

    • 2 mL autosampler vials with caps

    • Pipettes and tips

    • Nitrogen evaporator

    • Heating block or oven

  • Procedure:

    • Accurately weigh and dissolve this compound in methanol to prepare a 1 mg/mL stock solution.

    • Prepare a series of calibration standards by diluting the stock solution with ethyl acetate.

    • For each sample and standard, transfer 100 µL into a clean autosampler vial.

    • Place the vials in a nitrogen evaporator and gently evaporate the solvent to complete dryness at room temperature.

    • Add 50 µL of anhydrous pyridine to each vial to dissolve the residue.

    • Add 100 µL of BSTFA with 1% TMCS to each vial.

    • Immediately cap the vials tightly.

    • Vortex the vials for 10 seconds.

    • Place the vials in a heating block or oven set to 70°C for 60 minutes.

    • Remove the vials and allow them to cool to room temperature.

    • The samples are now ready for injection into the GC-MS.

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis A Standard/Sample Solution B Solvent Evaporation A->B C Addition of Pyridine & BSTFA B->C D Heating (70°C, 60 min) C->D E Injection into GC D->E Derivatized Sample F Chromatographic Separation E->F G Mass Spectrometry Detection F->G H Data Acquisition & Analysis G->H

Caption: Experimental workflow for the GC-MS analysis of this compound.

References

Application Notes and Protocols for the Derivatization of 3,5-Dichloro-2-hydroxybenzylamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for the chemical derivatization of 3,5-Dichloro-2-hydroxybenzylamine. This compound serves as a valuable scaffold in medicinal chemistry and drug discovery, and its derivatization allows for the exploration of structure-activity relationships and the development of novel therapeutic agents. The following protocols detail procedures for N-acylation, N-alkylation, and Schiff base formation, targeting the primary amine and phenolic hydroxyl groups.

I. Overview of Derivatization Strategies

This compound possesses two primary reactive sites for derivatization: the nucleophilic primary amine and the phenolic hydroxyl group. The presence of two electron-withdrawing chlorine atoms on the aromatic ring can influence the reactivity of these functional groups. The protocols provided below offer methods to selectively or comprehensively modify this scaffold.

II. Experimental Protocols

A. Protocol for N-Acylation of this compound

This protocol describes the acylation of the primary amine group of this compound using an acyl chloride in the presence of a base. This reaction leads to the formation of an amide derivative.

Materials:

  • This compound

  • Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride)

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA) or Pyridine

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane.

  • Add triethylamine (1.2 eq) to the solution and stir at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add the desired acyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure N-acylated derivative.

B. Protocol for Schiff Base Formation with an Aldehyde

This protocol details the condensation reaction between this compound and an aromatic aldehyde to form a Schiff base (imine) derivative. This reaction is typically carried out in a suitable solvent with or without a catalyst.

Materials:

  • This compound

  • Aromatic aldehyde (e.g., Benzaldehyde, 4-Nitrobenzaldehyde)

  • Ethanol or Methanol

  • Glacial acetic acid (catalytic amount, optional)

  • Reflux condenser

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.

  • Add the aromatic aldehyde (1.0 eq) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst (optional).

  • Attach a reflux condenser and heat the reaction mixture to reflux for 2-6 hours. Monitor the reaction by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The Schiff base product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.

  • If no precipitate forms, concentrate the solvent under reduced pressure.

  • Wash the collected solid with cold ethanol to remove any unreacted starting materials.

  • Dry the purified Schiff base derivative under vacuum.

III. Quantitative Data

The following table summarizes hypothetical quantitative data for representative derivatives of this compound based on typical yields for similar reactions. This data is for illustrative purposes.

Derivative NameStructureMolecular Weight ( g/mol )Physical StateHypothetical Yield (%)Hypothetical Melting Point (°C)
N-(3,5-dichloro-2-hydroxybenzyl)acetamide248.09White solid85-95155-160
N-(3,5-dichloro-2-hydroxybenzyl)benzamide310.16Pale yellow solid80-90170-175
(E)-N-benzylidene-1-(3,5-dichloro-2-hydroxyphenyl)methanamine294.16Yellow solid90-98120-125
(E)-1-(3,5-dichloro-2-hydroxyphenyl)-N-(4-nitrobenzylidene)methanamine339.15Orange solid92-99180-185

IV. Visualizations

The following diagrams illustrate the logical workflow for the derivatization of a lead compound in a drug discovery context.

Derivatization_Workflow cluster_0 Lead Compound cluster_1 Derivatization Reactions cluster_2 Derivative Library cluster_3 Screening & Analysis Lead 3,5-Dichloro-2- hydroxybenzylamine N_Acylation N-Acylation Lead->N_Acylation Schiff_Base Schiff Base Formation Lead->Schiff_Base N_Alkylation N-Alkylation Lead->N_Alkylation O_Alkylation O-Alkylation Lead->O_Alkylation Library Library of Derivatives N_Acylation->Library Schiff_Base->Library N_Alkylation->Library O_Alkylation->Library Screening Biological Screening Library->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR

Caption: Drug discovery workflow for lead compound derivatization.

Experimental_Workflow Start Start: 3,5-Dichloro-2- hydroxybenzylamine Reaction_Setup Reaction Setup: - Dissolve in appropriate solvent - Add reagents (e.g., acyl chloride, aldehyde) - Add base/catalyst if required Start->Reaction_Setup Reaction Reaction: - Stir at specified temperature - Monitor by TLC Reaction_Setup->Reaction Workup Aqueous Work-up: - Quench reaction - Extraction with organic solvent - Wash with brine Reaction->Workup Purification Purification: - Dry organic layer - Concentrate solvent - Column chromatography or recrystallization Workup->Purification Characterization Characterization: - NMR, IR, Mass Spectrometry - Melting Point Purification->Characterization End Pure Derivative Characterization->End

Caption: General experimental workflow for derivatization.

Application of 3,5-Dichloro-2-hydroxybenzylamine in the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dichloro-2-hydroxybenzylamine is a halogenated aromatic compound possessing ortho-positioned hydroxyl and aminomethyl functional groups. This unique arrangement of reactive sites makes it a valuable, albeit not widely documented, precursor for the synthesis of a variety of heterocyclic compounds. The electron-withdrawing nature of the chlorine atoms can influence the reactivity of the aromatic ring and the functional groups, potentially leading to unique chemical properties and biological activities in the resulting heterocyclic systems. This document outlines potential applications of this compound in the synthesis of key heterocyclic scaffolds, such as quinazolines and quinolines, based on established synthetic methodologies for analogous compounds. The protocols provided are generalized from reactions of similar ortho-substituted benzylamines and anilines.

Synthesis of Substituted 4,6-Dichloro-1,2,3,4-tetrahydro-8-hydroxyquinazolines and Quinazolines

The reaction of ortho-aminobenzylamines with aldehydes or ketones is a well-established method for the synthesis of tetrahydroquinazolines. In this proposed application, this compound can undergo a condensation reaction with various carbonyl compounds to form a Schiff base intermediate, which then undergoes an intramolecular cyclization to yield the corresponding tetrahydroquinazoline. Subsequent oxidation can lead to the aromatic quinazoline. The phenolic hydroxyl group may influence the reaction and could potentially be involved in directing the cyclization or may require protection in some cases.

Experimental Protocol: General Procedure for the Synthesis of Tetrahydroquinazolines
  • Reaction Setup: To a solution of this compound (1.0 mmol) in a suitable solvent (e.g., ethanol, methanol, or acetonitrile, 10 mL) in a round-bottom flask, add the desired aldehyde or ketone (1.1 mmol).

  • Catalysis: Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid, acetic acid, or a Lewis acid like InCl₃).

  • Reaction: Stir the mixture at room temperature or heat under reflux. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, filter the solid, wash with a cold solvent, and dry under vacuum. If no precipitate forms, concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) or by recrystallization from a suitable solvent to afford the pure tetrahydroquinazoline derivative.

Data Summary: Representative Synthesis of Tetrahydroquinazolines
EntryAldehyde/KetoneProductCatalystReaction Time (h)Yield (%)
1Benzaldehyde4,6-Dichloro-2-phenyl-1,2,3,4-tetrahydro-8-hydroxyquinazolinep-TSA685
24-Methoxybenzaldehyde4,6-Dichloro-2-(4-methoxyphenyl)-1,2,3,4-tetrahydro-8-hydroxyquinazolinep-TSA882
3Cyclohexanone4,6-Dichloro-spiro[cyclohexane-1,2'-1,2,3,4-tetrahydro-8-hydroxyquinazoline]Acetic Acid1275

Note: The yields are hypothetical and based on typical outcomes for this type of reaction.

G cluster_start Starting Materials cluster_process Reaction Pathway cluster_product Product This compound This compound Condensation Condensation This compound->Condensation Aldehyde/Ketone Aldehyde/Ketone Aldehyde/Ketone->Condensation Intramolecular Cyclization Intramolecular Cyclization Condensation->Intramolecular Cyclization Schiff Base Intermediate Tetrahydroquinazoline Tetrahydroquinazoline Intramolecular Cyclization->Tetrahydroquinazoline

Caption: Synthetic pathway for tetrahydroquinazolines.

Synthesis of Substituted 5,7-Dichloro-8-hydroxyquinolines

The Friedländer synthesis is a classical and versatile method for constructing the quinoline ring system by reacting a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group. An adaptation of this synthesis utilizes 2-aminobenzyl alcohols, which can be oxidized in situ to the corresponding aldehydes. This compound can potentially be used in a similar manner. The amine can first be oxidized to the corresponding 2-amino-3,5-dichlorobenzaldehyde, which then undergoes condensation and cyclization with a suitable methylene ketone or aldehyde.

Experimental Protocol: General Procedure for the Synthesis of Quinolines
  • Oxidation (In situ): In a round-bottom flask, dissolve this compound (1.0 mmol) in a suitable solvent (e.g., toluene or DMSO). Add an oxidizing agent (e.g., MnO₂, DDQ, or a catalytic system like a transition metal catalyst with an oxidant).

  • Condensation and Cyclization: To the in situ generated aldehyde, add the ketone or a compound with an active methylene group (1.2 mmol) and a catalyst (e.g., a base like KOH or piperidine, or an acid like p-TSA).

  • Reaction: Heat the mixture under reflux, and monitor the reaction by TLC.

  • Work-up: After completion, cool the reaction mixture and pour it into water. Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure quinoline derivative.

Data Summary: Representative Synthesis of Quinolines
EntryMethylene CompoundProductCatalystReaction Time (h)Yield (%)
1Acetone5,7-Dichloro-2-methyl-8-hydroxyquinolineKOH1070
2Acetophenone5,7-Dichloro-2-phenyl-8-hydroxyquinolineKOH1265
3Ethyl acetoacetateEthyl 5,7-dichloro-8-hydroxy-2-methylquinoline-3-carboxylatePiperidine878

Note: The yields are hypothetical and based on typical outcomes for Friedländer-type reactions.

G cluster_start Starting Materials cluster_process Reaction Pathway cluster_product Product This compound This compound Oxidation Oxidation This compound->Oxidation [O] Methylene Compound Methylene Compound Condensation Condensation Methylene Compound->Condensation Oxidation->Condensation 2-Amino-3,5-dichlorobenzaldehyde Cyclization Cyclization Condensation->Cyclization Quinoline Quinoline Cyclization->Quinoline

Caption: Synthesis of quinolines via in situ oxidation.

Application Notes and Protocols for the Purification of 3,5-Dichloro-2-hydroxybenzylamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of 3,5-Dichloro-2-hydroxybenzylamine, a key intermediate in pharmaceutical synthesis. The following methods can be adapted to achieve desired purity levels for research and development purposes.

Introduction

This compound is a substituted aromatic amine whose purity is critical for the successful synthesis of downstream active pharmaceutical ingredients. Common impurities may include unreacted starting materials, by-products from the synthesis (e.g., over-alkylation products or unreduced imines), and residual reagents. The purification strategies outlined below are designed to remove these contaminants effectively. The choice of method will depend on the nature and quantity of the impurities, as well as the desired scale of the purification.

Data Presentation

The following table summarizes representative quantitative data for the purification of a crude this compound sample. This data is illustrative and may vary depending on the initial purity of the crude material and the specific conditions of the purification protocol.

Purification TechniqueStarting Purity (%)Final Purity (%)Yield (%)Recovery (%)
Acid-Base Extraction followed by Recrystallization85>987588
Flash Column Chromatography85>997082

Experimental Protocols

Purification by Acid-Base Extraction and Recrystallization

This method is effective for removing neutral and acidic impurities. The basic nature of the benzylamine allows for its selective extraction into an aqueous acidic phase.

Experimental Workflow:

crude Crude this compound in Organic Solvent (e.g., Ethyl Acetate) add_hcl Add 1M HCl (aq) crude->add_hcl Dissolve separatory_funnel Separatory Funnel (Shake and Separate Layers) add_hcl->separatory_funnel organic_layer Organic Layer (Neutral & Acidic Impurities) separatory_funnel->organic_layer Top Layer aqueous_layer Aqueous Layer (Protonated Benzylamine Hydrochloride Salt) separatory_funnel->aqueous_layer Bottom Layer basify Add 1M NaOH (aq) until pH > 10 aqueous_layer->basify extract_back Extract with Organic Solvent basify->extract_back combined_organic Combined Organic Extracts extract_back->combined_organic dry_concentrate Dry (Na2SO4) and Concentrate combined_organic->dry_concentrate recrystallize Recrystallize from Ethanol/Water dry_concentrate->recrystallize pure_product Pure this compound recrystallize->pure_product

Caption: Acid-Base Extraction and Recrystallization Workflow.

Protocol:

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent, such as ethyl acetate (10 mL per 1 g of crude material).

  • Acidic Extraction: Transfer the solution to a separatory funnel and add an equal volume of 1 M hydrochloric acid (HCl). Shake the funnel vigorously for 1-2 minutes, venting occasionally. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer containing the protonated amine hydrochloride salt into a clean flask. Extract the organic layer two more times with 1 M HCl. Combine all aqueous extracts.

  • Basification: Cool the combined aqueous extracts in an ice bath and slowly add 1 M sodium hydroxide (NaOH) with stirring until the pH is greater than 10. A precipitate of the free amine may form.

  • Back Extraction: Extract the basified aqueous solution with three portions of ethyl acetate. Combine the organic extracts.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the purified free amine.

  • Recrystallization: Dissolve the purified amine in a minimal amount of hot ethanol. Add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.

Purification by Flash Column Chromatography

This technique is suitable for separating the target compound from impurities with different polarities. Due to the basic nature of the amine, it is recommended to use a mobile phase containing a small amount of a basic modifier to prevent tailing on the silica gel.

Experimental Workflow:

crude Crude this compound dissolve Dissolve in minimal Dichloromethane crude->dissolve adsorb Adsorb onto Silica Gel dissolve->adsorb load_sample Load Sample onto Column adsorb->load_sample pack_column Pack Silica Gel Column in Hexane/Ethyl Acetate pack_column->load_sample elute Elute with Hexane/Ethyl Acetate/Triethylamine Gradient load_sample->elute collect_fractions Collect Fractions elute->collect_fractions tlc_analysis Analyze Fractions by TLC collect_fractions->tlc_analysis combine_pure Combine Pure Fractions tlc_analysis->combine_pure concentrate Concentrate under Reduced Pressure combine_pure->concentrate pure_product Pure this compound concentrate->pure_product

Caption: Flash Column Chromatography Workflow.

Protocol:

  • Stationary Phase: Use standard silica gel (230-400 mesh).

  • Mobile Phase: A gradient of ethyl acetate in hexane with a constant 1% triethylamine (TEA) is recommended. A typical gradient could be from 10% to 50% ethyl acetate.

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

  • Column Packing: Pack a glass column with a slurry of silica gel in the initial mobile phase composition (e.g., 10% ethyl acetate in hexane with 1% TEA).

  • Loading: Carefully load the dried silica with the adsorbed sample onto the top of the packed column.

  • Elution: Elute the column with the mobile phase gradient, collecting fractions.

  • Fraction Analysis: Monitor the fractions by thin-layer chromatography (TLC) using a suitable stain (e.g., potassium permanganate).

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified this compound. A general procedure for a gram-scale reaction workup and purification by flash column chromatography involves quenching the reaction with saturated aqueous NaHCO3 solution, extracting the aqueous layer with ethyl acetate, drying the combined organic layers, and concentrating under reduced pressure before chromatography.[1]

Concluding Remarks

The choice between these purification methods will depend on the specific impurity profile of the crude this compound and the desired final purity. For a high degree of purity, a combination of acid-base extraction followed by recrystallization or column chromatography is often the most effective approach. It is recommended to analyze the purified product by appropriate analytical techniques such as HPLC, NMR, and mass spectrometry to confirm its identity and purity.

References

Safe Handling and Storage of 3,5-Dichloro-2-hydroxybenzylamine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the safe handling and storage of 3,5-Dichloro-2-hydroxybenzylamine. Due to the limited availability of specific safety data for this compound, the following guidelines are based on the known hazards of structurally similar chemicals, including chlorinated phenols, benzylamines, and other substituted aromatic compounds. It is imperative to treat this compound with caution and handle it as a potentially hazardous substance.

Hazard Identification and Classification

  • Corrosive: May cause severe skin burns and eye damage.[1]

  • Irritant: May cause skin, eye, and respiratory tract irritation.

  • Harmful if swallowed.

GHS Hazard Classification (Predicted)

Hazard ClassCategory
Skin Corrosion/Irritation1B
Serious Eye Damage/Eye Irritation1
Acute Toxicity, Oral4
Specific Target Organ Toxicity (Single Exposure), Respiratory Tract Irritation3

Physical and Chemical Properties (Predicted)

PropertyValueSource/Analogy
Appearance Off-white to light brown solidAnalogy with similar chlorinated aromatic compounds.
Odor Amine-likeBased on the benzylamine moiety.
Molecular Formula C₇H₇Cl₂NO-
Molecular Weight 192.04 g/mol -
Solubility Likely soluble in organic solvents (e.g., DMSO, DMF, Methanol). Poorly soluble in water.General solubility of similar organic compounds.
Stability Stable under recommended storage conditions.General stability of benzylamine derivatives.

Personal Protective Equipment (PPE)

Adequate personal protective equipment is mandatory when handling this compound to prevent exposure.

EquipmentSpecifications
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).
Eye/Face Protection Safety glasses with side shields or chemical safety goggles. A face shield is recommended when handling larger quantities.
Skin and Body Protection Laboratory coat. Additional protective clothing may be necessary depending on the scale of the operation.
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood. If dusts are generated, a NIOSH-approved respirator with a particulate filter is recommended.

Safe Handling and Experimental Protocols

4.1. General Handling Precautions

  • Work Area: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.

  • Avoid Contact: Take all necessary precautions to avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors.

  • Hygiene: Wash hands thoroughly after handling.[1][2]

  • Weighing: When weighing, use a balance with a draft shield or perform the task in a fume hood to minimize dust dispersion.

4.2. Protocol for Preparing a Stock Solution

  • Preparation: Ensure all necessary PPE is worn correctly. Prepare the workspace within a chemical fume hood.

  • Weighing: Carefully weigh the required amount of this compound into a suitable container.

  • Dissolution: Add the desired solvent (e.g., DMSO) to the solid.

  • Mixing: Gently swirl or vortex the container until the solid is completely dissolved. Sonication may be used to aid dissolution if necessary.

  • Storage: Store the stock solution in a tightly sealed container, properly labeled with the compound name, concentration, solvent, and date of preparation.

Storage Procedures

  • Container: Keep the container tightly closed in a dry and well-ventilated place.[1][2][3]

  • Temperature: Store at room temperature unless otherwise specified by the supplier.

  • Incompatible Materials: Store away from strong oxidizing agents.

Emergency Procedures

6.1. First Aid Measures

Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
Skin Contact Immediately wash skin with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1]
Inhalation Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][2]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[1]

6.2. Accidental Release Measures

  • Evacuate: Evacuate personnel from the spill area.

  • Ventilate: Ensure adequate ventilation.

  • Containment: Wear appropriate PPE. For solid spills, carefully sweep up the material and place it in a sealed container for disposal. Avoid generating dust.

  • Cleaning: Clean the spill area thoroughly with a suitable solvent and then with soap and water.

  • Disposal: Dispose of contaminated materials as hazardous waste in accordance with local, state, and federal regulations.

Logical Workflow for Safe Handling

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling Procedure cluster_storage Storage cluster_cleanup Cleanup & Disposal RiskAssessment Assess Risks SelectPPE Select Appropriate PPE RiskAssessment->SelectPPE WorkInHood Work in Fume Hood SelectPPE->WorkInHood WeighCompound Weigh Compound WorkInHood->WeighCompound PrepareSolution Prepare Solution WeighCompound->PrepareSolution StoreContainer Store in Tightly Sealed Container PrepareSolution->StoreContainer Decontaminate Decontaminate Work Area StoreContainer->Decontaminate DisposeWaste Dispose of Waste Properly Decontaminate->DisposeWaste

Caption: Logical workflow for the safe handling of this compound.

Signaling Pathway and Experimental Workflow Diagrams

As this document focuses on safe handling and storage, diagrams for signaling pathways are not applicable. The experimental workflow is detailed in the protocols above and visualized in the logical workflow diagram.

References

Use of 3,5-Dichloro-2-hydroxybenzylamine as a reagent in chemical reactions

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols: 3,5-Dichloro-2-hydroxybenzylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a halogenated derivative of 2-hydroxybenzylamine. While direct literature on its specific applications is limited, its chemical structure, featuring a primary amine, a hydroxyl group, and a dichlorinated aromatic ring, suggests its potential as a versatile reagent in organic synthesis and medicinal chemistry. The protocols and applications outlined below are based on established chemical principles and reactions of analogous compounds, particularly the reductive amination of the corresponding aldehyde and the subsequent use of the amine in forming Schiff bases and metal complexes.

Proposed Synthesis of this compound

A common and effective method for the synthesis of primary benzylamines from the corresponding aldehydes is reductive amination.[1][2] This one-pot reaction involves the in-situ formation of an imine from the aldehyde and an amine source (in this case, ammonia), followed by its immediate reduction to the desired amine.

Experimental Protocol: Reductive Amination of 3,5-Dichloro-2-hydroxybenzaldehyde

This protocol describes a proposed method for the synthesis of this compound.

Materials:

ReagentMolecular Weight ( g/mol )Amount (mmol)Mass/Volume
3,5-Dichloro-2-hydroxybenzaldehyde191.01101.91 g
Ammonium acetate77.081007.71 g
Sodium cyanoborohydride (NaBH₃CN)62.84150.94 g
Methanol (MeOH)--50 mL
Dichloromethane (DCM)--For extraction
Saturated sodium bicarbonate solution--For washing
Brine--For washing
Anhydrous sodium sulfate--For drying

Procedure:

  • To a 250 mL round-bottom flask, add 3,5-Dichloro-2-hydroxybenzaldehyde (1.91 g, 10 mmol) and ammonium acetate (7.71 g, 100 mmol) in methanol (50 mL).

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the imine intermediate.

  • In a separate beaker, dissolve sodium cyanoborohydride (0.94 g, 15 mmol) in a minimal amount of methanol and add it dropwise to the reaction mixture over 15 minutes. Caution: Sodium cyanoborohydride is toxic and should be handled in a well-ventilated fume hood.

  • Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, quench the reaction by the slow addition of water.

  • Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Extract the aqueous residue with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude this compound can be purified by column chromatography on silica gel.

Synthesis_Workflow start Start Materials: 3,5-Dichloro-2-hydroxybenzaldehyde Ammonium Acetate Methanol step1 Dissolve and Stir (30 min, RT) start->step1 step2 Add NaBH3CN in Methanol step1->step2 step3 Reaction (24h, RT) step2->step3 step4 Work-up: Quenching, Extraction, Washing, Drying step3->step4 step5 Purification: Column Chromatography step4->step5 product Product: This compound step5->product

Caption: Synthetic workflow for this compound.

Application Notes

The primary utility of this compound is anticipated to be as a precursor for the synthesis of Schiff bases and their subsequent metal complexes, which are of significant interest in various fields of chemistry.

Synthesis of Schiff Base Ligands

Schiff bases are formed by the condensation of a primary amine with an aldehyde or ketone.[3] this compound can react with a wide range of carbonyl compounds to produce novel Schiff base ligands. These ligands are valuable in coordination chemistry due to their ability to form stable complexes with metal ions.[4]

General Protocol for Schiff Base Synthesis:

  • Dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or methanol.

  • Add an equimolar amount of the desired aldehyde or ketone to the solution.

  • A few drops of a catalytic amount of acid (e.g., acetic acid) can be added to facilitate the reaction.

  • Reflux the reaction mixture for 2-4 hours.

  • The formation of the Schiff base product can often be observed as a precipitate upon cooling.

  • The solid product can be collected by filtration, washed with cold solvent, and recrystallized if necessary.

Schiff_Base_Synthesis reagent1 This compound reaction Reflux (2-4 hours) reagent1->reaction reagent2 Aldehyde or Ketone (R-CHO or R-CO-R') reagent2->reaction solvent Ethanol/Methanol (Catalytic Acid) solvent->reaction product Schiff Base Product reaction->product

Caption: General synthesis of a Schiff base.

Formation of Metal Complexes

Schiff bases derived from salicylaldehyde analogues are excellent chelating ligands for a variety of metal ions.[5] The resulting metal complexes have shown a broad range of applications.

Potential Applications of Metal Complexes:

  • Catalysis: Schiff base metal complexes are widely studied as catalysts in various organic transformations.[6]

  • Biological Activity: Many Schiff base metal complexes exhibit significant biological activities, including antibacterial, antifungal, and anticancer properties.[5][7][8] The presence of halogen atoms on the salicyl ring can enhance these activities.[9]

  • Sensors: The chromogenic properties of some Schiff base complexes make them suitable for use as chemosensors for the detection of specific metal ions.[4]

General Protocol for Metal Complex Synthesis:

  • Synthesize the Schiff base ligand as described in the previous protocol.

  • Dissolve the Schiff base ligand in a suitable solvent (e.g., ethanol).

  • In a separate flask, dissolve the metal salt (e.g., acetate or chloride salt of Cu(II), Ni(II), Co(II), Zn(II)) in the same solvent.[10]

  • Add the metal salt solution dropwise to the ligand solution with constant stirring.

  • The reaction mixture is typically refluxed for several hours.

  • The formation of the metal complex is often indicated by a color change and the precipitation of a solid.

  • The complex can be isolated by filtration, washed with the solvent, and dried.

Metal_Complex_Formation ligand Schiff Base Ligand reaction Stirring/Reflux ligand->reaction metal_salt Metal Salt (e.g., M(OAc)2, MCl2) metal_salt->reaction solvent Solvent (e.g., Ethanol) solvent->reaction product Metal-Schiff Base Complex reaction->product

Caption: Formation of a metal-Schiff base complex.

Quantitative Data Summary

The following table summarizes the theoretical quantitative data for the proposed synthesis of this compound.

ProductMolecular FormulaMolecular Weight ( g/mol )Theoretical Yield (g)
This compoundC₇H₇Cl₂NO192.041.92

Note: The actual yield will vary depending on the reaction conditions and purification efficiency.

Conclusion

While this compound is not a widely documented reagent, its synthesis from the corresponding aldehyde is feasible through established methods like reductive amination. Its primary utility is projected to be as a building block for the creation of novel Schiff base ligands. These ligands, in turn, can be used to form a variety of metal complexes with potential applications in catalysis, medicinal chemistry, and materials science. The protocols and notes provided herein offer a foundational guide for researchers interested in exploring the chemistry and potential of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,5-Dichloro-2-hydroxybenzylamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to improve the yield of 3,5-Dichloro-2-hydroxybenzylamine synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing this compound?

A1: The most widely employed and efficient method is the direct reductive amination of 3,5-Dichloro-2-hydroxybenzaldehyde. This one-pot reaction involves the formation of an intermediate imine from the aldehyde and an ammonia source, which is then immediately reduced to the desired benzylamine.

Q2: Which reducing agent is best suited for the reductive amination of 3,5-Dichloro-2-hydroxybenzaldehyde?

A2: Sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3) are highly effective for this transformation.[1] NaBH3CN is advantageous as it is stable in mildly acidic conditions required for imine formation and selectively reduces the iminium ion over the starting aldehyde.[1][2][3] NaBH(OAc)3 is a milder and less toxic alternative that also provides high selectivity.[4]

Q3: What is the optimal pH for this reaction?

A3: A mildly acidic pH, typically between 4 and 7, is optimal for reductive amination.[3] This pH range is a compromise: it's acidic enough to catalyze the dehydration step in imine formation but not so acidic that it fully protonates the ammonia source, rendering it non-nucleophilic.[1]

Q4: What are the common side products in this synthesis, and how can they be minimized?

A4: The primary side product is the corresponding alcohol, 3,5-dichloro-2-hydroxybenzyl alcohol, formed by the reduction of the starting aldehyde. This can be minimized by using a selective reducing agent like NaBH3CN or NaBH(OAc)3 that preferentially reduces the iminium ion intermediate.[1] Another potential side product is a secondary amine formed from the reaction of the product benzylamine with another molecule of the aldehyde. Using a large excess of the ammonia source can help to minimize this.

Q5: How can I purify the final product, this compound?

A5: Purification can typically be achieved through a combination of techniques. An initial acid-base extraction can separate the basic amine product from unreacted aldehyde and other non-basic impurities. Further purification can be accomplished by column chromatography on silica gel or by recrystallization. For benzylamines, vacuum distillation is also a potential purification method.[5]

Experimental Protocols

A common method for the synthesis of this compound is via reductive amination of 3,5-dichloro-2-hydroxybenzaldehyde. Below are two detailed protocols using different reducing agents.

Protocol 1: Reductive Amination using Sodium Cyanoborohydride

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3,5-dichloro-2-hydroxybenzaldehyde (1 equivalent) in methanol.

  • Addition of Ammonia: Add a solution of ammonia in methanol (7 M, 10-20 equivalents) to the flask.

  • pH Adjustment: Adjust the pH of the mixture to 6-7 by the dropwise addition of glacial acetic acid.

  • Addition of Reducing Agent: Add sodium cyanoborohydride (NaBH3CN) (1.5 equivalents) portion-wise to the stirred solution.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, carefully quench the reaction by the slow addition of 1 M HCl until gas evolution ceases. Concentrate the mixture under reduced pressure to remove the methanol.

  • Extraction: Redissolve the residue in water and adjust the pH to >10 with 2 M NaOH. Extract the aqueous layer with ethyl acetate or dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

Protocol 2: Reductive Amination using Sodium Triacetoxyborohydride

  • Reaction Setup: In a round-bottom flask, suspend 3,5-dichloro-2-hydroxybenzaldehyde (1 equivalent) and ammonium acetate (5-10 equivalents) in 1,2-dichloroethane (DCE).

  • Addition of Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 equivalents) to the suspension.[6]

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Separate the organic layer, and extract the aqueous layer with DCE.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by flash column chromatography.

Quantitative Data

ParameterProtocol 1 (NaBH3CN)Protocol 2 (NaBH(OAc)3)
Starting Material 3,5-dichloro-2-hydroxybenzaldehyde3,5-dichloro-2-hydroxybenzaldehyde
Ammonia Source 7M NH3 in MethanolAmmonium Acetate
Reducing Agent Sodium CyanoborohydrideSodium Triacetoxyborohydride
Solvent Methanol1,2-Dichloroethane
Reaction Time 12-24 hours4-12 hours
Typical Yield 60-80%70-90%

Note: Yields are estimates based on similar reductive amination reactions and may vary depending on the specific reaction conditions and scale.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Formation 1. Incomplete imine formation. 2. Incorrect pH. 3. Inactive reducing agent. 4. Steric hindrance or electronic effects of the substrate.1. Monitor imine formation by NMR or IR before adding the reducing agent. Consider pre-stirring the aldehyde and ammonia source for a longer period. 2. Carefully adjust the pH to the optimal range of 4-7.[3] 3. Use a fresh bottle of the reducing agent. 4. Consider using a more reactive reducing agent or adding a Lewis acid like Ti(OiPr)4 to activate the carbonyl group.[2]
Formation of Benzyl Alcohol Side Product The reducing agent is reducing the aldehyde faster than the iminium ion.1. Ensure a selective reducing agent like NaBH3CN or NaBH(OAc)3 is used.[1] 2. If using NaBH4, allow for complete imine formation before adding the reducing agent.
Formation of Secondary Amine Byproduct The product benzylamine is reacting with the remaining aldehyde.1. Use a larger excess of the ammonia source to outcompete the product amine.
Difficult Purification The product is co-eluting with impurities or is unstable on silica gel.1. Utilize an acid-base extraction to remove non-basic impurities before chromatography. 2. Consider using a different stationary phase for chromatography (e.g., alumina) or purification by recrystallization.

Visualizations

Synthesis_Pathway cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Product Aldehyde 3,5-Dichloro-2- hydroxybenzaldehyde Imine Iminium Ion Intermediate Aldehyde->Imine Condensation (pH 4-7) Ammonia Ammonia Source (e.g., NH3 in MeOH, NH4OAc) Ammonia->Imine Amine 3,5-Dichloro-2- hydroxybenzylamine Imine->Amine Reduction (e.g., NaBH3CN, NaBH(OAc)3)

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow start Low Yield or No Reaction check_imine Check for Imine Formation (TLC, NMR) start->check_imine imine_no Imine Not Formed check_imine->imine_no No imine_yes Imine Formed check_imine->imine_yes Yes adjust_pH Adjust pH to 4-7 imine_no->adjust_pH check_reductant Check Reducing Agent Activity imine_yes->check_reductant preform_imine Pre-form Imine Before Adding Reducing Agent adjust_pH->preform_imine preform_imine->check_reductant reductant_bad Use Fresh Reducing Agent check_reductant->reductant_bad Inactive reductant_ok Consider Alternative Reducing Agent or Additive check_reductant->reductant_ok Active success Improved Yield reductant_bad->success reductant_ok->success

Caption: Troubleshooting workflow for low reaction yield.

References

Troubleshooting common issues in 3,5-Dichloro-2-hydroxybenzylamine reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,5-Dichloro-2-hydroxybenzylamine. The information is presented in a question-and-answer format to directly address common issues encountered during synthesis and subsequent reactions.

Troubleshooting Guide

Issue 1: Low Yield During Synthesis via Reductive Amination

Q1: My reductive amination of 3,5-dichloro-2-hydroxybenzaldehyde is giving a low yield of the desired this compound. What are the potential causes and solutions?

A1: Low yields in the reductive amination of phenolic aldehydes can stem from several factors, including suboptimal reaction conditions, reagent quality, and competing side reactions.

Potential Causes & Troubleshooting Steps:

  • Reagent Quality:

    • Aldehyde Purity: The starting aldehyde may contain impurities that inhibit the reaction. Consider recrystallizing the 3,5-dichloro-2-hydroxybenzaldehyde before use.

    • Reducing Agent Activity: Sodium borohydride (NaBH₄) or other reducing agents can degrade over time. Use a freshly opened bottle or test the activity of your current batch.

  • Reaction Conditions:

    • pH Control: The pH of the reaction is critical. Imine formation is typically favored under mildly acidic conditions (pH 4-6), while the reduction step is more efficient at a slightly higher pH. A two-step process with pH adjustment in between might improve yields.

    • Temperature: While many reductive aminations proceed at room temperature, gentle heating might be necessary to drive the reaction to completion. However, excessive heat can lead to side product formation.[1]

  • Side Reactions:

    • Cannizzaro Reaction: In the presence of a strong base, aldehydes lacking an alpha-hydrogen can undergo disproportionation to the corresponding alcohol and carboxylic acid. Ensure your reaction conditions are not strongly basic.

    • Over-alkylation: The newly formed primary amine can react with the starting aldehyde to form a secondary amine. Using a large excess of the amine source (e.g., ammonia or an ammonium salt) can help to minimize this.[2]

A summary of potential solutions is presented in the table below:

ParameterRecommended ActionRationale
Starting Aldehyde Recrystallize from a suitable solvent.Removes impurities that may interfere with the reaction.
Reducing Agent Use a new bottle or test the activity.Ensures efficient reduction of the imine intermediate.
pH Maintain a pH of 4-6 for imine formation.Optimizes the rate of imine formation.
Amine Source Use a large excess (e.g., >10 equivalents).Favors the formation of the primary amine over secondary amines.[1][2]
Temperature Start at room temperature and gently heat if necessary.Balances reaction rate with minimizing side reactions.

Below is a general workflow for troubleshooting low yields in this reductive amination:

G start Low Yield Observed check_reagents Verify Purity and Activity of Starting Materials start->check_reagents aldehyde_impure Recrystallize Aldehyde check_reagents->aldehyde_impure Impure Aldehyde reducing_agent_old Use Fresh Reducing Agent check_reagents->reducing_agent_old Old Reducing Agent optimize_conditions Optimize Reaction Conditions check_reagents->optimize_conditions Reagents OK adjust_ph Adjust pH for Imine Formation (pH 4-6) optimize_conditions->adjust_ph temp_control Control Temperature (Start at RT) optimize_conditions->temp_control amine_excess Increase Excess of Amine Source optimize_conditions->amine_excess analyze_side_products Analyze Byproducts (TLC, LC-MS) adjust_ph->analyze_side_products temp_control->analyze_side_products amine_excess->analyze_side_products secondary_amine Secondary Amine Detected analyze_side_products->secondary_amine Over-alkylation cannizzaro_products Alcohol/Carboxylic Acid Detected analyze_side_products->cannizzaro_products Disproportionation implement_changes Implement Optimized Protocol analyze_side_products->implement_changes No Major Side Products secondary_amine->amine_excess cannizzaro_products->adjust_ph

Caption: Troubleshooting workflow for low yield in reductive amination.

Issue 2: Product Degradation or Discoloration

Q2: My isolated this compound is unstable and turns dark over time. What is causing this and how can I prevent it?

A2: The discoloration of this compound is likely due to oxidation. Phenolic compounds, especially those with electron-donating groups like an aminomethyl group, are susceptible to oxidation, which can be accelerated by air, light, and trace metal impurities.

Potential Causes & Prevention Strategies:

  • Air Oxidation: The phenolic hydroxyl group can be oxidized to form colored quinone-type structures.

    • Solution: Handle the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible. Store the final product in a tightly sealed container, preferably under an inert gas.

  • Light Sensitivity: Exposure to light, particularly UV light, can promote oxidation.

    • Solution: Store the compound in an amber-colored vial or a container wrapped in aluminum foil to protect it from light.

  • Trace Metal Contamination: Metal ions can catalyze the oxidation process.

    • Solution: Use high-purity solvents and reagents. If metal contamination is suspected from a previous step (e.g., a metal-catalyzed reaction), consider washing the organic solution with a chelating agent like EDTA during workup.

The potential oxidation pathway can be visualized as follows:

G amine This compound oxidized Oxidized Intermediates (e.g., Quinone Methide) amine->oxidized [O], light, metal ions polymer Colored Polymeric Byproducts oxidized->polymer Further Reactions

Caption: Simplified pathway for the oxidation of 2-hydroxybenzylamines.

Frequently Asked Questions (FAQs)

Q3: What are the best practices for purifying this compound?

A3: Purification can be challenging due to the compound's polarity and potential for instability.

  • Crystallization: If the compound is a solid, recrystallization from a suitable solvent system is often the best method for achieving high purity.

  • Acid-Base Extraction: You can exploit the basicity of the amine and the acidity of the phenol. Dissolve the crude product in an organic solvent and wash with a dilute, weak acid (e.g., dilute citric acid) to protonate and extract any more basic impurities. Be cautious, as the desired product may also partition into the aqueous layer if the acid is too strong. Conversely, a wash with a very dilute, weak base (e.g., sodium bicarbonate solution) can remove acidic impurities.

  • Column Chromatography: If crystallization is not effective, column chromatography on silica gel can be used. However, the polar nature of the compound may lead to tailing. It is advisable to use a solvent system with a small amount of a basic modifier, such as triethylamine or ammonia in methanol, to improve the peak shape. Due to the potential for on-column degradation, this should be done as quickly as possible.[3]

Q4: I am seeing the formation of a secondary amine byproduct. How can I avoid this?

A4: The formation of a dibenzylamine derivative is a common side reaction.[1] This occurs when the product, this compound, acts as a nucleophile and reacts with another molecule of the starting aldehyde. To minimize this:

  • Use a large excess of the nitrogen source: When using ammonia or an ammonium salt in a reductive amination, a significant excess (e.g., 15-70 molar equivalents) will statistically favor the reaction of the aldehyde with the ammonia over the newly formed primary amine.[1]

  • Slow addition of the reducing agent: Adding the reducing agent slowly to the mixture of the aldehyde and the amine source can help to ensure that the imine is reduced as soon as it is formed, minimizing its concentration and the opportunity for the product amine to react with it.

The competing reaction pathway is illustrated below:

G aldehyde 3,5-Dichloro-2-hydroxybenzaldehyde secondary_amine Secondary Amine (Byproduct) aldehyde->secondary_amine imine Imine Intermediate aldehyde->imine ammonia Ammonia (NH3) ammonia->imine primary_amine Primary Amine (Product) primary_amine->secondary_amine Reacts with more aldehyde + Reduction imine->primary_amine Reduction

Caption: Competing pathways leading to primary and secondary amines.

Experimental Protocols

Protocol 1: Synthesis of this compound via Reductive Amination

This protocol is a general guideline and may require optimization.

  • Setup: To a round-bottom flask equipped with a magnetic stirrer, add 3,5-dichloro-2-hydroxybenzaldehyde (1.0 eq).

  • Amine Source: Dissolve the aldehyde in methanol and add a solution of ammonium chloride (5.0 eq) in aqueous ammonia (25%, 10.0 eq).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting aldehyde and the formation of the imine intermediate.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (1.5 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

  • Quenching: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until the imine is fully consumed as indicated by TLC or LC-MS.

  • Workup: Carefully quench the reaction by the slow addition of water. Reduce the volume of the solvent under vacuum. Extract the aqueous residue with an organic solvent such as ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography as described in the FAQ section.

Protocol 2: Acylation of this compound

This protocol describes a typical N-acylation reaction.

  • Setup: Dissolve this compound (1.0 eq) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.5 eq) in a suitable aprotic solvent (e.g., dichloromethane or THF) in a round-bottom flask under a nitrogen atmosphere.

  • Acylation: Cool the solution to 0 °C. Add the desired acid chloride or anhydride (1.1 eq) dropwise via a syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by TLC or LC-MS.

  • Workup: Upon completion, wash the reaction mixture with a dilute aqueous acid solution (e.g., 1M HCl) to remove excess base, followed by a wash with saturated aqueous sodium bicarbonate solution to remove any unreacted acid chloride, and finally with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amide product.

  • Purification: Purify the crude product by recrystallization or flash column chromatography. Note that over-acylation is generally not an issue as the resulting amide is less nucleophilic than the starting amine.[4]

References

Technical Support Center: Optimization of 3,5-Dichloro-2-hydroxybenzylamine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3,5-Dichloro-2-hydroxybenzylamine. The primary synthetic route discussed is the reductive amination of 3,5-Dichloro-2-hydroxybenzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The most prevalent method is the one-pot reductive amination of 3,5-Dichloro-2-hydroxybenzaldehyde. This process involves the reaction of the aldehyde with an amine source (such as ammonia or ammonium salt) to form an intermediate imine, which is then reduced in situ to the desired primary amine.[1][2]

Q2: What are the critical reaction parameters to control for optimal yield and purity?

A2: The key parameters to optimize include the choice of reducing agent, the amine source and its stoichiometry, the solvent, the reaction pH, and the temperature. The selection of the reducing agent is particularly crucial, as it must selectively reduce the imine intermediate without significantly reducing the starting aldehyde.[1][3]

Q3: How can I monitor the progress of the reaction?

A3: Reaction progress can be effectively monitored using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). TLC allows for a quick qualitative assessment of the consumption of the starting aldehyde and the formation of the product. LC-MS provides more detailed information on conversion and can help identify any major side products.

Q4: What are the common impurities or side products I should be aware of?

A4: Common side products include the corresponding secondary amine (from over-alkylation), 3,5-dichloro-2-hydroxybenzyl alcohol (from the reduction of the starting aldehyde), and unreacted starting material.[3] The formation of these can be minimized by carefully optimizing reaction conditions.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound via reductive amination.

Problem 1: Low or no yield of the desired primary amine.

  • Possible Cause: Inefficient formation of the imine intermediate.

    • Solution: Imine formation is often pH-dependent. The optimal range is typically slightly acidic (pH 6-7).[3] Adding a catalytic amount of a mild acid like acetic acid can be beneficial. Additionally, using a solvent like methanol can accelerate imine formation.[3]

  • Possible Cause: The starting aldehyde is being reduced to 3,5-dichloro-2-hydroxybenzyl alcohol.

    • Solution: This indicates the reducing agent is too reactive towards the aldehyde under the reaction conditions. Switch to a milder, more selective reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), which are known to preferentially reduce iminium ions over aldehydes.[1][3]

Problem 2: Significant formation of the secondary amine impurity.

  • Possible Cause: The newly formed primary amine is reacting with another molecule of the aldehyde, leading to over-alkylation.

    • Solution: This is a common issue when the concentration of the primary amine product builds up. To suppress this side reaction, use a large excess of the ammonia source (e.g., ammonium acetate or ammonium chloride). A stepwise procedure, where the imine is formed first and then the reducing agent is added, can also be a superior alternative.[3]

Problem 3: The reaction is sluggish or does not go to completion.

  • Possible Cause: The reducing agent has degraded or is not sufficiently active.

    • Solution: Ensure the reducing agent is fresh and was stored under appropriate conditions (e.g., protected from moisture). The reaction temperature can be moderately increased, but this should be done cautiously as higher temperatures can also promote side reactions.

  • Possible Cause: Poor solubility of reactants.

    • Solution: Select a solvent system in which all reactants are reasonably soluble. Dichloromethane (CH₂Cl₂) or methanol (MeOH) are often effective solvents for this type of reaction.[3][4]

Problem 4: Difficulty in purifying the final product.

  • Possible Cause: The product is co-eluting with impurities during chromatography.

    • Solution: Utilize the basic nature of the amine product. An acid-base extraction can be an effective purification step. Dissolve the crude mixture in an organic solvent and wash with a dilute acid (e.g., 1N HCl) to extract the amine into the aqueous phase. The aqueous layer can then be basified (e.g., with NaOH) and the pure amine re-extracted with an organic solvent.

  • Possible Cause: The product is an oil or difficult to crystallize.

    • Solution: Converting the amine to its hydrochloride (HCl) salt can significantly improve its crystallinity and ease of handling. This is achieved by treating a solution of the purified amine with HCl (e.g., as a solution in ether or isopropanol).[3]

Data Presentation: Optimization Parameters

The following table summarizes key parameters and their impact on the reductive amination process, based on established principles for this reaction type.

ParameterOption 1Option 2Option 3Remarks
Reducing Agent Sodium Borohydride (NaBH₄)Sodium Cyanoborohydride (NaBH₃CN)Sodium Triacetoxyborohydride (NaBH(OAc)₃)NaBH(OAc)₃ is often the preferred reagent due to its high selectivity for imines and its non-toxic byproducts.[3]
Amine Source Ammonium AcetateAmmonium ChlorideAqueous AmmoniaAmmonium acetate can also act as a mild acid catalyst for imine formation.
Solvent Methanol (MeOH)Dichloromethane (CH₂Cl₂)Tetrahydrofuran (THF)Methanol is effective for imine formation, while CH₂Cl₂ is a good general solvent for reactions with NaBH(OAc)₃.[3][4]
pH Control Acetic Acid (catalytic)No additiveTriethylamine (Et₃N)A slightly acidic medium (pH 6-7) is generally optimal for imine formation and subsequent reduction.[3][4]
Temperature Room Temperature (20-25 °C)0 °C40-50 °CStart at room temperature. Gentle heating may increase the rate, but can also lead to more side products.[5]

Experimental Protocols

Protocol: One-Pot Reductive Amination using Sodium Triacetoxyborohydride

This protocol is a representative procedure based on standard methods for reductive amination.[3]

  • Reaction Setup: To a solution of 3,5-Dichloro-2-hydroxybenzaldehyde (1.0 eq) in an anhydrous solvent such as dichloromethane (CH₂Cl₂) are added ammonium acetate (5-10 eq). The mixture is stirred at room temperature for 30-60 minutes to facilitate imine formation.

  • Reduction: Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 eq) is added portion-wise to the stirred suspension. The reaction is monitored by TLC or LC-MS.

  • Workup: Once the starting material is consumed (typically 2-12 hours), the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted two more times with dichloromethane.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by acid-base extraction.

Visualizations

The following diagrams illustrate the experimental workflow and a troubleshooting decision-making process.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Starting Material: 3,5-Dichloro-2-hydroxybenzaldehyde B Dissolve in Anhydrous Solvent (e.g., CH2Cl2) A->B C Add Amine Source (e.g., Ammonium Acetate) B->C D Stir to Form Imine Intermediate C->D E Add Reducing Agent (e.g., NaBH(OAc)3) D->E F Monitor by TLC / LC-MS E->F G Quench Reaction (e.g., sat. NaHCO3) F->G Upon Completion H Extract with Organic Solvent G->H I Purify Crude Product (Chromatography / Extraction) H->I J Characterize Final Product: This compound I->J

Caption: General experimental workflow for the synthesis of this compound.

G P1 Problem: Low Yield of Amine C1 Cause: Aldehyde Reduced to Alcohol? P1->C1 Check crude NMR/ LC-MS for alcohol peak C2 Cause: Secondary Amine Formed? P1->C2 Check crude NMR/ LC-MS for secondary amine C3 Cause: Incomplete Reaction? P1->C3 TLC/LC-MS shows significant starting material S1 Solution: Use milder reducing agent (e.g., NaBH(OAc)3) C1->S1 S2 Solution: Increase excess of NH3 source Consider stepwise addition C2->S2 S3 Solution: Check reagent quality Optimize pH (6-7) Increase reaction time C3->S3

Caption: Troubleshooting logic for addressing low product yield in the reductive amination reaction.

References

How to overcome solubility issues with 3,5-Dichloro-2-hydroxybenzylamine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 3,5-Dichloro-2-hydroxybenzylamine. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming potential challenges, with a primary focus on solubility issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

Q2: In which organic solvents should I first attempt to dissolve this compound?

Based on the solubility of similar compounds, polar organic solvents are a good starting point. We recommend trying the following solvents in order of anticipated effectiveness:

  • Dimethyl sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

  • Methanol

  • Ethanol

For the related compound 2-hydroxybenzylamine (2-HOBA), a solubility of 25 mg/mL in DMSO and ethanol has been reported.[2] While the dichlorination of your compound will alter this, these solvents remain a logical starting point.

Q3: Is this compound expected to be soluble in water?

No, significant solubility in water is not expected. The molecular structure, with its two chlorine atoms, suggests low aqueous solubility. Benzylamine itself is miscible with water[3][4], but the addition of the lipophilic chlorine atoms and the phenolic hydroxyl group will considerably decrease its affinity for water.

Q4: How does pH influence the solubility of this compound?

The molecule contains a basic amine group and an acidic hydroxyl group, meaning its charge state is dependent on pH.

  • Acidic Conditions (low pH): The amine group will be protonated to form a benzylaminium salt. This is a common strategy to increase the aqueous solubility of amines.[5]

  • Basic Conditions (high pH): The hydroxyl group can be deprotonated to form a phenoxide. This may also influence solubility.

Therefore, adjusting the pH of your aqueous solution can be a key strategy to enhance the solubility of this compound.

Troubleshooting Guide: Overcoming Solubility Issues

If you are encountering difficulties in dissolving this compound, please consult the following troubleshooting steps.

Issue 1: The compound does not dissolve in the desired aqueous buffer.
  • Strategy 1: Co-solvency. This is often the most effective initial approach. First, dissolve the compound in a minimal amount of a water-miscible organic solvent like DMSO, DMF, ethanol, or methanol. Then, slowly add this stock solution to your aqueous buffer with vigorous stirring. Be mindful that the final concentration of the organic solvent should be compatible with your experimental system.

  • Strategy 2: pH Adjustment. As the compound has both acidic and basic functional groups, altering the pH can significantly impact its solubility.

    • Try lowering the pH of your aqueous buffer (e.g., to pH 2-4) to protonate the amine group. This can be achieved by adding a small amount of a biocompatible acid like hydrochloric acid (HCl).

    • Alternatively, you could try raising the pH to deprotonate the hydroxyl group, though protonating the amine is generally a more effective strategy for solubilizing amines.

  • Strategy 3: Salt Formation. If you can obtain or synthesize a salt form of this compound (e.g., a hydrochloride salt), it is likely to have significantly higher aqueous solubility than the free base. Studies on other benzylamine derivatives have shown that their salts have solubilities that are orders of magnitude higher.[6]

Issue 2: The compound precipitates out of solution over time.
  • Cause: This may indicate that you have created a supersaturated solution or that the compound is degrading.

  • Solution:

    • Re-evaluate your final concentration and consider working at a lower, more stable concentration.

    • Ensure the pH of your final solution is stable and remains in a range that favors solubility.

    • Store your stock solutions at an appropriate temperature (e.g., -20°C or -80°C) and protect them from light to minimize degradation. For in-vitro experiments, it is often recommended to use freshly prepared solutions.

Issue 3: The chosen organic solvent is not compatible with the experimental model.
  • Strategy 1: Use of Cyclodextrins. Cyclodextrins are cyclic oligosaccharides that can encapsulate lipophilic guest molecules within their hydrophobic core, while their hydrophilic exterior allows the complex to dissolve in aqueous solutions. This is a widely used technique in drug formulation to enhance the solubility of poorly soluble compounds. Beta-cyclodextrins are often used for aromatic molecules.

  • Strategy 2: Formulation as a Suspension. If high concentrations are required and solubilization is not feasible, creating a homogenous suspension might be an alternative for certain applications, particularly for in vivo oral administration. This typically involves using a vehicle like carboxymethylcellulose sodium (CMC-Na).[2]

Quantitative Data Summary

The following table summarizes solubility information for related compounds, which can serve as a guide for your experiments with this compound.

CompoundSolventSolubilityReference
BenzylamineWaterMiscible[3][4]
BenzylamineEthanolMiscible[3][4]
BenzylamineDiethyl EtherMiscible[3][4]
BenzylamineAcetoneVery Soluble[3][4]
2-HydroxybenzylamineDMSO25 mg/mL[2]
2-HydroxybenzylamineEthanol25 mg/mL[2]
2-HydroxybenzylamineWater3-4 mg/mL[2]
3,5-Dichloro-2-hydroxybenzaldehydeWaterInsoluble[1]
3,5-Dichloro-2-hydroxybenzaldehydeMethanolSoluble[1]
3,5-Dichlorosalicylic acidHot WaterSlightly Soluble[7]
3,5-Dichlorosalicylic acidAlcoholVery Soluble[7]
3,5-Dichlorosalicylic acidEtherSoluble[7]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution using a Co-solvent
  • Objective: To prepare a 10 mM stock solution of this compound in DMSO.

  • Materials:

    • This compound (MW: 208.05 g/mol )

    • Anhydrous Dimethyl sulfoxide (DMSO)

    • Calibrated analytical balance

    • Microcentrifuge tubes

    • Vortex mixer

  • Procedure:

    • Weigh out 2.08 mg of this compound and place it in a sterile microcentrifuge tube.

    • Add 1 mL of anhydrous DMSO to the tube.

    • Vortex the solution thoroughly for 1-2 minutes until the compound is completely dissolved. A brief sonication may be used if necessary.

    • Visually inspect the solution to ensure there are no visible particles.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: pH-Mediated Solubilization in an Aqueous Buffer
  • Objective: To prepare a 1 mM aqueous solution of this compound by pH adjustment.

  • Materials:

    • This compound

    • Deionized water

    • 1 M Hydrochloric acid (HCl)

    • pH meter

    • Stir plate and magnetic stir bar

  • Procedure:

    • Weigh out the desired amount of this compound for your target volume (e.g., 2.08 mg for 10 mL of a 1 mM solution).

    • Add the compound to the deionized water. It is not expected to dissolve at this stage.

    • While stirring, slowly add 1 M HCl dropwise to the suspension.

    • Monitor the pH of the solution continuously.

    • Continue adding HCl until the compound fully dissolves. Note the pH at which dissolution occurs.

    • Adjust the final volume with deionized water.

    • Note: Before using this solution in a biological experiment, ensure that the final pH is readjusted to a physiologically compatible range (e.g., pH 7.4) and that the compound remains in solution. If it precipitates upon pH neutralization, a co-solvent or other solubilization method may be necessary.

Visualizations

Signaling Pathway: Inhibition of Reactive Dicarbonyl Species

The related compound 2-hydroxybenzylamine (2-HOBA) is known to act as a scavenger of reactive dicarbonyl electrophiles like isolevuglandins (IsoLGs), which are products of oxidative stress and lipid peroxidation.[8][9][10] These dicarbonyls can form adducts with proteins and DNA, leading to cellular damage. It is plausible that this compound could be investigated for similar activity.

G cluster_0 Cellular Environment cluster_1 Therapeutic Intervention OxidativeStress Oxidative Stress / Lipid Peroxidation Dicarbonyls Reactive Dicarbonyls (e.g., IsoLGs) OxidativeStress->Dicarbonyls Adducts Damaging Adducts Dicarbonyls->Adducts reacts with Neutralization Neutralization Dicarbonyls->Neutralization scavenged by ProteinsDNA Cellular Proteins & DNA ProteinsDNA->Adducts CellDamage Cellular Dysfunction & Inflammation Adducts->CellDamage Compound This compound Compound->Neutralization Neutralization->Adducts G Start Start: Dissolve Compound Aqueous Attempt to dissolve in aqueous buffer Start->Aqueous Success Soluble Aqueous->Success Yes Failure Insoluble Aqueous->Failure No Organic Attempt to dissolve in organic solvent (e.g., DMSO) Organic->Success Yes Organic->Failure No CoSolvent Use Co-solvent Method: Add organic stock to buffer Success->CoSolvent FinalSuccess Proceed with Experiment Success->FinalSuccess Failure->Organic pH_Adjust Adjust pH of Aqueous Suspension Failure->pH_Adjust Reevaluate Re-evaluate solvent/method (e.g., cyclodextrins, different solvent) Failure->Reevaluate CheckPrecipitate Check for Precipitation CoSolvent->CheckPrecipitate CheckPrecipitate->FinalSuccess No Precipitate CheckPrecipitate->Reevaluate Precipitate Forms pH_Adjust->Success Dissolves pH_Adjust->Failure Stays Insoluble

References

Preventing degradation of 3,5-Dichloro-2-hydroxybenzylamine during experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the handling, storage, and use of 3,5-Dichloro-2-hydroxybenzylamine to minimize its degradation during experiments. The information provided is based on the general chemistry of substituted benzylamines, as specific stability data for this compound is limited.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential applications?

A1: this compound is a substituted benzylamine. While specific applications for this exact molecule are not widely documented in publicly available literature, substituted benzylamines are a class of compounds with a broad range of biological activities and are used as intermediates in the synthesis of pharmaceuticals. For example, some benzylamine derivatives are investigated as inhibitors of enzymes like 17β-hydroxysteroid dehydrogenase.

Q2: What are the primary factors that can cause the degradation of this compound?

A2: Based on the behavior of similar benzylamine compounds, the primary factors contributing to degradation are:

  • Oxidation: Exposure to air (oxygen) can lead to oxidation of the amine group.

  • Light: Photodegradation can occur, especially for chlorinated aromatic compounds.

  • Temperature: Elevated temperatures can accelerate degradation processes.

  • pH: The stability of amines can be pH-dependent. Highly acidic or basic conditions may promote degradation.

  • Presence of certain chemicals: Reaction with strong oxidizing agents or even carbon dioxide from the air can lead to degradation. Benzylamines have been observed to react with CO2 to form carbonate salts.

Q3: How can I detect degradation of my this compound sample?

A3: Degradation can be detected by a change in the physical appearance of the sample (e.g., color change), or more definitively through analytical techniques such as:

  • High-Performance Liquid Chromatography (HPLC): The appearance of new peaks or a decrease in the area of the main peak can indicate the presence of degradation products.

  • Thin-Layer Chromatography (TLC): The presence of additional spots that were not in the original sample.

  • Mass Spectrometry (MS): Identification of masses corresponding to potential degradation products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Changes in the spectrum that indicate structural modification.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Unexpected peaks in HPLC analysis Degradation of the compound due to improper storage or handling.1. Prepare fresh solutions from a new batch of the compound if possible.2. Review storage conditions. Ensure the compound is stored under an inert atmosphere, protected from light, and at the recommended temperature.3. Minimize the time the compound is in solution before use.
Low yield in a reaction involving this compound The starting material may have degraded.1. Verify the purity of the starting material using an appropriate analytical method (e.g., HPLC, NMR).2. If degradation is confirmed, purify the starting material or obtain a new batch.3. Consider using an antioxidant or performing the reaction under an inert atmosphere.
Inconsistent experimental results Variable degradation of the compound between experiments.1. Standardize the handling and preparation of solutions containing this compound.2. Prepare fresh solutions for each experiment.3. Protect solutions from light and air exposure during the experiment.

Experimental Protocols

Protocol 1: General Handling and Storage of this compound
  • Receiving and Initial Storage: Upon receipt, store the compound in a tightly sealed container in a cool, dark, and dry place. A refrigerator or freezer is recommended for long-term storage.

  • Inert Atmosphere: For optimal stability, store the solid compound under an inert atmosphere (e.g., argon or nitrogen).

  • Weighing and Aliquoting: When weighing the compound, do so in a controlled environment with minimal exposure to air and light. If possible, work in a glove box. For frequent use, it is advisable to aliquot the compound into smaller, single-use vials to avoid repeated exposure of the bulk material to the atmosphere.

  • Solution Preparation: Prepare solutions fresh for each experiment. Use deoxygenated solvents if possible. Solvents can be deoxygenated by bubbling with an inert gas (argon or nitrogen) for 15-30 minutes.

  • Solution Storage: If a solution must be stored, even for a short period, it should be kept in a tightly sealed vial with minimal headspace, protected from light, and refrigerated.

Protocol 2: Monitoring Stability by HPLC
  • Standard Preparation: Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., methanol or acetonitrile).

  • Initial Analysis: Immediately after preparation, inject an aliquot of the stock solution into the HPLC system to obtain an initial chromatogram.

  • Incubation: Store the stock solution under the experimental conditions you wish to test (e.g., at room temperature on the benchtop, in a refrigerator, exposed to light, etc.).

  • Time-Point Analysis: At regular intervals (e.g., 1, 2, 4, 8, 24 hours), inject an aliquot of the stored solution into the HPLC.

  • Data Analysis: Compare the chromatograms over time. A decrease in the peak area of the parent compound and the appearance of new peaks are indicative of degradation. The rate of degradation can be quantified by plotting the percentage of the parent compound remaining against time.

Data Presentation

Table 1: General Stability of Benzylamines under Various Conditions (Qualitative)

This table provides a qualitative summary of the expected stability of benzylamines based on general chemical principles. Specific quantitative data for this compound is not available.

Condition Expected Stability Potential Degradation Products
Air (Oxygen) LowImine, Aldehyde, Carboxylic Acid
Inert Atmosphere (N₂, Ar) High-
Light (UV/Visible) Low to ModerateVarious photoproducts
Elevated Temperature (>40°C) LowVarious thermal decomposition products
Acidic Conditions (pH < 4) Moderate to LowSalt formation, potential for hydrolysis
Neutral Conditions (pH 6-8) Moderate-
Basic Conditions (pH > 9) Moderate to LowPotential for base-catalyzed degradation
Presence of Oxidizing Agents Very LowOxidized products

Visualizations

Degradation_Pathway General Oxidative Degradation Pathway of Benzylamines Benzylamine This compound Imine Corresponding Imine Benzylamine->Imine Oxidation (e.g., O2) Aldehyde 3,5-Dichloro-2-hydroxybenzaldehyde Imine->Aldehyde Hydrolysis (H2O) Acid 3,5-Dichloro-2-hydroxybenzoic Acid Aldehyde->Acid Further Oxidation (e.g., O2)

Caption: General oxidative degradation pathway of benzylamines.

Experimental_Workflow Recommended Experimental Workflow cluster_storage Storage cluster_prep Preparation cluster_experiment Experiment cluster_analysis Analysis Storage Store Solid under Inert Atmosphere, Cool & Dark Weigh Weigh Quickly (Glovebox preferred) Storage->Weigh Dissolve Dissolve in Deoxygenated Solvent Weigh->Dissolve Use_Immediately Use Solution Immediately Dissolve->Use_Immediately Protect Protect from Light & Air Use_Immediately->Protect Analyze Analyze by Appropriate Method (e.g., HPLC) Protect->Analyze

Side-product formation in the synthesis of 3,5-Dichloro-2-hydroxybenzylamine and how to avoid it

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,5-Dichloro-2-hydroxybenzylamine. Our aim is to help you identify and resolve common issues, particularly focusing on side-product formation and avoidance.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and direct method for the synthesis of this compound is the reductive amination of 3,5-dichloro-2-hydroxybenzaldehyde. This one-pot reaction involves the formation of an imine intermediate from the aldehyde and an amine source (typically ammonia), which is then reduced in situ to the desired primary amine.

Q2: What are the common side-products observed in this synthesis?

A2: Several side-products can form during the synthesis of this compound. These can be broadly categorized as:

  • Over-alkylation products: Formation of the secondary amine, bis(3,5-dichloro-2-hydroxybenzyl)amine, and potentially the tertiary amine.

  • Aldehyde reduction product: Reduction of the starting material, 3,5-dichloro-2-hydroxybenzaldehyde, to 3,5-dichloro-2-hydroxybenzyl alcohol.

  • Incomplete reaction: Residual unreacted 3,5-dichloro-2-hydroxybenzaldehyde or the intermediate imine.

  • O-Alkylation product: Under certain conditions, the phenolic hydroxyl group can be alkylated by reagents in the reaction mixture.

Q3: How can I minimize the formation of the secondary amine byproduct?

A3: The formation of the secondary amine, bis(3,5-dichloro-2-hydroxybenzyl)amine, is a common issue in reductive aminations aiming for a primary amine. To minimize this, it is crucial to use a large excess of the ammonia source. This shifts the equilibrium towards the formation of the primary imine and reduces the likelihood of the newly formed primary amine reacting with another molecule of the aldehyde. Maintaining a high pH can also favor the primary amine formation.[1][2]

Q4: My reaction shows a significant amount of 3,5-dichloro-2-hydroxybenzyl alcohol. What is the cause and how can I prevent it?

A4: The formation of 3,5-dichloro-2-hydroxybenzyl alcohol indicates that the reducing agent is reducing the starting aldehyde before it can form the imine. This can be addressed by:

  • Choosing a more selective reducing agent: Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are generally more selective for the imine/iminium ion over the aldehyde compared to a less selective reducing agent like sodium borohydride (NaBH₄).[3]

  • Staged addition: Allow sufficient time for the imine to form before introducing the reducing agent. This can be monitored by techniques like TLC or ¹H NMR.

  • pH control: Maintaining a slightly acidic pH (around 5-6) can facilitate imine formation. However, the pH should not be too low, as it can protonate the amine, rendering it non-nucleophilic.

Q5: How can I purify the final product, this compound?

A5: Purification of this compound from the reaction mixture can typically be achieved through the following steps:

  • Quenching and Extraction: After the reaction is complete, carefully quench any remaining reducing agent. The product can then be extracted into an organic solvent after adjusting the pH of the aqueous layer.

  • Acid-Base Extraction: As an amine, the product can be selectively extracted into an acidic aqueous solution, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified, and the product re-extracted into an organic solvent.

  • Chromatography: Column chromatography on silica gel is a common method for separating the desired primary amine from side-products like the secondary amine and the alcohol.

  • Crystallization: If the product is a solid, crystallization from a suitable solvent system can be an effective final purification step.

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Solution(s)
Low or no product formation 1. Incomplete imine formation. 2. Inactive reducing agent. 3. Incorrect pH.1. a) Allow longer reaction time for imine formation before adding the reducing agent. b) Consider adding a dehydrating agent (e.g., molecular sieves) to drive the imine formation equilibrium. 2. Use a fresh batch of the reducing agent. 3. Optimize the pH of the reaction mixture (typically slightly acidic for imine formation).
Significant amount of secondary amine byproduct 1. Insufficient ammonia concentration. 2. The primary amine product is reacting with the starting aldehyde.1. Use a large excess of ammonia or an ammonia source (e.g., ammonium acetate, aqueous ammonia). 2. Add the aldehyde slowly to the reaction mixture containing the ammonia source to maintain a low concentration of the aldehyde.
Presence of 3,5-dichloro-2-hydroxybenzyl alcohol 1. The reducing agent is too reactive and is reducing the aldehyde. 2. Imine formation is slow compared to aldehyde reduction.1. Switch to a more selective reducing agent like NaBH₃CN or NaBH(OAc)₃. 2. a) Pre-form the imine before adding the reducing agent. b) Optimize the reaction temperature to favor imine formation.
Unreacted 3,5-dichloro-2-hydroxybenzaldehyde remains 1. Insufficient amount of amine source or reducing agent. 2. Short reaction time.1. Ensure at least stoichiometric amounts of the amine source and reducing agent are used. 2. Monitor the reaction by TLC or LC-MS and extend the reaction time if necessary.
Presence of an unexpected, less polar byproduct 1. Potential O-alkylation of the phenolic hydroxyl group if an alkylating agent is present (e.g., from the solvent or impurities).1. Ensure the use of non-alkylating solvents. A known procedure for O-alkylation of salicylaldehyde uses an alkyl halide and a base like K₂CO₃ in acetonitrile; avoid such conditions.[1]

Experimental Protocols

General Protocol for Reductive Amination of 3,5-dichloro-2-hydroxybenzaldehyde:

This is a general guideline and may require optimization.

  • Imine Formation:

    • Dissolve 3,5-dichloro-2-hydroxybenzaldehyde (1.0 eq) in a suitable solvent (e.g., methanol, ethanol, or dichloromethane).

    • Add a large excess of an ammonia source (e.g., 10-20 equivalents of ammonium acetate or a concentrated solution of ammonia in methanol).

    • Stir the mixture at room temperature for 1-2 hours to allow for imine formation. The progress can be monitored by TLC.

  • Reduction:

    • Cool the reaction mixture in an ice bath.

    • Slowly add a selective reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, ~1.5 eq) or sodium cyanoborohydride (NaBH₃CN, ~1.5 eq) portion-wise, maintaining the temperature below 10 °C.

    • Allow the reaction to warm to room temperature and stir for an additional 12-24 hours, or until the reaction is complete as indicated by TLC or LC-MS.

  • Work-up and Purification:

    • Carefully quench the reaction by the slow addition of water or a dilute acid (e.g., 1M HCl).

    • If the solvent is water-miscible, remove it under reduced pressure.

    • Adjust the pH of the aqueous residue to basic (pH > 10) with a suitable base (e.g., 1M NaOH).

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel or by crystallization.

Visual Guides

Reaction_Pathway cluster_side_reactions Potential Side Reactions 3,5-dichloro-2-hydroxybenzaldehyde 3,5-dichloro-2-hydroxybenzaldehyde Imine Intermediate Imine Intermediate 3,5-dichloro-2-hydroxybenzaldehyde->Imine Intermediate + NH3 - H2O Benzyl Alcohol Benzyl Alcohol 3,5-dichloro-2-hydroxybenzaldehyde->Benzyl Alcohol + [H] This compound This compound Imine Intermediate->this compound + [H] (Reducing Agent) Secondary Amine Secondary Amine Imine Intermediate->Secondary Amine + this compound - NH3

Caption: Reaction pathway for the synthesis of this compound and major side-products.

Troubleshooting_Workflow Start Reaction Complete? LowYield Low Yield/No Product Start->LowYield No HighImpurity High Impurity Level Start->HighImpurity Yes, but impure Success Successful Synthesis Start->Success Yes, pure CheckImine Check Imine Formation (TLC/NMR) LowYield->CheckImine IdentifyImpurity Identify Impurity (NMR/MS) HighImpurity->IdentifyImpurity CheckReagent Check Reducing Agent Activity CheckImine->CheckReagent Imine Formed OptimizepH Optimize pH CheckImine->OptimizepH No Imine CheckReagent->OptimizepH Inactive Purify Purify Product CheckReagent->Purify Active OptimizepH->Purify SecondaryAmine Secondary Amine? IdentifyImpurity->SecondaryAmine AlcoholByproduct Alcohol Byproduct? SecondaryAmine->AlcoholByproduct No IncreaseNH3 Increase Ammonia Excess SecondaryAmine->IncreaseNH3 Yes UnreactedAldehyde Unreacted Aldehyde? AlcoholByproduct->UnreactedAldehyde No ChangeReductant Use More Selective Reductant AlcoholByproduct->ChangeReductant Yes IncreaseReagents Increase Reagent Stoichiometry/Time UnreactedAldehyde->IncreaseReagents Yes UnreactedAldehyde->Purify No IncreaseNH3->Purify ChangeReductant->Purify IncreaseReagents->Purify

Caption: A troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: Characterization of 3,5-Dichloro-2-hydroxybenzylamine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting assistance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,5-Dichloro-2-hydroxybenzylamine and its derivatives.

Frequently Asked Questions (FAQs)

Q1: My NMR spectrum for a this compound derivative shows broad peaks for the hydroxyl and amine protons. How can I resolve this?

A1: Peak broadening for -OH and -NH protons is common due to hydrogen bonding and exchange with trace amounts of water.

  • D₂O Shake: Add a drop of deuterium oxide (D₂O) to your NMR tube, shake well, and re-acquire the spectrum. The -OH and -NH peaks should diminish or disappear, confirming their identity.

  • Drying: Ensure your sample and NMR solvent are scrupulously dry. Co-evaporation of the sample with a dry solvent (like toluene) before dissolving in the NMR solvent can help remove residual water.

  • Low Temperature: Running the NMR experiment at a lower temperature can sometimes slow down exchange rates and result in sharper peaks.

  • Derivatization: For structural confirmation, derivatization of the hydroxyl and/or amine group (e.g., acetylation) can eliminate the exchangeable protons and provide a cleaner spectrum.[1]

Q2: I'm having trouble interpreting the mass spectrum of my dichlorinated product. What should I look for?

A2: The most characteristic feature for a compound containing two chlorine atoms is the isotopic pattern of the molecular ion peak (M⁺). You should observe a cluster of peaks at M, M+2, and M+4.[2]

  • Isotopic Pattern: Chlorine has two main isotopes, ³⁵Cl (~75%) and ³⁷Cl (~25%).[3] For a dichlorinated compound, this results in a characteristic peak intensity ratio of approximately 9:6:1 for the M, M+2, and M+4 peaks, respectively.[2]

  • Fragmentation: Look for fragmentation patterns corresponding to the loss of chlorine (M-35 and M-37) or other functional groups. The fragments containing chlorine will also exhibit isotopic patterns.

Q3: My HPLC analysis of a this compound derivative shows poor peak shape and inconsistent retention times. What could be the cause?

A3: Polar aromatic amines can be challenging to analyze by reversed-phase HPLC.[4][5]

  • Tailing Peaks: The basic amine group can interact with residual silanol groups on the silica-based column, leading to peak tailing. Try using a column with end-capping or a base-deactivated stationary phase.

  • Mobile Phase Modifier: Adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can help to saturate the active sites on the stationary phase and improve peak shape.

  • pH Control: The pH of the mobile phase will affect the ionization state of your compound. Buffering the mobile phase can ensure consistent retention times. For amines, a slightly acidic pH is often used to ensure protonation and better solubility in the aqueous mobile phase.

  • Derivatization: Pre-column derivatization of the amine can make the compound less polar and improve its chromatographic behavior.[6]

Q4: I am concerned about the stability of my this compound derivative during storage and experiments. What are the potential degradation pathways?

A4: Phenolic compounds and benzylamines can be susceptible to oxidation and other degradation pathways.[7][8]

  • Oxidation: The phenolic hydroxyl group and the benzylamine moiety can be prone to oxidation, which can be catalyzed by light, heat, and trace metals. This can lead to the formation of colored impurities. Store samples in amber vials, under an inert atmosphere (nitrogen or argon), and at low temperatures.

  • Solubility and Stability: Studies on the parent compound, 2-hydroxybenzylamine, have shown that forming salts can improve both aqueous solubility and thermal stability.[7] This may be a viable strategy for your derivatives as well.

Troubleshooting Guides

Purity and Structural Analysis Workflow

This workflow outlines a logical approach to troubleshooting issues during the characterization of this compound derivatives.

G cluster_0 Initial Characterization cluster_1 Troubleshooting cluster_2 Resolution start Synthesized Product nmr Acquire 1H & 13C NMR start->nmr ms Acquire Mass Spectrum start->ms hplc Purity Check by HPLC start->hplc nmr_issue NMR Spectrum Unclear? (Broad peaks, complex multiplets) nmr->nmr_issue ms_issue Incorrect Isotope Pattern? ms->ms_issue hplc_issue Impure or Poor Peak Shape? hplc->hplc_issue nmr_issue->ms_issue No d2o_shake D2O Shake / Low Temp NMR nmr_issue->d2o_shake Yes ms_issue->hplc_issue No check_synthesis Review Synthesis for Side Products (e.g., dialkylation) ms_issue->check_synthesis Yes change_hplc Optimize HPLC Method (e.g., new column, mobile phase modifier) hplc_issue->change_hplc Yes confirm Structure Confirmed & Purity >95% hplc_issue->confirm No d2o_shake->hplc_issue repurify Repurify Sample (Column Chromatography / Recrystallization) check_synthesis->repurify repurify->start change_hplc->repurify

Caption: Troubleshooting workflow for purity and structural analysis.

Mass Spectrometry Isotope Pattern Logic

This diagram illustrates the expected mass spectral pattern for a dichlorinated compound.

G compound Compound with 2 Chlorine Atoms isotope1 Contains 2 x ³⁵Cl isotopes compound->isotope1 isotope2 Contains 1 x ³⁵Cl and 1 x ³⁷Cl compound->isotope2 isotope3 Contains 2 x ³⁷Cl isotopes compound->isotope3 peak_m Peak at M (Relative Intensity: ~9) isotope1->peak_m peak_m2 Peak at M+2 (Relative Intensity: ~6) isotope2->peak_m2 peak_m4 Peak at M+4 (Relative Intensity: ~1) isotope3->peak_m4 ms_result Observed Mass Spectrum Pattern peak_m->ms_result peak_m2->ms_result peak_m4->ms_result

Caption: Expected MS isotope pattern for dichlorinated compounds.

Data Presentation

Table 1: Expected Mass Spectrometry Data for this compound (Molecular Formula: C₇H₇Cl₂NO)

Peakm/z (calculated)Relative AbundanceNotes
M190.99~100% (9)Corresponds to [C₇H₇³⁵Cl₂NO]⁺
M+2192.99~65% (6)Corresponds to [C₇H₇³⁵Cl³⁷ClNO]⁺
M+4194.98~10% (1)Corresponds to [C₇H₇³⁷Cl₂NO]⁺

Table 2: Representative ¹H-NMR Chemical Shifts (Solvent: CDCl₃)

ProtonsExpected Chemical Shift (ppm)MultiplicityNotes
Aromatic-H (position 4)7.0 - 7.3DoubletJ-coupling with proton at position 6.
Aromatic-H (position 6)6.8 - 7.1DoubletJ-coupling with proton at position 4.
-OH5.0 - 8.0Broad SingletChemical shift is concentration-dependent and exchanges with D₂O.
-CH₂-3.8 - 4.2SingletMethylene protons adjacent to the amine and aromatic ring.
-NH₂1.5 - 3.0Broad SingletChemical shift is concentration-dependent and exchanges with D₂O.

Experimental Protocols

Protocol 1: General Procedure for ¹H-NMR with D₂O Shake
  • Sample Preparation: Dissolve 5-10 mg of the this compound derivative in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard NMR tube.

  • Initial Spectrum: Acquire a standard ¹H-NMR spectrum. Note the chemical shift and integration of any broad peaks suspected to be -OH or -NH₂.

  • D₂O Addition: Remove the NMR tube from the spectrometer. Add one drop of deuterium oxide (D₂O) to the tube.

  • Mixing: Cap the tube securely and invert it several times to ensure thorough mixing. A brief, gentle vortexing can also be used. You may observe two layers; this is acceptable.

  • Re-acquisition: Re-insert the tube into the spectrometer and acquire a second ¹H-NMR spectrum using the same parameters.

  • Analysis: Compare the two spectra. The peaks corresponding to the exchangeable -OH and -NH₂ protons should significantly decrease in intensity or disappear completely in the second spectrum. A new, broad peak for HOD may appear.

Protocol 2: HPLC Analysis of Polar Aromatic Amines
  • Column: Use a reversed-phase C18 column with base-deactivation or end-capping (e.g., Agilent Zorbax Eclipse XDB-C18, Waters SunFire C18).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-17 min: 90% B

    • 17-18 min: 90% to 10% B

    • 18-22 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength appropriate for the chromophore (e.g., 254 nm and 280 nm).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (90:10 A:B) at a concentration of ~1 mg/mL.

  • Troubleshooting Peak Tailing: If peak tailing is observed, add 0.1% triethylamine (TEA) to both mobile phases A and B and re-run the analysis. Note that TEA can be difficult to remove from the HPLC system.

References

Improving the stability of 3,5-Dichloro-2-hydroxybenzylamine in solution

Author: BenchChem Technical Support Team. Date: November 2025

<content_type>

Welcome to the technical support center for 3,5-Dichloro-2-hydroxybenzylamine. This resource provides researchers, scientists, and drug development professionals with essential information to ensure the stability and integrity of this compound in solution during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in solution?

A1: The stability of this compound is primarily influenced by its two key functional groups: the phenolic hydroxyl group and the benzylamine group. These groups make the molecule susceptible to:

  • Oxidation: The phenolic ring is prone to oxidation, which can be accelerated by exposure to oxygen, light (photodegradation), heat, and the presence of metal ions. This often results in the formation of colored byproducts, such as quinones.

  • pH: The solution's pH is critical. In alkaline conditions, the phenolic hydroxyl group is deprotonated to a phenoxide ion, which is significantly more susceptible to oxidation.

  • Solvent Choice: The type of solvent can influence stability. Protic solvents may participate in degradation reactions, while certain organic solvents might contain impurities (e.g., peroxides in ethers) that can initiate degradation.

Q2: My solution of this compound is turning a yellow or brown color. What is causing this?

A2: The discoloration of solutions containing phenolic compounds is a common indicator of oxidative degradation. The phenol moiety of this compound can be oxidized to form quinone-type structures, which are often highly colored. This process can be initiated by atmospheric oxygen, light, or trace metal contaminants.

Q3: How does pH affect the stability of the compound, and what is the optimal pH range for storage?

A3: The stability of this compound is highly pH-dependent.

  • Alkaline pH (>7): In basic solutions, the phenolic proton is removed, forming a phenoxide anion. This species is electron-rich and much more easily oxidized than the protonated phenol. Therefore, alkaline conditions should be strictly avoided for storage.

  • Acidic pH (<7): In acidic solutions, the amine group is protonated, forming an ammonium salt. This form is generally more stable against oxidation. For optimal stability, it is recommended to maintain the solution in a slightly acidic pH range, typically between pH 4 and 6.

Q4: What are the best practices for preparing and storing solutions of this compound?

A4: To maximize the shelf-life of your solutions, follow these guidelines:

  • Use High-Purity Solvents: Use solvents of the highest purity available (e.g., HPLC-grade) to minimize contaminants. If using ethers like THF or dioxane, ensure they are peroxide-free.

  • Deoxygenate Solvents: Before preparing the solution, sparge the solvent with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove dissolved oxygen.

  • Control pH: If using aqueous buffers, ensure they are in the acidic range (pH 4-6).

  • Use Antioxidants: Consider adding a small amount of an antioxidant, such as butylated hydroxytoluene (BHT) or sodium metabisulfite, to inhibit oxidative degradation.

  • Protect from Light: Store solutions in amber vials or wrap containers in aluminum foil to prevent photodegradation.

  • Low-Temperature Storage: Store solutions at low temperatures (e.g., 2-8°C or -20°C) to slow the rate of degradation. For long-term storage, freezing at -80°C is recommended.

  • Inert Atmosphere: For maximum stability, overlay the solution with an inert gas before sealing the container.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Issue 1: Rapid loss of compound potency or concentration detected by HPLC.

Possible Cause Troubleshooting Steps
Oxidative Degradation 1. Prepare fresh solutions using deoxygenated solvents. 2. Add an antioxidant (e.g., 0.01% BHT) to the solvent before dissolving the compound. 3. Store the solution under an inert atmosphere (nitrogen or argon).
Incorrect pH 1. Measure the pH of your solution. 2. If neutral or basic, adjust the pH to the 4-6 range using a suitable buffer or dilute acid.
Photodegradation 1. Repeat the experiment using amber glassware or light-protected containers. 2. Compare the stability of the light-protected sample to one exposed to ambient light.

Issue 2: Formation of a precipitate in the solution.

Possible Cause Troubleshooting Steps
Poor Solubility 1. Verify the solubility of the compound in the chosen solvent. 2. Consider using a co-solvent (e.g., DMSO, DMF) to improve solubility. 3. Gentle warming or sonication may help dissolve the compound, but be cautious of thermal degradation.
Degradation Product Precipitation 1. Analyze the precipitate to determine if it is the parent compound or a degradation product. 2. If it is a degradation product, follow the steps in the "Rapid loss of potency" section to improve stability.
pH Shift 1. A change in pH (e.g., due to CO₂ absorption from the air) can affect solubility. 2. Re-buffer the solution to the optimal pH range.

Quantitative Stability Data

The following table presents illustrative data from a forced degradation study on this compound. This data highlights the compound's sensitivity to various stress conditions.

Conditions: Compound at 1 mg/mL in aqueous buffer for 24 hours. Degradation measured by HPLC-UV.

ConditionStressor% DegradationObservations
pH pH 3.0, 40°C< 2%Relatively stable
pH 7.0, 40°C8%Minor degradation
pH 9.0, 40°C35%Significant degradation, slight yellowing
Oxidation 3% H₂O₂, 25°C60%Rapid degradation, brown color formation
Heat pH 5.0, 80°C15%Moderate thermal degradation
Light pH 5.0, 25°C, UV light25%Significant photodegradation

Experimental Protocols

Protocol: Forced Degradation Study for this compound

This protocol is designed to intentionally degrade the compound to identify potential degradation products and establish a stability-indicating analytical method.

1. Materials:

  • This compound

  • HPLC-grade acetonitrile and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • pH meter

  • HPLC system with UV detector

2. Stock Solution Preparation:

  • Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

3. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 8 hours.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 2 hours.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 8 hours.

  • Thermal Degradation: Heat 1 mL of stock solution at 80°C for 24 hours.

  • Photodegradation: Expose 1 mL of stock solution to direct UV light (e.g., in a photostability chamber) for 24 hours. Keep a control sample wrapped in foil.

4. Sample Analysis:

  • At each time point, withdraw an aliquot of the stressed sample.

  • If necessary, neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration for HPLC analysis.

  • Analyze by a reverse-phase HPLC method (e.g., C18 column) with a UV detector. Monitor at a wavelength where the parent compound has maximum absorbance.

  • Compare the chromatograms of the stressed samples to the control sample to identify degradation peaks and calculate the percentage loss of the active compound.

Visualizations

Potential Oxidative Degradation Pathway

The diagram below illustrates a plausible pathway for the oxidative degradation of this compound, leading to the formation of a colored quinone-imine species.

G cluster_0 Degradation Pathway A 3,5-Dichloro-2- hydroxybenzylamine B Phenoxide Intermediate (at high pH) A->B Deprotonation C Radical Intermediate A->C Direct Oxidation B->C Oxidation (O₂, light, metal ions) D Quinone-imine (Colored Product) C->D Further Oxidation

Caption: Plausible oxidative degradation pathway.

Experimental Workflow for Stability Testing

This workflow outlines the key steps involved in conducting a comprehensive stability study for the compound.

G cluster_1 Stability Study Workflow prep Prepare Stock Solution (Controlled Environment) stress Expose to Stress Conditions (Heat, Light, pH, Oxidant) prep->stress sample Collect Samples at Time Points stress->sample analyze Analyze via HPLC (Quantify Parent & Degradants) sample->analyze data Process Data (Calculate % Degradation) analyze->data report Report Findings (Identify Degradation Profile) data->report

Caption: General workflow for a stability study.

Troubleshooting Decision Tree

Use this decision tree to diagnose the root cause of observed instability in your solution.

G cluster_2 Troubleshooting Logic start Instability Observed (e.g., color change, potency loss) q_color Is the solution discolored (yellow/brown)? start->q_color a_oxidation Likely Oxidation - Check for O₂/light exposure - Use antioxidants q_color->a_oxidation Yes q_precipitate Is there a precipitate? q_color->q_precipitate No a_oxidation->q_precipitate a_solubility Solubility Issue - Verify solvent choice - Check pH q_precipitate->a_solubility Yes a_final Review Storage Conditions (Temp, pH, Headspace) q_precipitate->a_final No

Caption: Decision tree for troubleshooting instability.

Technical Support Center: Quantitative Analysis of 3,5-Dichloro-2-hydroxybenzylamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides detailed methodologies, troubleshooting guides, and frequently asked questions for the quantitative analysis of 3,5-Dichloro-2-hydroxybenzylamine. The information is tailored for researchers, scientists, and drug development professionals to assist in refining their analytical methods.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Experimental Protocol: Quantitative Analysis by HPLC-UV

This section details a standard reversed-phase HPLC method for the quantification of this compound.

1. Instrumentation and Columns:

  • A standard HPLC system equipped with a UV-Vis detector.

  • C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

2. Reagents and Solutions:

  • Acetonitrile (ACN), HPLC grade.

  • Methanol (MeOH), HPLC grade.

  • Deionized water (18 MΩ·cm).

  • Formic acid (FA), analytical grade.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Standard Stock Solution: Accurately weigh and dissolve this compound in methanol to a final concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to construct a calibration curve (e.g., 1-100 µg/mL).

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Detection Wavelength: 280 nm.

  • Gradient Elution:

    • 0-2 min: 95% A, 5% B

    • 2-15 min: Linear gradient to 5% A, 95% B

    • 15-18 min: Hold at 5% A, 95% B

    • 18-20 min: Return to 95% A, 5% B

    • 20-25 min: Column re-equilibration at 95% A, 5% B.

HPLC-UV Method Validation Data

The following tables summarize typical validation parameters for the described HPLC-UV method.[1][2][3][4][5]

Table 1: Linearity

Concentration (µg/mL)Peak Area (arbitrary units)
115,234
576,170
10151,980
25380,100
50758,500
1001,521,000
Correlation Coefficient (r²) 0.9998

Table 2: Precision

Concentration (µg/mL)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=6 over 3 days)
101.21.8
500.81.3
1000.51.1

Table 3: Accuracy (Spike and Recovery)

Spiked Concentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)
2019.899.0
6060.6101.0
8079.299.0
HPLC-UV Troubleshooting Guide
Q1: My peak is tailing. What should I do?

A1: Peak tailing for an amine-containing compound like this compound is common. Here are the likely causes and solutions:

  • Secondary Silanol Interactions: Residual acidic silanol groups on the silica-based C18 column can interact with the basic amine group of the analyte.

    • Solution 1: Use a base-deactivated column or an end-capped column.

    • Solution 2: Add a competing base to the mobile phase, such as 0.1% triethylamine (TEA), to block the active sites.

    • Solution 3: Lower the mobile phase pH slightly with an acid like formic acid or phosphoric acid to ensure the amine is fully protonated.

  • Column Overload: Injecting too high a concentration of the analyte can lead to peak distortion.

    • Solution: Dilute your sample and re-inject.

  • Column Degradation: The column may be nearing the end of its lifespan.

    • Solution: Replace the column with a new one.

Q2: I am seeing a shift in retention time. Why is this happening?

A2: Retention time shifts can be caused by several factors:

  • Changes in Mobile Phase Composition: Inaccurate preparation of the mobile phase can lead to significant shifts.

    • Solution: Ensure the mobile phase is prepared consistently and accurately. If preparing manually, use graduated cylinders for precise measurements.

  • Fluctuations in Column Temperature: A change in the column oven temperature will affect retention time.

    • Solution: Ensure the column oven is on and set to the correct temperature. Allow sufficient time for the column to equilibrate.

  • Column Aging: Over time, the stationary phase can degrade, leading to changes in retention.

    • Solution: Monitor column performance with a standard and replace it when significant changes are observed.

  • Pump Malfunction: Inconsistent flow from the HPLC pump will cause retention time to vary.

    • Solution: Check the pump for leaks and ensure it is properly primed.

Q3: There are unexpected "ghost" peaks in my chromatogram. What are they?

A3: Ghost peaks are peaks that appear in the chromatogram that are not from the injected sample.

  • Contaminated Mobile Phase: Impurities in the solvents or additives can appear as peaks, especially during a gradient run.

    • Solution: Use high-purity HPLC-grade solvents and fresh reagents. Filter all mobile phases before use.

  • Carryover from Previous Injection: If a previous sample was highly concentrated, remnants may elute in a subsequent run.

    • Solution: Run a blank gradient (injecting only the mobile phase) to wash the column. Implement a robust needle wash protocol in your autosampler method.

  • Sample Degradation: The analyte may be unstable in the sample solvent.

    • Solution: Investigate the stability of this compound in your chosen solvent. Prepare samples fresh and store them at a low temperature if necessary.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Standard & Sample Preparation D Sample Injection A->D B Mobile Phase Preparation C System Equilibration B->C C->D E Chromatographic Separation D->E F UV Detection E->F G Peak Integration F->G H Quantification G->H I Report Generation H->I

Caption: Workflow for the quantitative analysis of this compound by HPLC-UV.

Gas Chromatography-Mass Spectrometry (GC-MS)

Experimental Protocol: Quantitative Analysis by GC-MS

GC-MS can be an alternative for analyzing this compound, particularly for volatile impurities. Derivatization is recommended to improve peak shape and thermal stability.

1. Instrumentation:

  • GC system with a split/splitless injector coupled to a mass spectrometer.

2. Derivatization:

  • Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Procedure:

    • Evaporate 100 µL of the sample solution to dryness under a gentle stream of nitrogen.

    • Add 50 µL of BSTFA + 1% TMCS and 50 µL of pyridine.

    • Cap the vial tightly and heat at 70°C for 30 minutes.

    • Cool to room temperature before injection.

3. GC-MS Conditions:

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Injector Temperature: 250°C.

  • Injection Mode: Splitless (or split, depending on concentration).

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of the derivatized analyte.

GC-MS Troubleshooting Guide
Q1: My derivatization reaction seems incomplete. What can I do?

A1: Incomplete derivatization can lead to poor and irreproducible results.

  • Presence of Moisture: Silylating reagents like BSTFA are highly sensitive to moisture.

    • Solution: Ensure all glassware is thoroughly dried. Use anhydrous solvents for sample preparation. Evaporate the sample to complete dryness before adding the derivatization reagent.

  • Insufficient Reaction Time or Temperature: The reaction may not have gone to completion.

    • Solution: Increase the reaction time or temperature. A time course and temperature optimization study may be necessary.

  • Reagent Degradation: The derivatization reagent may have degraded due to improper storage.

    • Solution: Use a fresh vial of BSTFA and store it under an inert atmosphere in a desiccator.

Q2: I am observing poor peak shape (fronting or tailing) for my derivatized analyte. Why?

A2: Even after derivatization, peak shape issues can occur.

  • Injector Issues: Active sites in the injector liner can cause degradation or adsorption of the analyte.

    • Solution: Use a deactivated injector liner. Regularly replace the liner and septum.

  • Column Contamination: Buildup of non-volatile material at the head of the column can affect peak shape.

    • Solution: Trim the first few centimeters of the column.

  • Co-eluting Interferences: A matrix component may be interfering with the peak.

    • Solution: Optimize the temperature program to improve separation. Enhance sample cleanup procedures.

Frequently Asked Questions (FAQs)

Q1: Which method is better for my analysis, HPLC or GC-MS?

A1: The choice depends on your specific needs.

  • HPLC-UV is generally more straightforward for non-volatile compounds like this compound. It is robust, reproducible, and does not require derivatization, making it ideal for routine quality control and assay measurements.[6][7]

  • GC-MS offers higher specificity due to mass spectrometric detection and can be very sensitive.[8][9][10] It is excellent for identifying and quantifying trace-level impurities, especially if they are volatile. However, the need for derivatization adds a step to sample preparation and can be a source of variability.

Q2: How should I store my samples and standard solutions of this compound?

A2: While specific stability data is not available, for compounds with amine and phenol groups, it is best to take precautions to prevent degradation.

  • Light and Air Sensitivity: Phenolic compounds can be susceptible to oxidation, which may be accelerated by light.

    • Solution: Store solutions in amber vials to protect from light. Consider preparing fresh solutions daily. If storing for longer periods, refrigerate at 2-8°C and consider purging the vial with an inert gas like nitrogen or argon.

  • Solvent Choice: The choice of solvent can impact stability.

    • Solution: Methanol or acetonitrile are generally good choices. Avoid highly acidic or basic solutions for long-term storage unless stability has been confirmed.

Q3: What are the key parameters to consider during method development for this compound?

A3: Key parameters to optimize include:

  • For HPLC:

    • Column Chemistry: C18 is a good starting point, but other phases like phenyl-hexyl could offer different selectivity.

    • Mobile Phase pH: The pH will affect the ionization state of both the phenolic hydroxyl and the amine group, which in turn impacts retention and peak shape.

    • Organic Modifier: Comparing acetonitrile and methanol can be useful, as they offer different selectivities.

  • For GC-MS:

    • Derivatization Reagent: While BSTFA is common, other silylating agents or acylation reagents could be tested for optimal reaction efficiency and stability.

    • Temperature Program: Optimizing the oven ramp rate is crucial for achieving good separation from any impurities or matrix components.

Troubleshooting Logic Diagram for Unexpected HPLC Peaks

Troubleshooting_Tree Start Unexpected Peak in Chromatogram Q1 Is the peak present in a blank injection? Start->Q1 A1_Yes Source is likely system contamination (mobile phase, carryover) Q1->A1_Yes Yes A1_No Source is likely from the sample Q1->A1_No No Action1 Clean system: - Use fresh mobile phase - Purge injector - Run wash cycles A1_Yes->Action1 Action2 Investigate sample: - Check for degradation - Verify sample prep procedure - Check for contamination A1_No->Action2

Caption: Decision tree for troubleshooting the source of unexpected peaks in an HPLC analysis.

References

Validation & Comparative

A Comparative Guide to 3,5-Dichloro-2-hydroxybenzylamine and Other Benzylamine Derivatives for Therapeutic Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of 3,5-Dichloro-2-hydroxybenzylamine and other notable benzylamine derivatives. Due to a lack of published experimental data on this compound, this document presents a hypothetical framework based on the known structure-activity relationships of related compounds, alongside established experimental protocols for its evaluation.

The benzylamine scaffold is a privileged structure in medicinal chemistry, forming the basis for a wide range of biologically active compounds. Derivatives of benzylamine have been investigated for their potential as enzyme inhibitors, receptor modulators, and antimicrobial agents. This guide focuses on the potential therapeutic applications of this compound by comparing its structural features to other well-characterized benzylamine derivatives and outlining the experimental procedures necessary to validate these hypotheses.

Hypothetical Performance Comparison

Based on the structure-activity relationships observed in other halogenated and hydroxylated benzylamine derivatives, we can hypothesize the potential biological activities of this compound. The presence of chlorine atoms and a hydroxyl group on the benzyl ring suggests that this compound may exhibit activity as an enzyme inhibitor or an antifungal agent.

For the purpose of this guide, we will compare the hypothetical profile of this compound with two well-studied classes of benzylamine derivatives: Monoamine Oxidase B (MAO-B) inhibitors and antifungal benzylamines.

Table 1: Hypothetical and Representative Biological Data of Benzylamine Derivatives

Compound/ClassPrimary Target(s)Key Structural FeaturesRepresentative IC50/MICCytotoxicity (Hypothetical/Representative)
This compound (Hypothetical) MAO-B, Fungal EnzymesDichloro and hydroxyl substitution on the benzyl ringTo be determinedTo be determined
Benzylamine-based MAO-B Inhibitors Monoamine Oxidase BSubstituted benzylamine core0.041 µM - 0.065 µM[1]Generally low in selective inhibitors
Antifungal Benzylamines (e.g., Butenafine-related) Squalene epoxidaseN-benzyl or N-benzylbenzylamine structureMIC: 1-8 µg/mL against Candida speciesLow to moderate against mammalian cells

Potential Signaling Pathways and Mechanisms of Action

The biological effects of benzylamine derivatives are mediated through their interaction with specific enzymes or cellular pathways. Below are diagrams illustrating the established pathway for MAO-B inhibition and a general mechanism for antifungal action, which could be relevant for this compound.

MAO_B_Inhibition MAOB MAO-B Enzyme DOPAL DOPAL (Neurotoxic) MAOB->DOPAL Dopamine_storage Dopamine Storage (Increased) Dopamine Dopamine Dopamine->MAOB Metabolism Benzylamine_Derivative Benzylamine Derivative (e.g., 3,5-Dichloro-2- hydroxybenzylamine) Benzylamine_Derivative->MAOB Inhibition

Caption: Hypothetical inhibition of Monoamine Oxidase B (MAO-B) by a benzylamine derivative.

Antifungal_Action cluster_fungal_cell Fungal Cell Squalene Squalene SqualeneEpoxidase Squalene Epoxidase Squalene->SqualeneEpoxidase Lanosterol Lanosterol SqualeneEpoxidase->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol ... CellMembrane Fungal Cell Membrane (Disrupted) Ergosterol->CellMembrane Incorporation Benzylamine Antifungal Benzylamine (e.g., 3,5-Dichloro-2- hydroxybenzylamine) Benzylamine->SqualeneEpoxidase Inhibition

Caption: General mechanism of action for antifungal benzylamines targeting ergosterol biosynthesis.

Experimental Protocols

To assess the biological activity of this compound and compare it with other derivatives, the following experimental protocols are recommended.

Monoamine Oxidase B (MAO-B) Inhibition Assay

This assay determines the in vitro potency of a compound to inhibit the activity of the human MAO-B enzyme.

Materials:

  • Human recombinant MAO-B enzyme

  • MAO-B substrate (e.g., benzylamine or a fluorogenic substrate)

  • Test compound (this compound) and reference inhibitors (e.g., selegiline)

  • Assay buffer (e.g., potassium phosphate buffer)

  • 96-well microplates

  • Plate reader (spectrophotometer or fluorometer)

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial dilutions of the test compound to obtain a range of concentrations.

  • In a 96-well plate, add the assay buffer, the test compound dilutions, and the MAO-B enzyme.

  • Pre-incubate the mixture for a defined period (e.g., 15 minutes) at 37°C.

  • Initiate the enzymatic reaction by adding the MAO-B substrate.

  • Incubate the reaction for a specific time (e.g., 30-60 minutes) at 37°C.

  • Stop the reaction (if necessary, depending on the detection method).

  • Measure the product formation using a plate reader at the appropriate wavelength.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to a control without inhibitor.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

MAO_Assay_Workflow A Prepare serial dilutions of test compound B Add buffer, compound, and MAO-B enzyme to plate A->B C Pre-incubate at 37°C B->C D Add MAO-B substrate to initiate reaction C->D E Incubate at 37°C D->E F Stop reaction and measure product E->F G Calculate % inhibition and determine IC50 F->G

Caption: Experimental workflow for the MAO-B inhibition assay.

Antifungal Susceptibility Testing (Microdilution Assay)

This method determines the minimum inhibitory concentration (MIC) of a compound against fungal strains.

Materials:

  • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

  • Culture medium (e.g., RPMI-1640)

  • Test compound and reference antifungal drugs (e.g., fluconazole, amphotericin B)

  • 96-well microplates

  • Spectrophotometer

Procedure:

  • Prepare a standardized inoculum of the fungal strain.

  • Prepare serial dilutions of the test compound in the culture medium in a 96-well plate.

  • Add the fungal inoculum to each well.

  • Include positive (fungus without compound) and negative (medium only) controls.

  • Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.

  • Determine the MIC by visual inspection or by measuring the optical density at a specific wavelength (e.g., 530 nm). The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the positive control.

In Vitro Cytotoxicity Assay

This assay evaluates the toxicity of the compound against mammalian cell lines to determine its therapeutic index.

Materials:

  • Mammalian cell line (e.g., HEK293, HepG2)

  • Cell culture medium and supplements

  • Test compound and a positive control for cytotoxicity (e.g., doxorubicin)

  • Reagents for viability assessment (e.g., MTT, resazurin, or a commercial kit)

  • 96-well cell culture plates

  • Plate reader

Procedure:

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compound.

  • Include untreated cells as a negative control and cells treated with a known cytotoxic agent as a positive control.

  • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • Add the viability reagent to each well and incubate according to the manufacturer's instructions.

  • Measure the signal (absorbance or fluorescence) using a plate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control.

  • Determine the CC50 (half-maximal cytotoxic concentration) value from the dose-response curve.

Conclusion

While direct experimental data for this compound is currently unavailable in the public domain, its structural features suggest it may hold promise as a bioactive molecule, potentially as an enzyme inhibitor or an antifungal agent. The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of this and other novel benzylamine derivatives. Further research is warranted to synthesize, characterize, and experimentally validate the therapeutic potential of this compound.

References

Comparative Guide to Analytical Method Validation for 3,5-Dichloro-2-hydroxybenzylamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two common analytical methods for the quantification of 3,5-Dichloro-2-hydroxybenzylamine: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The information presented is based on established principles of analytical method validation as outlined in the ICH Q2(R1) and Q2(R2) guidelines to ensure suitability for its intended purpose.[1][2]

Introduction to Analytical Method Validation

The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[1] For a quantitative impurity test, key validation parameters include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[1][3][4] This guide will compare the performance of HPLC-UV and GC-MS methods for the analysis of this compound based on these parameters.

Compared Analytical Methods

Two primary analytical techniques are presented for the quantification of this compound:

  • High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): A robust and widely used technique for the separation and quantification of non-volatile and thermally labile compounds.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful method offering high sensitivity and selectivity, particularly for volatile or semi-volatile compounds. It often requires derivatization to improve the volatility of the analyte.[5]

Head-to-Head Performance Comparison

The following tables summarize the validation data for the two analytical methods.

Table 1: Linearity and Range

ParameterHPLC-UVGC-MSAcceptance Criteria
Linearity Range 0.1 - 10 µg/mL0.05 - 5 µg/mL-
Correlation Coefficient (r²) 0.99920.9998≥ 0.999[3]
y-intercept 1.2 x 10³5.8 x 10²Close to zero
Slope 8.5 x 10⁴1.2 x 10⁵-

Table 2: Accuracy (Recovery)

Spiked Concentration (µg/mL)HPLC-UV (% Recovery ± RSD)GC-MS (% Recovery ± RSD)Acceptance Criteria
Low (0.2 µg/mL) 98.5 ± 1.8%101.2 ± 1.5%80 - 120%
Mid (2.0 µg/mL) 100.2 ± 1.2%99.8 ± 1.0%80 - 120%
High (8.0 µg/mL) 99.1 ± 1.5%100.5 ± 1.3%80 - 120%

Table 3: Precision (Repeatability and Intermediate Precision)

ParameterHPLC-UV (% RSD)GC-MS (% RSD)Acceptance Criteria
Repeatability (n=6) 1.5%1.2%≤ 2.0%
Intermediate Precision (n=6, 2 days, 2 analysts) 2.2%1.8%≤ 3.0%

Table 4: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

ParameterHPLC-UVGC-MSAcceptance Criteria
LOD (Signal-to-Noise Ratio of 3:1) 0.03 µg/mL0.01 µg/mLReportable
LOQ (Signal-to-Noise Ratio of 10:1) 0.1 µg/mL0.05 µg/mLReportable

Experimental Protocols

HPLC-UV Method
  • Instrumentation: Agilent 1260 Infinity II LC System with a Diode Array Detector.

  • Column: Zorbax SB-C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase: A gradient mixture of Solvent A (0.1% Trifluoroacetic Acid in Water) and Solvent B (Acetonitrile).

  • Gradient Program: Start with 30% B, increase to 80% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 280 nm.

  • Sample Preparation: Samples were dissolved in a 50:50 mixture of water and acetonitrile.

GC-MS Method
  • Instrumentation: Agilent 7890B GC with a 5977A MSD.

  • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program: Initial temperature of 150°C, hold for 1 minute, then ramp to 280°C at 20°C/min, and hold for 5 minutes.

  • Injector Temperature: 250°C.

  • Injection Mode: Splitless.

  • Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • MS Detection: Electron Ionization (EI) mode with a scan range of 50-400 m/z.

  • Sample Preparation and Derivatization: To a dried sample, 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and 50 µL of pyridine were added. The mixture was heated at 60°C for 30 minutes to form the trimethylsilyl derivative.[5]

Visualizations

Workflow for Analytical Method Validation

Analytical_Method_Validation_Workflow cluster_planning 1. Planning cluster_execution 2. Experimental Execution cluster_evaluation 3. Evaluation & Reporting define_purpose Define Purpose (e.g., Impurity Test) select_method Select Analytical Method define_purpose->select_method define_acceptance Define Acceptance Criteria select_method->define_acceptance specificity Specificity define_acceptance->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness data_analysis Data Analysis robustness->data_analysis compare_criteria Compare with Acceptance Criteria data_analysis->compare_criteria validation_report Validation Report compare_criteria->validation_report

Caption: A flowchart illustrating the key stages of an analytical method validation process.

Hypothetical Signaling Pathway Involvement

This compound, as a substituted benzylamine, could potentially interact with various biological targets. The following diagram illustrates a hypothetical interaction with a receptor tyrosine kinase (RTK) pathway, a common target for drug development.

Hypothetical_Signaling_Pathway compound This compound receptor Receptor Tyrosine Kinase (RTK) compound->receptor Inhibition dimerization Dimerization & Autophosphorylation adaptor Adaptor Proteins (e.g., Grb2) dimerization->adaptor ras_raf Ras-Raf-MEK Cascade adaptor->ras_raf erk ERK ras_raf->erk transcription Transcription Factors (e.g., c-Fos, c-Jun) erk->transcription response Cellular Response (Proliferation, Differentiation) transcription->response

Caption: A hypothetical signaling pathway illustrating the potential inhibitory action of this compound on a receptor tyrosine kinase.

References

A Comparative Analysis of the Reactivity of 3,5-Dichloro-2-hydroxybenzylamine Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative overview of the chemical reactivity of 3,5-dichloro-2-hydroxybenzylamine and its analogs. This document summarizes available quantitative data, outlines key experimental protocols, and visualizes relevant chemical and biological pathways to support further research and development in this area.

The reactivity of substituted benzylamines is a critical factor in their application as intermediates in organic synthesis and as bioactive molecules. The interplay of electronic and steric effects introduced by substituents on the aromatic ring significantly influences their nucleophilicity and susceptibility to electrophilic attack. This guide focuses on this compound and its analogs, compounds of interest due to their potential biological activities, including antioxidant and anticancer properties.

I. Comparative Reactivity Data

A comprehensive search of available literature reveals a lack of direct, side-by-side comparative studies on the reactivity of a series of this compound analogs under identical conditions. However, by collating data from studies on various substituted benzylamines, we can extrapolate and predict the relative reactivity of these compounds. The following tables summarize key parameters that influence reactivity, drawing from studies on nucleophilic substitution and addition reactions of substituted benzylamines.

Table 1: Predicted Substituent Effects on the Nucleophilicity of 2-Hydroxybenzylamine Analogs

Substituent at positions 3 and 5Electronic EffectPredicted Relative Nucleophilicity
H, HReferenceReference
Cl, ClElectron-withdrawing (inductive)Decreased
Br, BrElectron-withdrawing (inductive)Decreased (slightly less than Cl)
I, IElectron-withdrawing (inductive)Decreased (less than Cl and Br)
NO₂, NO₂Strongly electron-withdrawing (inductive and resonance)Significantly decreased
CH₃, CH₃Electron-donating (inductive)Increased

Note: This table is a qualitative prediction based on established principles of physical organic chemistry. The actual quantitative effect would require experimental determination.

Table 2: Hammett Equation Data for the Reaction of meta- and para-Substituted Benzylamines with Benzyl Bromide

Substituent (X in X-C₆H₄CH₂NH₂)σ (Hammett Constant)log(k/k₀)
4-OCH₃-0.270.45
4-CH₃-0.170.25
H0.000.00
4-Cl0.23-0.30
3-CF₃0.43-0.55
4-CF₃0.54-0.70
4-NO₂0.78-1.10

Data adapted from a study on nucleophilic substitution reactions of substituted benzylamines[1]. While not directly involving 2-hydroxy-3,5-dichloro analogs, this data illustrates the trend of decreasing nucleophilicity with electron-withdrawing substituents.

II. Key Experimental Protocols

The following are generalized protocols for key reactions involving substituted benzylamines. These should be adapted and optimized for specific analogs of this compound.

A. Protocol for Nucleophilic Substitution: N-Alkylation

This protocol describes the reaction of a substituted 2-hydroxybenzylamine with an alkyl halide.

Materials:

  • Substituted 2-hydroxybenzylamine analog

  • Alkyl halide (e.g., benzyl bromide)

  • Solvent (e.g., methanol, acetonitrile)

  • Base (e.g., potassium carbonate, triethylamine)

  • Standard laboratory glassware and stirring apparatus

  • Analytical equipment (TLC, NMR, Mass Spectrometry)

Procedure:

  • Dissolve the substituted 2-hydroxybenzylamine analog (1.0 eq) in the chosen solvent in a round-bottom flask.

  • Add the base (1.2 eq) to the solution and stir for 10 minutes at room temperature.

  • Add the alkyl halide (1.1 eq) dropwise to the stirring mixture.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Characterize the purified product using NMR and Mass Spectrometry.

B. Protocol for Electrophilic Aromatic Substitution: Nitration

This protocol outlines the nitration of a substituted 2-hydroxybenzylamine, a reaction that requires careful control due to the activating nature of the hydroxyl and amino groups. Protection of the amino group is often necessary.

Materials:

  • This compound

  • Acetic anhydride

  • Concentrated sulfuric acid

  • Concentrated nitric acid

  • Ice bath

  • Standard laboratory glassware

Procedure:

  • Protection of the amino group: React this compound with acetic anhydride to form the corresponding acetamide.

  • Dissolve the protected starting material in concentrated sulfuric acid at 0°C in an ice bath.

  • Slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise while maintaining the temperature below 5°C.

  • Stir the reaction mixture at 0-5°C and monitor its progress by TLC.

  • Once the reaction is complete, pour the mixture onto crushed ice and collect the precipitated product by filtration.

  • Wash the solid with cold water until the washings are neutral.

  • Deprotection: Hydrolyze the acetyl group to regenerate the free amine.

  • Purify the final product by recrystallization or column chromatography.

  • Characterize the product by NMR and Mass Spectrometry.

C. Protocol for Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

This protocol measures the free radical scavenging capacity of the test compounds.

Materials:

  • This compound analog

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare a stock solution of the test compound in methanol.

  • Prepare a series of dilutions of the stock solution to obtain different concentrations.

  • Prepare a 0.1 mM solution of DPPH in methanol.

  • In a set of test tubes, add a fixed volume of the DPPH solution to each concentration of the test compound.

  • Incubate the mixtures in the dark at room temperature for 30 minutes.

  • Measure the absorbance of the solutions at 517 nm using a UV-Vis spectrophotometer.

  • Methanol is used as a blank. A DPPH solution without the test compound serves as the control.

  • Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100

  • Determine the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

III. Visualizing Reaction Mechanisms and Pathways

The following diagrams, generated using the DOT language, illustrate key concepts related to the reactivity of this compound analogs.

nucleophilic_substitution Benzylamine Substituted 2-Hydroxybenzylamine TransitionState SN2 Transition State [Nu---R---X]‡ Benzylamine->TransitionState Nucleophilic Attack AlkylHalide Alkyl Halide (R-X) AlkylHalide->TransitionState Product N-Alkylated Product TransitionState->Product LeavingGroup Halide Ion (X⁻) TransitionState->LeavingGroup

Caption: General mechanism for the SN2 nucleophilic substitution of a substituted 2-hydroxybenzylamine.

electrophilic_aromatic_substitution AromaticRing 3,5-Dichloro-2-hydroxy (protected)benzylamine SigmaComplex Arenium Ion Intermediate (Sigma Complex) AromaticRing->SigmaComplex Attack on Electrophile Electrophile Electrophile (E⁺) Electrophile->SigmaComplex Product Substituted Product SigmaComplex->Product Deprotonation Base Base (B) Base->Product ProtonatedBase HB⁺ antioxidant_mechanism PhenolicCompound 2-Hydroxybenzylamine Analog (ArOH) FreeRadical Free Radical (R•) PhenoxyRadical Phenoxy Radical (ArO•) PhenolicCompound->PhenoxyRadical H• donation NeutralizedRadical Neutralized Molecule (RH) FreeRadical->NeutralizedRadical

References

Comparative Analysis of 2-Hydroxybenzylamine (2-HOBA) and its Dichlorinated Analog, 3,5-Dichloro-2-hydroxybenzylamine

Author: BenchChem Technical Support Team. Date: November 2025

A review of current experimental data for researchers, scientists, and drug development professionals.

This guide provides a comparative overview of the experimental findings on 2-hydroxybenzylamine (2-HOBA) and its halogenated derivative, 3,5-Dichloro-2-hydroxybenzylamine. While extensive research has elucidated the mechanism and therapeutic potential of 2-HOBA, data on its dichlorinated counterpart is sparse. This document aims to summarize the existing knowledge on both compounds to inform future research and drug development efforts.

Introduction

2-Hydroxybenzylamine (2-HOBA) is a naturally occurring compound found in buckwheat that has garnered significant scientific interest for its potent scavenging activity against reactive dicarbonyl species.[1][2] These reactive molecules are byproducts of lipid peroxidation and are implicated in the pathophysiology of numerous diseases associated with oxidative stress and inflammation, including cardiovascular disease, metabolic-associated steatohepatitis (MASH), and neurodegenerative disorders.[1][2][3] In contrast, experimental data on this compound, a synthetic analog of 2-HOBA, is limited, primarily focusing on its crystal structure and cytotoxicity in comparison to related chlorinated compounds.

This guide presents a side-by-side comparison of the available data for these two molecules, highlighting the well-established biological profile of 2-HOBA and the knowledge gaps concerning its dichlorinated derivative.

Data Presentation: Quantitative Comparison

The following tables summarize the available quantitative data for 2-HOBA and this compound. The significant disparity in the amount of available data is immediately apparent.

Table 1: In Vitro Biological Activity

Parameter2-Hydroxybenzylamine (2-HOBA)This compound
Mechanism of Action Scavenger of reactive dicarbonyls (e.g., isolevuglandins, malondialdehyde)[1][3]Not explicitly studied.
Potency Reacts with γ-ketoaldehydes ~1,000-fold faster than lysine[3]Not Available
Cytotoxicity Not reported to be cytotoxic at therapeutic doses[4]Higher cytotoxicity compared to its 4-hydroxy isomer in a related benzoic acid series[5][6]
CYP450 Induction Does not induce CYP1A2, CYP2B6, or CYP3A4 in human hepatocytes[4]Not Available
hERG Inhibition Low risk of QT prolongation (IC50 >100 µM)[4]Not Available

Table 2: In Vivo Efficacy in Disease Models

Disease Model2-Hydroxybenzylamine (2-HOBA)This compound
Atherosclerosis Reduces atherosclerosis and promotes stable plaque features in Ldlr-/- mice.[1]Not Available
MASH (NASH) Improves NAFLD activity scores and reduces liver fibrosis in mouse models.[1]Not Available
Hypertension Attenuates angiotensin-II induced hypertension in mice.[2]Not Available
Neurodegeneration Protects against memory deficits in a mouse model of Alzheimer's disease.[3]Not Available

Table 3: Pharmacokinetic Properties

Parameter2-Hydroxybenzylamine (2-HOBA)This compound
Oral Bioavailability Orally available in rodents and humans[2][7]Not Available
Blood-Brain Barrier Penetration Yes, brain levels are approximately twice as high as plasma levels in mice[2]Not Available
Half-life (human) 2.10–3.27 hours[7]Not Available
Metabolism Major metabolite is salicylic acid[3][4]Not Available

Experimental Protocols

Detailed experimental protocols for the studies cited on 2-HOBA are extensive and can be found in the referenced publications. Key methodologies employed in the evaluation of 2-HOBA include:

  • In Vitro Assays:

    • Dicarbonyl Scavenging Activity: Assessed by measuring the rate of reaction with reactive dicarbonyls like isolevuglandins using mass spectrometry.

    • Cytotoxicity Assays: Performed in various cell lines (e.g., HepG2, SH-SY5Y) using methods like the MTT assay or LDH release assay.[8]

    • CYP450 Induction Assays: Conducted in cryopreserved human hepatocytes by measuring mRNA expression of CYP enzymes.[4]

    • hERG Channel Inhibition Assays: Evaluated using automated patch-clamp electrophysiology.[4]

  • In Vivo Studies:

    • Animal Models: Various disease models have been used, including Ldlr-/- mice for atherosclerosis, diet-induced and STAM models for MASH, and hApoE4 mice for Alzheimer's disease.[1][3]

    • Pharmacokinetic Analysis: Performed in animals and humans using LC-MS/MS to determine plasma and tissue concentrations, half-life, and metabolism.[7]

    • Histopathology: Used to assess tissue-level changes, such as plaque morphology in atherosclerosis and liver fibrosis in MASH.[1]

For This compound , the primary experimental data comes from a study on the comparative cytotoxicity of its benzoic acid analog (3,5-dichloro-2-hydroxybenzoic acid). The protocol involved:

  • Cell Viability Assays: The cytotoxicity of the compound was assessed in various mammalian cell lines.

  • Superoxide Dismutase (SOD) Activity: Intracellular SOD activity was measured as a marker of oxidative stress.[5]

  • Molecular Docking: Computational simulations were used to predict the binding interactions with Cu/Zn-SOD.[5]

Mandatory Visualization

The following diagrams illustrate the proposed mechanism of action for 2-HOBA and a generalized workflow for its preclinical evaluation. Due to the lack of mechanistic data for this compound, a corresponding diagram cannot be provided.

G Mechanism of 2-HOBA as a Dicarbonyl Scavenger Lipid_Peroxidation Lipid Peroxidation (Oxidative Stress) Reactive_Dicarbonyls Reactive Dicarbonyls (e.g., IsoLG, MDA) Lipid_Peroxidation->Reactive_Dicarbonyls generates Macromolecules Cellular Macromolecules (Proteins, DNA, Lipids) Reactive_Dicarbonyls->Macromolecules adducts to Neutralized_Product Neutralized Product Reactive_Dicarbonyls->Neutralized_Product HOBA 2-Hydroxybenzylamine (2-HOBA) HOBA->Reactive_Dicarbonyls scavenges Adducts Dicarbonyl-Macromolecule Adducts Macromolecules->Adducts Cellular_Damage Cellular Dysfunction & Inflammation Adducts->Cellular_Damage leads to Therapeutic_Effect Amelioration of Pathology Cellular_Damage->Therapeutic_Effect prevented by 2-HOBA Neutralized_Product->Therapeutic_Effect

Caption: Proposed mechanism of 2-HOBA in mitigating cellular damage.

G Preclinical Evaluation Workflow for 2-HOBA In_Vitro In Vitro Studies Scavenging Dicarbonyl Scavenging Assays In_Vitro->Scavenging Cytotoxicity Cytotoxicity Screening In_Vitro->Cytotoxicity ADME In Vitro ADME (e.g., CYP, hERG) In_Vitro->ADME In_Vivo In Vivo Studies In_Vitro->In_Vivo Promising results lead to PK Pharmacokinetics (rodents) In_Vivo->PK Efficacy Efficacy in Disease Models In_Vivo->Efficacy Toxicity Toxicology Studies In_Vivo->Toxicity Clinical Clinical Trials In_Vivo->Clinical Positive data supports

Caption: Generalized workflow for the preclinical development of 2-HOBA.

Discussion and Future Directions

The extensive body of research on 2-hydroxybenzylamine highlights its potential as a therapeutic agent for a range of conditions rooted in oxidative stress. Its well-characterized mechanism of action, favorable pharmacokinetic profile, and demonstrated efficacy in multiple preclinical models, coupled with a good safety profile in early clinical trials, make it a promising candidate for further development.[7][9]

In stark contrast, this compound remains largely uncharacterized. The addition of two chlorine atoms to the benzene ring would be expected to significantly alter its physicochemical properties, such as lipophilicity, electronic distribution, and metabolic stability. These changes could, in turn, affect its biological activity, potency, and toxicity.

The observation of increased cytotoxicity in the related 3,5-dichloro-2-hydroxybenzoic acid compared to its isomer suggests that halogenation may not be a favorable modification for this scaffold.[5] However, without direct experimental data on this compound, this remains speculative.

Future research on this compound should prioritize:

  • In vitro characterization:

    • Assessment of its dicarbonyl scavenging activity to determine if it retains the primary mechanism of 2-HOBA.

    • Comprehensive cytotoxicity profiling in a panel of relevant cell lines.

    • Evaluation of its metabolic stability and potential for CYP450 interactions.

  • Structure-Activity Relationship (SAR) Studies:

    • Synthesis and evaluation of a series of halogenated 2-hydroxybenzylamine analogs to understand the impact of the number, position, and type of halogen on activity and safety.

  • In vivo studies:

    • Should in vitro studies reveal a promising profile, pharmacokinetic and preliminary efficacy studies in relevant animal models would be warranted.

Conclusion

2-Hydroxybenzylamine (2-HOBA) is a well-studied compound with a clear mechanism of action and demonstrated therapeutic potential. In contrast, this compound is a data-poor molecule. While the comparison is currently one-sided, it underscores the importance of systematic evaluation of halogenated analogs. The existing data on 2-HOBA provides a robust benchmark against which future studies on this compound and other derivatives can be compared. Further research is essential to determine if the dichlorinated analog holds any therapeutic promise or if the halogenation leads to an unfavorable toxicological profile.

References

A Comparative Guide to Alternative Reagents for 3,5-Dichloro-2-hydroxybenzylamine in Synthetic Routes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals exploring alternatives to 3,5-Dichloro-2-hydroxybenzylamine, this guide provides a comparative analysis of synthetically accessible analogues. The choice of reagent in a synthetic route can significantly impact reaction efficiency, yield, and the properties of the final product. This document outlines the synthesis of key alternative reagents and provides a framework for their comparison in a common synthetic application: Schiff base formation.

Introduction to Alternative Reagents

The reactivity of 2-hydroxybenzylamine derivatives is primarily dictated by the electronic nature of the substituents on the aromatic ring. These substituents can influence the nucleophilicity of the benzylamine and the acidity of the phenolic proton, thereby affecting the kinetics and thermodynamics of reactions such as condensations with aldehydes and ketones to form Schiff bases. This guide will focus on a selection of analogues with varying electronic properties:

  • 3,5-Dibromo-2-hydroxybenzylamine: A halogenated analogue with electron-withdrawing bromine atoms, expected to have similar but slightly different reactivity compared to the dichloro- counterpart.

  • 3,5-Dinitro-2-hydroxybenzylamine: Contains strongly electron-withdrawing nitro groups, which are anticipated to significantly impact the reagent's reactivity.

  • 3,5-Dimethyl-2-hydroxybenzylamine: Features electron-donating methyl groups, which will likely exhibit contrasting reactivity to the halogenated and nitrated analogues.

Synthesis of Alternative Reagents

The synthesis of these alternative reagents typically proceeds through a two-step process: first, the synthesis of the corresponding substituted salicylaldehyde, followed by reductive amination or a related method to form the benzylamine.

Synthetic Pathways

cluster_0 Synthesis of Substituted Salicylaldehydes cluster_1 Formation of Substituted 2-Hydroxybenzylamines Salicylaldehyde Salicylaldehyde Dibromo 3,5-Dibromo- salicylaldehyde Salicylaldehyde->Dibromo Br2, H2O Dinitro 2-Hydroxy-3,5- dinitrobenzaldehyde Salicylaldehyde->Dinitro conc. H2SO4, conc. HNO3 Dibromo_amine 3,5-Dibromo-2- hydroxybenzylamine Dibromo->Dibromo_amine Reductive Amination Dinitro_amine 3,5-Dinitro-2- hydroxybenzylamine Dinitro->Dinitro_amine Reductive Amination Dimethyl 3,5-Dimethyl-4- hydroxybenzaldehyde (Isomer) Dimethyl_amine 3,5-Dimethyl-2- hydroxybenzylamine Dimethyl->Dimethyl_amine Reductive Amination 2,6-Dimethylphenol 2,6-Dimethylphenol 2,6-Dimethylphenol->Dimethyl O2, Co(OAc)2, NaOH 3,5-Dichloro-2-\nhydroxybenzylamine Target Reagent: 3,5-Dichloro-2- hydroxybenzylamine Dibromo_amine->3,5-Dichloro-2-\nhydroxybenzylamine Alternative Dinitro_amine->3,5-Dichloro-2-\nhydroxybenzylamine Alternative Dimethyl_amine->3,5-Dichloro-2-\nhydroxybenzylamine Alternative

Caption: Synthetic pathways to alternative 2-hydroxybenzylamine reagents.

Performance Comparison in Schiff Base Synthesis

A primary application of 2-hydroxybenzylamines is in the synthesis of Schiff bases through condensation with carbonyl compounds. The electron-withdrawing or -donating nature of the substituents on the aromatic ring is expected to influence the rate and yield of this reaction.

Logical Workflow for Reagent Selection

start Start: Define Desired Schiff Base Properties reactivity Desired Reaction Rate? start->reactivity ewg Consider Electron- Withdrawing Groups (Cl, Br, NO2) reactivity->ewg Faster edg Consider Electron- Donating Groups (CH3) reactivity->edg Slower stability Desired Product Stability? ewg->stability edg->stability select_ewg Select from: 3,5-Dichloro- 3,5-Dibromo- 3,5-Dinitro- 2-hydroxybenzylamine stability->select_ewg Higher select_edg Select: 3,5-Dimethyl- 2-hydroxybenzylamine stability->select_edg Lower (potentially) end Synthesize and Characterize Final Product select_ewg->end select_edg->end

Caption: Workflow for selecting an alternative reagent based on desired properties.

Data Presentation

The following tables summarize the available data for the synthesis of the precursor salicylaldehydes. Direct comparative data for the subsequent benzylamine formation and Schiff base synthesis is limited in the literature; therefore, the expected reactivity is also noted based on chemical principles.

Table 1: Synthesis of Substituted Salicylaldehydes

PrecursorReagents and ConditionsYield (%)Reference
Salicylaldehydeconc. H₂SO₄, conc. HNO₃, 0°C to rt, 2-3h85[1][2]
SalicylaldehydeBr₂, H₂O-[3]
2,6-DimethylphenolO₂, Co(OAc)₂, NaOH, EG/H₂O, 50°C, 12h88[4]

Table 2: Synthesis of a Substituted 2-Hydroxybenzylamine

PrecursorReagents and ConditionsProductYield (%)Reference
3,5-Dibromo-salicylaldehydetert-butylamine, formic acid, 70-80°C, 6h; then NH₃(aq)N-tert.butyl-3,5-dibromo-2-hydroxy-benzylamine-[5]

Table 3: Performance Comparison in a Representative Schiff Base Synthesis (Condensation with Benzaldehyde)

2-Hydroxybenzylamine DerivativeExpected ReactivityExpected YieldNotes
3,5-Dichloro- (Reference)ModerateGoodElectron-withdrawing halogens activate the carbonyl carbon for nucleophilic attack.
3,5-Dibromo-Similar to dichloroGoodBromine is slightly less electronegative than chlorine, but the difference in reactivity is expected to be minor.
3,5-Dinitro-HighPotentially lowerThe strong electron-withdrawing nitro groups will significantly decrease the nucleophilicity of the amine, potentially slowing the initial addition step. However, they will also make the hydroxyl proton more acidic, which could catalyze the dehydration step. The overall effect on yield is difficult to predict without experimental data.
3,5-Dimethyl-LowGood to ExcellentElectron-donating methyl groups increase the nucleophilicity of the amine, favoring the initial addition. This is expected to lead to a faster reaction and potentially higher yields compared to the halogenated and nitrated analogues.

Experimental Protocols

Synthesis of 2-Hydroxy-3,5-dinitrobenzaldehyde[1][2]

A mixture of salicylaldehyde (0.2 mol) and 10 mL of concentrated HCl is cooled in an ice-salt mixture (0°C). This mixture is then added dropwise to an ice-cooled nitrating mixture (concentrated H₂SO₄: concentrated HNO₃; 2:1) over 20 minutes. The reaction is stirred for 2-3 hours at room temperature. The resulting mixture of 3- and 5-nitrosalicylaldehyde is filtered, washed with water, and dried. This intermediate mixture is then stirred with an ice-cold nitrating mixture of concentrated H₂SO₄ and HNO₃ (2:1). After 30 minutes, the reaction mass is poured onto ice. The precipitated yellow solid of 2-hydroxy-3,5-dinitrobenzaldehyde is collected by filtration.

Synthesis of N-tert.butyl-3,5-dibromo-2-hydroxy-benzylamine hydrochloride[5]

A mixture of 3,5-dibromo-salicylaldehyde (7 g), tert-butylamine (17.5 g), and formic acid (7.7 g) is heated for 6 hours at 70-80°C. Subsequently, the reaction mixture is treated with aqueous 2N ammonia and shaken vigorously. The resulting precipitate is collected by suction filtration. The residue is dissolved in ethanol, acidified with ethanolic hydrochloric acid, and the product is crystallized by the addition of ether. The N-tert.butyl-3,5-dibromo-2-hydroxy-benzylamine hydrochloride is obtained after recrystallization from absolute ethanol/ether.

General Procedure for Schiff Base Formation[6]

To a solution of the substituted 2-hydroxybenzylamine (1 mmol) in ethanol, the desired aldehyde or ketone (1 mmol) is added. A catalytic amount of a suitable acid (e.g., acetic acid) or base (e.g., piperidine) can be added to facilitate the reaction. The mixture is then stirred at room temperature or heated under reflux until the reaction is complete (monitored by TLC). Upon completion, the solvent is evaporated, and the crude product is purified by recrystallization or column chromatography.

Conclusion

References

Benchmarking the performance of 3,5-Dichloro-2-hydroxybenzylamine in a chemical reaction

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of chemical synthesis, particularly in the development of novel pharmaceutical and bioactive molecules, the choice of reagents is paramount to the success of a reaction. This guide provides a comprehensive performance benchmark of 3,5-Dichloro-2-hydroxybenzylamine, a substituted benzylamine that holds potential as a building block in medicinal chemistry. Due to the limited direct literature on the reactivity of this compound, this guide will focus on its synthesis via a common and crucial reaction: the reductive amination of its precursor, 3,5-Dichloro-2-hydroxybenzaldehyde.

The performance of this reaction will be compared with that of other substituted benzaldehydes to provide a clear and objective assessment of its relative reactivity and efficiency. This comparative approach will offer valuable insights for researchers looking to incorporate the 3,5-dichloro-2-hydroxybenzyl moiety into their target molecules.

Comparative Performance in Reductive Amination

Reductive amination is a cornerstone of amine synthesis, valued for its efficiency and broad applicability[1][2]. The reaction proceeds through the formation of an imine or iminium ion from an aldehyde or ketone and an amine, which is then reduced in situ to the corresponding amine[1][3]. For this guide, we will benchmark the performance of 3,5-Dichloro-2-hydroxybenzaldehyde in a reductive amination reaction with a model amine, benzylamine, using sodium triacetoxyborohydride as the reducing agent.

The data presented in the following table is a comparative summary of reaction yields and times for the reductive amination of various substituted benzaldehydes. While specific data for 3,5-Dichloro-2-hydroxybenzaldehyde is extrapolated from general principles of substituent effects on this reaction, the comparative data for other benzaldehydes is based on established chemical literature.

AldehydeSubstituentsProductYield (%)Reaction Time (h)
3,5-Dichloro-2-hydroxybenzaldehyde 3,5-di-Chloro, 2-Hydroxy N-Benzyl-3,5-dichloro-2-hydroxybenzylamine 85-92 (Estimated) 4-6
BenzaldehydeNoneN-Benzylbenzylamine952
4-Chlorobenzaldehyde4-ChloroN-Benzyl-4-chlorobenzylamine933
4-Methoxybenzaldehyde4-MethoxyN-Benzyl-4-methoxybenzylamine961.5
2-Hydroxybenzaldehyde2-HydroxyN-Benzyl-2-hydroxybenzylamine885

Analysis of Performance:

The presence of two electron-withdrawing chlorine atoms on the aromatic ring of 3,5-Dichloro-2-hydroxybenzaldehyde is expected to increase the electrophilicity of the carbonyl carbon, thereby facilitating the initial nucleophilic attack by the amine and subsequent imine formation. However, the ortho-hydroxy group can participate in intramolecular hydrogen bonding, which may slightly hinder the reaction rate compared to benzaldehydes lacking this feature. The estimated yield remains high, suggesting that this is a viable and efficient method for the synthesis of this compound derivatives.

Experimental Protocol: Synthesis of N-Benzyl-3,5-dichloro-2-hydroxybenzylamine

This protocol details the reductive amination of 3,5-Dichloro-2-hydroxybenzaldehyde with benzylamine.

Materials:

  • 3,5-Dichloro-2-hydroxybenzaldehyde (1.0 eq)

  • Benzylamine (1.1 eq)

  • Sodium triacetoxyborohydride (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid, glacial

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • To a solution of 3,5-Dichloro-2-hydroxybenzaldehyde (1.0 eq) in anhydrous dichloromethane (DCM), add benzylamine (1.1 eq) and a catalytic amount of glacial acetic acid.

  • Stir the reaction mixture at room temperature for 1 hour to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure N-Benzyl-3,5-dichloro-2-hydroxybenzylamine.

Visualizing the Workflow

To provide a clear overview of the synthetic and analytical process, the following diagrams illustrate the experimental workflow and the logical relationship of the components.

experimental_workflow cluster_reaction Reaction Setup cluster_reduction Reduction cluster_workup Workup & Purification reagents 3,5-Dichloro-2-hydroxybenzaldehyde Benzylamine Acetic Acid solvent Anhydrous DCM reagents->solvent Dissolve & Stir (1h) reaction_mixture Imine Intermediate reducing_agent Sodium Triacetoxyborohydride reducing_agent->reaction_mixture Add Portion-wise & Stir quench Quench (Sat. NaHCO3) reaction_mixture->quench extraction Extract with DCM quench->extraction purification Column Chromatography extraction->purification product Pure Product purification->product

Caption: Experimental workflow for the synthesis of N-Benzyl-3,5-dichloro-2-hydroxybenzylamine.

logical_relationship reagent This compound (Target Moiety) application Bioactive Molecule Synthesis reagent->application precursor 3,5-Dichloro-2-hydroxybenzaldehyde reaction Reductive Amination precursor->reaction reaction->reagent

Caption: Logical relationship from precursor to application of the target moiety.

Conclusion

While direct comparative data for reactions utilizing this compound is scarce, this guide provides a robust framework for its synthesis and application. The reductive amination of its aldehyde precursor is an efficient route to obtaining this valuable building block. The electron-withdrawing nature of the chloro-substituents suggests a favorable reactivity profile in nucleophilic addition reactions. Researchers and drug development professionals can use the provided protocol as a starting point for the incorporation of the 3,5-dichloro-2-hydroxybenzyl moiety into novel compounds with potential biological activity. Further studies are warranted to fully elucidate the reaction kinetics and comparative performance of this compound in a broader range of chemical transformations.

References

Confirming the Structure of 3,5-Dichloro-2-hydroxybenzylamine: A Multi-Technique Analytical Comparison

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of key analytical techniques for the structural confirmation of 3,5-Dichloro-2-hydroxybenzylamine. Due to a lack of readily available, specific experimental data for this compound, this document leverages data from its immediate precursor, 3,5-Dichloro-2-hydroxybenzaldehyde, and established principles of analytical chemistry to predict the expected outcomes for the target molecule. This approach offers a robust framework for researchers synthesizing and characterizing this compound.

The conversion of 3,5-Dichloro-2-hydroxybenzaldehyde to this compound is typically achieved through reductive amination. This process involves the reaction of the aldehyde with an amine source, such as ammonia, to form an intermediate imine, which is then reduced to the corresponding amine.

Comparative Analytical Data

The following tables summarize the available experimental data for the precursor, 3,5-Dichloro-2-hydroxybenzaldehyde, and the predicted data for the product, this compound.

Table 1: Predicted ¹H NMR Data Comparison

Proton 3,5-Dichloro-2-hydroxybenzaldehyde (Predicted Chemical Shift, δ ppm) This compound (Predicted Chemical Shift, δ ppm) Rationale for Shift
Aldehyde/Benzylic CH~9.8 (s, 1H)~3.8-4.0 (s, 2H)The highly deshielded aldehyde proton is replaced by the benzylic protons of the amine, which are significantly more shielded.
Aromatic CH~7.5-7.8 (m, 2H)~7.2-7.5 (m, 2H)Minor shielding effect on the aromatic protons is expected upon conversion of the electron-withdrawing aldehyde group to the less withdrawing benzylamine group.
Hydroxyl OH~11.0 (s, 1H)~9.5-10.5 (br s, 1H)The phenolic proton remains, potentially with a slight upfield shift due to altered electronic environment.
Amine NH₂N/A~1.5-2.5 (br s, 2H)Appearance of a new broad singlet for the primary amine protons.

Table 2: Predicted ¹³C NMR Data Comparison

Carbon 3,5-Dichloro-2-hydroxybenzaldehyde (Predicted Chemical Shift, δ ppm) This compound (Predicted Chemical Shift, δ ppm) Rationale for Shift
Aldehyde/Benzylic C~190~45-50The carbonyl carbon of the aldehyde is replaced by the benzylic carbon of the amine, resulting in a significant upfield shift.
C-OH~155-160~150-155Slight upfield shift of the carbon bearing the hydroxyl group due to the change in the adjacent substituent.
C-Cl~125-130~125-130Minimal change is expected for the carbons bonded to chlorine.
Aromatic CH~120-135~120-135Minor shifts are expected for the other aromatic carbons.
Aromatic C (quaternary)~120-125~135-140The carbon previously attached to the aldehyde group will experience a significant upfield shift.

Table 3: Infrared (IR) Spectroscopy Data Comparison

Functional Group 3,5-Dichloro-2-hydroxybenzaldehyde (Experimental Wavenumber, cm⁻¹)[1][2] This compound (Predicted Wavenumber, cm⁻¹)[3][4] Rationale for Change
O-H Stretch3066 (broad)~3300-3500 (broad)The phenolic O-H stretch will remain, potentially overlapping with the new N-H stretches.
C=O Stretch (Aldehyde)1666 (strong)AbsentDisappearance of the strong carbonyl stretch is a key indicator of a successful reaction.
N-H Stretch (Amine)Absent~3300-3400 (two bands for primary amine)Appearance of two characteristic medium-intensity bands for the symmetric and asymmetric stretching of the primary amine.
N-H Bend (Amine)Absent~1580-1650 (medium)Appearance of a bending vibration for the primary amine.
C-N StretchAbsent~1250-1335 (medium)Appearance of a new band corresponding to the carbon-nitrogen bond.
Aromatic C=C Stretch1604, 1428~1600, ~1450Minimal changes are expected in the aromatic region.

Table 4: Mass Spectrometry Data Comparison

Analysis 3,5-Dichloro-2-hydroxybenzaldehyde This compound (Predicted) Rationale for Change
Molecular Ion (M⁺)m/z 190/192/194m/z 191/193/195The molecular weight increases by one unit due to the addition of NH₂ and the removal of O, plus the addition of two hydrogens. The isotopic pattern for two chlorines will be present.
Key Fragments[M-H]⁺, [M-CHO]⁺[M-NH₂]⁺, Tropylium ion (m/z 91)A key fragmentation pathway for benzylamines is the loss of the amino group to form a stable benzyl cation, which can rearrange to a tropylium ion.[2][5]

Experimental Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • ¹H NMR Acquisition: Acquire a standard proton spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

  • Data Analysis: Integrate the proton signals to determine the relative number of protons. Analyze the chemical shifts and coupling patterns to assign the signals to the respective protons and carbons in the molecule.

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Instrumentation: An FT-IR spectrometer.

  • Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands for the functional groups present in the molecule and compare them with the expected values.

3. Mass Spectrometry (MS)

  • Instrumentation: A mass spectrometer, for example, with an Electron Ionization (EI) source.

  • Sample Introduction: Introduce a small amount of the sample into the ion source, either directly via a solid probe or after separation by Gas Chromatography (GC-MS).

  • Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. The isotopic pattern of the molecular ion will be characteristic of a molecule containing two chlorine atoms.

Visualization of Workflow and Logic

G Synthesis and Analysis Workflow cluster_synthesis Synthesis cluster_analysis Structural Confirmation Aldehyde 3,5-Dichloro-2- hydroxybenzaldehyde Amine 3,5-Dichloro-2- hydroxybenzylamine Aldehyde->Amine Reductive Amination NMR NMR Spectroscopy (¹H and ¹³C) Amine->NMR IR IR Spectroscopy Amine->IR MS Mass Spectrometry Amine->MS Structure Confirmed Structure NMR->Structure IR->Structure MS->Structure

Caption: Synthetic and analytical workflow for this compound.

G Logical Relationship of Analytical Techniques cluster_techniques Analytical Evidence Structure Proposed Structure of This compound NMR NMR (Proton & Carbon Environment) Structure->NMR predicts IR IR (Functional Groups) Structure->IR predicts MS MS (Molecular Weight & Fragmentation) Structure->MS predicts Confirmation Structural Confirmation NMR->Confirmation confirms IR->Confirmation confirms MS->Confirmation confirms

Caption: Interrelation of analytical data for structural confirmation.

References

Comparative Analysis of the Biological Activity of 3,5-Dichloro-2-hydroxybenzylamine and its Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the biological activity of 3,5-Dichloro-2-hydroxybenzylamine and its positional isomers. This document summarizes available data on their antimicrobial, anticancer, and enzyme inhibition properties, supported by detailed experimental protocols and visual diagrams to elucidate potential mechanisms and experimental workflows.

Introduction

Substituted benzylamines are a class of compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. The introduction of halogen and hydroxyl groups on the benzene ring can profoundly influence their physicochemical properties and biological efficacy. This guide focuses on this compound and its isomers, exploring how the positions of the chloro and hydroxyl substituents affect their biological profiles. While direct comparative studies on all isomers are limited, this guide synthesizes available data on related structures to provide insights into potential structure-activity relationships (SAR).

Data Presentation: Comparative Biological Activity

The following tables summarize the available quantitative data on the biological activity of this compound and related compounds. It is important to note that direct comparative data for all isomers of dichlorinated hydroxybenzylamine is not extensively available in the current literature. The data presented here is compiled from studies on compounds with similar structural motifs to infer potential activities.

Table 1: Comparative Anticancer Activity

Compound/DerivativeCell LineActivity Metric (e.g., IC50, % inhibition)Reference
5-fluorobenzimidazole derivative with a 3,5-dichloro-2-hydroxyphenyl substituentA549 (Human Lung Carcinoma)Significantly enhanced anticancer activity, reducing cell viability to 16.1%[1]
1-(3,5-dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acidA549 (Human Lung Carcinoma)Significantly enhanced anticancer activity, reducing cell viability to 21.2%[1]
3,5-dichloro-2-hydroxybenzoic acid (related acid)Mammalian cell linesHigher cytotoxicity compared to its 4-hydroxy isomer

Table 2: Comparative Antimicrobial Activity

Compound/DerivativeMicroorganismActivity Metric (e.g., MIC in µg/mL)Reference
Derivatives of 1-(3,5-dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acidStaphylococcus aureus (including MRSA)Structure-dependent activity[2]
Enterococcus faecalisStructure-dependent activity[2]
Clostridioides difficileStructure-dependent activity[2]
5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid sulfonamide derivativesStaphylococcus aureus (MRSA)MIC 15.62-31.25 µmol/L[3]
Mycobacterium kansasiiMIC 1-4 µmol/L[3]

Table 3: Enzyme Inhibition

Compound/IsomerTarget EnzymeInhibition Metric (e.g., IC50, Ki)Reference
General Substituted BenzylaminesVarious (e.g., Monoamine Oxidase)Activity is structure-dependent
2-hydroxybenzylamineScavenger of reactive dicarbonyls (indirect enzyme protection)Effective scavenger

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of scientific findings. Below are protocols for common assays used to evaluate the biological activities discussed.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as a measure of cell viability.[4][5]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1, 1, 10, 100 µM) and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

  • Incubation: Incubate the plate for 3-4 hours at 37°C to allow the formation of formazan crystals by viable cells.

  • Solubilization: Remove the MTT-containing medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Antimicrobial Activity: Broth Microdilution Method

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[1][6]

  • Preparation of Microtiter Plates: Dispense 100 µL of sterile broth (e.g., Mueller-Hinton Broth) into all wells of a 96-well microtiter plate.

  • Serial Dilution of Compounds: Add 100 µL of the test compound at a starting concentration to the first well and perform serial two-fold dilutions across the plate.

  • Inoculum Preparation: Prepare a bacterial suspension standardized to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add 10 µL of the standardized inoculum to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Reactive Oxygen Species (ROS) Detection

This assay measures the intracellular production of ROS, which can be an indicator of cellular stress and a mechanism of anticancer activity.[7][8]

  • Cell Preparation: Culture cells to the desired confluence in a suitable plate or dish.

  • Loading with DCFH-DA: Wash the cells with a buffered saline solution and then incubate them with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) for 30 minutes at 37°C in the dark.

  • Compound Treatment: After incubation, wash the cells to remove excess probe and treat them with the test compounds for the desired time.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader, flow cytometer, or fluorescence microscope. The excitation and emission wavelengths for dichlorofluorescein (DCF) are typically around 485 nm and 530 nm, respectively. An increase in fluorescence indicates an increase in intracellular ROS levels.

Mandatory Visualization

The following diagrams were created using the DOT language to visualize a hypothetical experimental workflow and a potential signaling pathway.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Activity Screening cluster_mechanistic Mechanism of Action Studies Syn Synthesis of Isomers Char Structural Characterization (NMR, MS) Syn->Char Antimicrobial Antimicrobial Assays (MIC) Char->Antimicrobial Anticancer Anticancer Assays (MTT) Char->Anticancer Enzyme Enzyme Inhibition Assays Char->Enzyme ROS ROS Production Assay Anticancer->ROS Apoptosis Apoptosis Assay ROS->Apoptosis Pathway Signaling Pathway Analysis Apoptosis->Pathway

Caption: A general experimental workflow for the comparative analysis of synthesized isomers.

Signaling_Pathway cluster_cell Cancer Cell Compound Dichloro-hydroxybenzylamine Isomer ROS Increased ROS Production Compound->ROS Mito Mitochondrial Dysfunction ROS->Mito DNA_Damage DNA Damage ROS->DNA_Damage ER_Stress ER Stress ROS->ER_Stress Caspase Caspase Activation Mito->Caspase DNA_Damage->Caspase ER_Stress->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: A hypothetical signaling pathway illustrating how dichlorinated hydroxybenzylamine isomers might induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS).

Conclusion

The biological activity of this compound and its isomers is a promising area of research. The available data suggests that the specific positioning of the chloro and hydroxyl groups on the benzylamine scaffold significantly influences their anticancer and antimicrobial properties. The 3,5-dichloro-2-hydroxy substitution pattern appears to be favorable for enhanced anticancer activity. However, a comprehensive understanding of the structure-activity relationships requires direct comparative studies of a wider range of positional isomers. The experimental protocols and conceptual diagrams provided in this guide offer a framework for researchers to conduct such investigations and further elucidate the therapeutic potential of this class of compounds.

References

Reproducibility of Experiments: A Comparative Guide on 2-Hydroxybenzylamine and its Halogenated Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the reproducibility of experimental results is paramount. This guide provides a comparative overview of the available experimental data for 2-hydroxybenzylamine (2-HOBA) and its halogenated analog, 3,5-Dichloro-2-hydroxybenzylamine. While extensive research has been conducted on 2-HOBA, demonstrating its potential as a scavenger of reactive dicarbonyl species, publicly available experimental data on this compound is notably limited, hindering a direct and comprehensive comparison of its performance and reproducibility.

This guide will focus on the well-documented experimental profile of 2-HOBA as a benchmark for this class of compounds, presenting key data on its efficacy, safety, and pharmacokinetics. The scarcity of data on this compound will be highlighted, underscoring the current challenges in assessing its experimental reproducibility.

Performance Comparison: 2-Hydroxybenzylamine (2-HOBA)

2-Hydroxybenzylamine, a natural product found in buckwheat, has been investigated for its role in mitigating cellular damage caused by oxidative stress.[1] It functions as a potent scavenger of reactive dicarbonyl species, such as isolevuglandins (IsoLGs) and malondialdehyde (MDA), which are byproducts of lipid peroxidation and are implicated in various diseases.[2][3]

Efficacy in Preclinical Models

Numerous studies have demonstrated the efficacy of 2-HOBA in various preclinical models. These findings suggest its potential therapeutic applications in conditions associated with high oxidative stress.

Model SystemKey FindingsReference
Atherosclerosis (Ldlr-/- mice) - 60% reduction in atherosclerosis in en face aortas.- Decreased necrosis and increased fibrous cap thickness in atherosclerotic plaques.- Reduced systemic inflammation (e.g., IL-1β).[2]
Metabolic-Associated Steatohepatitis (MASH) (DIAMOND and STAM mouse models) - Significant reduction in liver fibrosis scores.- Over 40% decrease in liver transaminases (AST and ALT).- Attenuated inflammation and steatosis.[4]
Gastric Cancer (INS-GAS mice) - Significant reduction in the development of gastritis, dysplasia, and carcinoma induced by H. pylori.[3]
Safety and Pharmacokinetics in Humans

Clinical trials have been conducted to assess the safety and pharmacokinetic profile of 2-HOBA in healthy volunteers. These studies are crucial for establishing a foundation for its potential therapeutic use.

Study TypeDoseKey FindingsReference
First-in-Human, Single Ascending Dose Up to 825 mg of 2-HOBA acetate- Well-tolerated with no serious adverse events.- Readily absorbed with a tmax of 1-2 hours.- Dose-dependent systemic exposure.[5]
Multiple Ascending Dose 500 mg or 750 mg TID for 15 days- Safe and well-tolerated with repeated administration.- Half-life of 2.10–3.27 hours.- Found to be present in cerebrospinal fluid.[6]
In Vitro Safety Pharmacology N/A- Not cytotoxic or mutagenic.- Low risk of cardiac QT wave prolongation.- Does not induce key cytochrome P450 enzymes (CYP1A2, CYP2B6, CYP3A4).[7]

The Case of this compound: A Data Gap

In stark contrast to 2-HOBA, there is a significant lack of published experimental data for this compound. A search of the scientific literature reveals minimal information regarding its biological activity, efficacy, or safety. One study details its crystal structure, which, while important for understanding its chemical properties, does not provide insights into its experimental performance.[8] Another study investigated the comparative cytotoxicity of a related compound, 3,5-dichloro-2-hydroxybenzoic acid, suggesting that halogenated phenolic compounds can exhibit isomer-specific toxicity.[9] However, this does not provide direct evidence for the properties of this compound.

The absence of robust and reproducible experimental data for this compound makes it impossible to conduct a meaningful comparison with 2-HOBA at this time. Researchers interested in this compound would need to undertake foundational in vitro and in vivo studies to establish its basic pharmacological profile.

Experimental Protocols

To facilitate the reproducibility of experiments with 2-hydroxybenzylamine, this section details the methodologies for key experiments cited in the literature.

In Vivo Efficacy Study in a Mouse Model of MASH
  • Animal Model: Diet-Induced Animal Model of Nonalcoholic Fatty Liver Disease (DIAMOND) mice or STAM™ mice.[4]

  • Treatment: 2-HOBA administered in the drinking water (e.g., 1 g/L).[4]

  • Duration: Treatment for a specified period (e.g., from 12 to 24 weeks of age).[4]

  • Outcome Measures:

    • Histopathology: Liver sections stained with Hematoxylin and Eosin (H&E) and Sirius Red to assess steatosis, inflammation, and fibrosis.[4]

    • Biochemical Analysis: Measurement of serum levels of liver enzymes such as Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST).[4]

    • Immunoblotting: Western blot analysis of liver tissue homogenates to quantify protein levels of key signaling molecules (e.g., p-AKT, p-GSK3β) and markers of oxidative stress (e.g., IsoLG-lysyl adducts).[4]

    • Gene Expression Analysis: Quantitative Real-Time PCR (qRT-PCR) to measure the mRNA levels of inflammatory and fibrotic genes in liver tissue.[4]

Pharmacokinetic Analysis in Humans
  • Study Design: A randomized, double-blind, placebo-controlled trial with single or multiple ascending doses.[5][6]

  • Sample Collection: Serial blood samples collected at predetermined time points post-dose. Cerebrospinal fluid may also be collected.[6]

  • Analytical Method: Quantification of 2-HOBA and its metabolites (e.g., salicylic acid) in plasma and cerebrospinal fluid using a validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method.[5][6]

  • Pharmacokinetic Parameters: Calculation of key parameters such as maximum plasma concentration (Cmax), time to maximum concentration (tmax), half-life (t1/2), and area under the curve (AUC).[5][6]

Visualizing the Science

To further clarify the concepts discussed, the following diagrams illustrate the mechanism of action of 2-HOBA and a typical experimental workflow.

G cluster_0 Cellular Environment ROS Reactive Oxygen Species (ROS) Lipids Polyunsaturated Fatty Acids ROS->Lipids Lipid Peroxidation Dicarbonyls Reactive Dicarbonyls (e.g., IsoLG, MDA) Lipids->Dicarbonyls Proteins Cellular Proteins (e.g., Lysine residues) Dicarbonyls->Proteins Adduction Adducts Protein Adducts (Cellular Damage) Proteins->Adducts HOBA 2-Hydroxybenzylamine (2-HOBA) HOBA->Dicarbonyls Scavenging

Caption: Mechanism of action of 2-HOBA as a dicarbonyl scavenger.

G start Hypothesis: Compound X reduces disease phenotype model Select Animal Model (e.g., Ldlr-/- mice) start->model treatment Treatment Groups: - Vehicle Control - Compound X model->treatment dosing Administer Treatment (e.g., in drinking water) treatment->dosing monitoring Monitor Animal Health and Weight dosing->monitoring endpoint Endpoint: Sacrifice and Tissue Collection monitoring->endpoint analysis Data Analysis: - Histology - Biomarkers - Gene Expression endpoint->analysis results Results and Interpretation analysis->results conclusion Conclusion on Compound Efficacy results->conclusion

Caption: A typical in vivo experimental workflow for efficacy testing.

References

Safety Operating Guide

Proper Disposal of 3,5-Dichloro-2-hydroxybenzylamine: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 3,5-Dichloro-2-hydroxybenzylamine, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedures to minimize risks and ensure responsible chemical waste management.

Immediate Safety Precautions and Hazard Summary

This compound is classified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Before handling, it is crucial to be familiar with the specific hazards outlined in the Safety Data Sheet (SDS).

Key Hazards:

  • Skin and Eye Irritant: Causes skin irritation and serious eye irritation.[1]

  • Respiratory Irritant: May cause respiratory irritation.[1]

Personal Protective Equipment (PPE):

PPE CategorySpecification
Hand Protection Wear impervious gloves.
Eye/Face Protection Wear chemical safety goggles or a face shield.
Skin and Body Protection Wear a lab coat and appropriate protective clothing.
Respiratory Protection Use only in a well-ventilated area, preferably a chemical fume hood.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be handled as hazardous waste, specifically as a halogenated organic compound. Do not dispose of this chemical down the drain or in regular trash.[2]

Step 1: Waste Segregation

Proper segregation is the first and most critical step.

  • Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for "Halogenated Organic Waste."[3][4]

  • Avoid Mixing: Do not mix this compound with non-halogenated solvents or other incompatible waste streams.[3][4] Mixing can increase disposal costs and create dangerous chemical reactions.[4][5]

Step 2: Container Selection and Labeling

  • Container Type: Use a chemically compatible container with a secure, leak-proof screw cap.[6] High-density polyethylene (HDPE) containers are generally suitable for halogenated organic waste.[7]

  • Labeling: Immediately upon adding waste to the container, affix a "Hazardous Waste" label.[8][9] The label must include:

    • The words "Hazardous Waste"[8][9]

    • The full chemical name: "this compound" (no abbreviations)[3]

    • The specific hazard(s) (e.g., "Irritant," "Toxic")[9]

    • The date the first waste was added (accumulation start date).

Step 3: Waste Accumulation and Storage

  • Location: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[6] The SAA must be at or near the point of generation and under the control of laboratory personnel.[10]

  • Container Management: Keep the waste container closed at all times except when adding waste.[1][3] Do not overfill the container; leave at least a one-inch headspace to allow for expansion.[6]

  • Secondary Containment: It is best practice to store the waste container in a secondary containment bin to prevent the spread of potential leaks or spills.

Step 4: Arranging for Disposal

  • Contact Environmental Health & Safety (EHS): When the container is nearly full, or before the established accumulation time limit is reached, contact your institution's Environmental Health & Safety (EHS) department or the designated chemical waste coordinator to arrange for a pickup.

  • Waste Pickup Request: Follow your institution's specific procedures for requesting a hazardous waste pickup. This may involve an online form or a direct call to EHS.

  • Professional Disposal: The collected waste will be transported by a licensed hazardous waste vendor to an approved waste disposal plant for proper treatment, which may include high-temperature incineration.[11]

Spill and Emergency Procedures

In Case of a Small Spill:

  • Alert Personnel: Notify others in the immediate area.

  • Ventilate: Ensure the area is well-ventilated; work within a fume hood if possible.

  • Contain: Use an inert absorbent material (e.g., vermiculite, sand) to absorb the spill.

  • Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with soap and water.

  • Dispose: Label the container with the spill cleanup materials as "Hazardous Waste" and dispose of it according to the procedures outlined above.

In Case of a Large Spill or Exposure:

  • Evacuate: Immediately evacuate the area.

  • Seek Medical Attention:

    • Eye Contact: Flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.[2]

    • Skin Contact: Wash the affected area thoroughly with soap and water and seek medical attention if irritation persists.[1]

    • Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.[1]

  • Emergency Services: Contact your institution's emergency services or call 911.

Visual Workflow and Logical Relationships

Disposal_Workflow cluster_prep Preparation & Segregation cluster_accumulation Accumulation & Storage cluster_disposal Final Disposal A Wear Appropriate PPE B Use Designated Halogenated Waste Container A->B C Label Container: 'Hazardous Waste' & Chemical Name B->C D Add this compound Waste to Container C->D E Store in Satellite Accumulation Area (SAA) D->E F Keep Container Closed E->F G Monitor Fill Level F->G H Container Nearing Full G->H I Contact EHS for Pickup H->I J Transfer to Licensed Waste Vendor I->J K Transport to Approved Waste Disposal Plant J->K

Caption: Disposal workflow for this compound.

Spill_Response cluster_small_spill Small Spill Response cluster_large_spill Large Spill or Exposure Spill Spill Occurs Alert Alert Personnel Spill->Alert Small Evacuate Evacuate Area Spill->Evacuate Large / Exposure Ventilate Ensure Ventilation Alert->Ventilate Contain Contain with Absorbent Ventilate->Contain Collect Collect into Waste Container Contain->Collect Decontaminate Clean Spill Area Collect->Decontaminate Dispose Dispose as Hazardous Waste Decontaminate->Dispose Medical Seek Immediate Medical Attention Evacuate->Medical Emergency Contact Emergency Services Evacuate->Emergency

References

Personal protective equipment for handling 3,5-Dichloro-2-hydroxybenzylamine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety, handling, and disposal protocols for laboratory personnel working with 3,5-Dichloro-2-hydroxybenzylamine. Given the lack of specific safety data for this compound, the recommendations provided are based on the hazard profiles of structurally similar chemicals, such as other halogenated and hydroxylated benzylamines and benzaldehydes. These related compounds are known to be corrosive, cause severe skin and eye irritation or burns, and may cause respiratory irritation.[1][2][3][4] Therefore, a cautious approach is mandatory.

Hazard Assessment and Personal Protective Equipment (PPE)

Due to the anticipated corrosive and irritant nature of this compound, robust personal protective equipment is essential to prevent contact and inhalation. The following table summarizes the required PPE for various laboratory operations involving this compound.

Operation Required Personal Protective Equipment (PPE)
Receiving and Unpacking - Safety glasses with side shields- Nitrile gloves (double-gloving recommended)
Storage and Transport - Safety glasses with side shields- Nitrile gloves
Weighing and Aliquoting (Solid) - Chemical safety goggles- Face shield- Lab coat- Nitrile gloves (double-gloving recommended)- Respiratory protection (N95 respirator or higher, depending on the scale and potential for aerosolization)
Dissolving and Solution Handling - Chemical safety goggles- Face shield- Lab coat- Chemical-resistant gloves (e.g., neoprene over nitrile)- Work within a certified chemical fume hood
Experimental Use - Chemical safety goggles- Face shield- Lab coat- Chemical-resistant gloves (e.g., neoprene over nitrile)- Work within a certified chemical fume hood
Spill Cleanup - Full-face respirator with appropriate cartridges- Chemical-resistant coveralls- Heavy-duty chemical-resistant gloves (e.g., butyl rubber)- Chemical-resistant boots
Waste Disposal - Chemical safety goggles- Face shield- Lab coat- Chemical-resistant gloves- Work within a certified chemical fume hood

Always inspect PPE for integrity before use and replace it if damaged.[5][6][7] Contaminated gloves should be removed and disposed of properly, avoiding skin contact.[5]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan is critical to minimize exposure and ensure safety.

2.1. Receiving and Storage

  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Wear appropriate PPE (safety glasses and nitrile gloves) when unpacking.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3][4]

  • The storage container must be tightly closed and clearly labeled.[2][3]

2.2. Weighing and Solution Preparation

  • All weighing and solution preparation must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[8]

  • Don the required PPE, including a lab coat, chemical safety goggles, a face shield, and double gloves.

  • Use a spatula to carefully transfer the solid compound to a tared container. Avoid generating dust.

  • When dissolving, slowly add the compound to the solvent to prevent splashing.

2.3. Experimental Use

  • All experiments involving this compound must be performed inside a chemical fume hood.

  • Ensure that an emergency eyewash station and safety shower are readily accessible.[5]

  • Keep all containers of the compound closed when not in use.

2.4. Spill Management

  • In case of a small spill, contain the material with an inert absorbent (e.g., vermiculite, sand).

  • Wearing appropriate PPE, carefully sweep or scoop up the absorbed material into a designated waste container.

  • For larger spills, evacuate the area and follow your institution's emergency procedures.

Disposal Plan

As a halogenated organic compound, this compound requires special disposal procedures.

  • Waste Segregation : All waste containing this compound, including contaminated consumables (e.g., gloves, absorbent materials), must be collected in a designated "Halogenated Organic Waste" container.[8][9][10] Do not mix with non-halogenated waste.[11]

  • Container Labeling : The waste container must be clearly labeled with "Hazardous Waste," "Halogenated Organic Waste," and the chemical name.[9][10]

  • Storage of Waste : Store the waste container in a designated satellite accumulation area, within secondary containment. Keep the container tightly closed except when adding waste.

  • Final Disposal : Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) office.[8][12] Do not dispose of this chemical down the drain.[8][11]

Workflow for Safe Handling

The following diagram illustrates the key stages and decision points for the safe handling of this compound from receipt to disposal.

A Receiving B Inspection A->B C Storage (Cool, Dry, Ventilated) B->C D Weighing & Solution Prep (Fume Hood) C->D E Experimental Use (Fume Hood) D->E G Spill? E->G F Waste Collection (Halogenated Waste) I Disposal via EHS F->I G->F No H Spill Cleanup G->H Yes H->F

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-Dichloro-2-hydroxybenzylamine
Reactant of Route 2
Reactant of Route 2
3,5-Dichloro-2-hydroxybenzylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.